molecular formula C17H26O3 B15595800 (3S,8R,9R)-Isofalcarintriol

(3S,8R,9R)-Isofalcarintriol

Cat. No.: B15595800
M. Wt: 278.4 g/mol
InChI Key: IIHWCRGLLODDFQ-RZBLDOIQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,8R,9R)-Isofalcarintriol is a useful research compound. Its molecular formula is C17H26O3 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

IUPAC Name

(E,3S,8R,9R)-heptadec-10-en-4,6-diyne-3,8,9-triol

InChI

InChI=1S/C17H26O3/c1-3-5-6-7-8-9-13-16(19)17(20)14-11-10-12-15(18)4-2/h9,13,15-20H,3-8H2,1-2H3/b13-9+/t15-,16+,17+/m0/s1

InChI Key

IIHWCRGLLODDFQ-RZBLDOIQSA-N

Origin of Product

United States

Foundational & Exploratory

(3S,8R,9R)-Isofalcarintriol: A Technical Guide to its Natural Occurrence, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,8R,9R)-Isofalcarintriol is a recently identified polyacetylene with significant therapeutic potential. This technical guide provides a comprehensive overview of its natural sources, quantitative data on related compounds, detailed experimental protocols for its isolation and analysis, and an in-depth look at its known biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Sources

This compound is a C17-polyacetylene that has been identified in the common carrot (Daucus carota)[1][2][3]. Polyacetylenes of the falcarinol (B191228) type are characteristic secondary metabolites of plants belonging to the Apiaceae family, which includes carrots, celery (Apium graveolens), parsnip (Pastinaca sativa), and parsley (Petroselinum crispum), as well as the Araliaceae family, which includes ginseng (Panax ginseng) and ivy (Hedera helix)[4]. While the presence of this compound has been confirmed in carrots, its quantitative distribution across different cultivars and other plant species is an active area of research.

Quantitative Data of Falcarinol-Type Polyacetylenes

Specific quantitative data for this compound is not yet widely available in the literature. However, the concentrations of the related and more extensively studied polyacetylenes, falcarinol (FaOH) and falcarindiol (B120969) (FaDOH), in various Apiaceae vegetables provide a valuable reference. These values can vary significantly based on cultivar, growing conditions, and storage.

Plant SourceCompoundConcentration Range (mg/kg Fresh Weight)Reference(s)
Carrot (Daucus carota)Falcarinol (FaOH)7.0 - 40.6[4]
Falcarindiol (FaDOH)16 - 84[4]
Celery (Apium graveolens)Falcarinol (FaOH)1.3 - 2.8[5]
Falcarindiol (FaDOH)0.8 - 1.5[5]
Parsnip (Pastinaca sativa)Falcarinol (FaOH)45 - 284[5]
Falcarindiol (FaDOH)12 - 67[5]
Parsley (Petroselinum crispum)Falcarinol (FaOH)Not Detected[5]
Falcarindiol (FaDOH)0.3 - 0.5[5]

Experimental Protocols

General Workflow for Isolation and Characterization

The isolation and characterization of this compound from its natural source, such as carrots, follows a general workflow common in natural product chemistry.

G General Workflow for Natural Product Isolation A Plant Material (e.g., Carrots) B Drying and Grinding A->B C Extraction (e.g., Dichloromethane) B->C D Crude Extract C->D E Fractionation (e.g., Column Chromatography) D->E F Bioassay-Guided Selection of Active Fractions E->F G Purification (e.g., Preparative HPLC) F->G H Pure this compound G->H I Structural Elucidation (NMR, MS) H->I

A general workflow for isolating natural products.
Detailed Protocol for Isolation and Quantification

This protocol is a representative method adapted from general procedures for polyacetylene isolation and analysis[5][6][7].

3.2.1. Extraction

  • Sample Preparation: Obtain fresh carrots, wash, and chop them into small pieces. Freeze-dry the carrot pieces and then grind them into a fine powder.

  • Solvent Extraction: Macerate the powdered carrot material with dichloromethane (B109758) (DCM) at a ratio of 1:10 (w/v) for 24 hours at room temperature with constant stirring.

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Repeat the extraction process twice more with fresh DCM. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C to obtain the crude DCM extract.

3.2.2. Isolation by Column Chromatography

  • Column Preparation: Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) using a slurry method with n-hexane.

  • Fractionation: Dissolve the crude DCM extract in a minimal amount of n-hexane and load it onto the column. Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), starting with 100% n-hexane and gradually increasing the polarity.

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor them by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2, v/v). Visualize the spots under UV light (254 nm). Combine fractions with similar TLC profiles.

3.2.3. Purification by High-Performance Liquid Chromatography (HPLC)

  • HPLC System: Use a preparative HPLC system equipped with a C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, start with 65% acetonitrile and increase to 95% over 40 minutes[8].

  • Purification: Inject the semi-purified fractions from column chromatography onto the HPLC column. Collect the peak corresponding to this compound based on its retention time, which can be determined using an analytical standard if available.

  • Purity Confirmation: Analyze the purity of the isolated compound using analytical HPLC-DAD (Diode Array Detection).

3.2.4. Quantification by HPLC-DAD

  • Standard Preparation: Prepare a series of standard solutions of the purified this compound of known concentrations.

  • Calibration Curve: Inject the standard solutions into the analytical HPLC-DAD system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Prepare an extract from a known weight of the plant material, filter it, and inject a known volume into the HPLC system.

  • Concentration Determination: Determine the peak area of this compound in the sample chromatogram and calculate its concentration using the calibration curve.

Biological Signaling Pathways

This compound has been shown to exert its biological effects through at least two key signaling pathways: interaction with the mitochondrial ATP synthase and activation of the NRF2 antioxidant response pathway.

Interaction with Mitochondrial ATP Synthase

This compound has been found to interact with the mitochondrial F0F1-ATP synthase, a key enzyme in cellular energy metabolism[2][9]. This interaction can lead to a decrease in ATP production and the induction of mitohormesis, a state of mild mitochondrial stress that can trigger beneficial cellular adaptations.

G Interaction with Mitochondrial ATP Synthase cluster_0 Mitochondrion IFT This compound Alpha_subunit α-subunit IFT->Alpha_subunit Interacts OSCP_subunit OSCP subunit IFT->OSCP_subunit Interacts ATPsynthase F0F1-ATP Synthase ATP_production Decreased ATP Production Alpha_subunit->ATP_production OSCP_subunit->ATP_production ROS Transient ROS Increase ATP_production->ROS Mitohormesis Mitohormesis ROS->Mitohormesis

Isofalcarintriol's interaction with ATP synthase.

Experimental Workflow: Biotin Pulldown Assay

This workflow can be used to validate the interaction between this compound and subunits of the ATP synthase[9].

G Biotin Pulldown Assay Workflow A Synthesize Biotin-conjugated Isofalcarintriol (B12383310) B Incubate with Cell Lysate (e.g., HepG2) A->B C Add Streptavidin-coated Beads B->C D Beads Bind Biotin-Isofalcarintriol-Protein Complex C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G Analyze Eluate by SDS-PAGE and Mass Spectrometry F->G H Identify ATP Synthase Subunits (α, OSCP) G->H

Workflow for validating protein interactions.
Activation of the NRF2 Signaling Pathway

This compound is an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway[1][2]. NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. The activation of this pathway by isofalcarintriol likely contributes to its health-promoting effects. The proposed mechanism involves the generation of a mild reactive oxygen species (ROS) signal due to the interaction with ATP synthase, which then leads to the activation of NRF2.

G NRF2 Signaling Pathway Activation cluster_0 Cytoplasm cluster_1 Nucleus IFT This compound Mitochondrion Mitochondrion IFT->Mitochondrion ROS ROS Signal Mitochondrion->ROS KEAP1 KEAP1 ROS->KEAP1 Oxidizes Cys residues NRF2_inactive NRF2 (inactive) KEAP1->NRF2_inactive Releases NRF2_active NRF2 (active) NRF2_inactive->NRF2_active Translocates to Nucleus ARE Antioxidant Response Element (ARE) NRF2_active->ARE Binds to Genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Genes

Activation of the NRF2 pathway by Isofalcarintriol.

Experimental Workflow: NRF2 Reporter Assay

This workflow describes a method to quantify the activation of the NRF2 pathway[2].

G NRF2 Reporter Assay Workflow A Transfect Cells (e.g., HEK293) with NRF2-Luciferase Reporter Plasmid B Treat Cells with this compound at Various Concentrations A->B C Incubate for a Defined Period (e.g., 24 hours) B->C D Lyse Cells and Add Luciferase Substrate C->D E Measure Luminescence D->E F Quantify Fold-Activation of NRF2 Compared to Control E->F

Workflow for quantifying NRF2 activation.

Conclusion

This compound is a promising bioactive compound found in carrots with the potential for significant applications in health and medicine. Its ability to modulate fundamental cellular processes, such as energy metabolism and antioxidant defense, makes it a compelling target for further research and drug development. This technical guide provides a foundational understanding of its natural occurrence, methods for its study, and its mechanisms of action, aiming to facilitate future investigations into this intriguing natural product.

References

An In-depth Technical Guide to the Discovery and Isolation of (3S,8R,9R)-Isofalcarintriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,8R,9R)-Isofalcarintriol is a naturally occurring polyacetylene that has garnered significant scientific interest for its potential therapeutic applications, including promoting longevity, anti-cancer activity, and improving metabolic health. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It includes detailed experimental protocols for its isolation and key biological assays, quantitative data, and visualizations of its mechanism of action to support further research and development.

Introduction

This compound, with the full chemical name (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol, is a C17 polyacetylene first identified from the common carrot (Daucus carota)[1]. Its discovery has opened new avenues for investigating the health benefits of dietary phytochemicals. This compound has been shown to extend the lifespan of the nematode C. elegans, exhibit cytotoxic effects against various cancer cell lines, and improve glucose metabolism and exercise endurance in murine models[1]. The primary mechanism of action involves the modulation of mitochondrial respiration through the inhibition of ATP synthase, leading to a cascade of signaling events, including the activation of the NRF2 and AMPK pathways[1]. This guide serves as a technical resource for researchers aiming to isolate, identify, and characterize this compound and to investigate its biological functions.

Discovery and Physicochemical Properties

The discovery of this compound was the result of bioassay-guided fractionation of carrot extracts[2]. Its structure was elucidated using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and measurement of its optical rotation.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C₁₇H₂₄O₃
Molecular Weight 276.37 g/mol
Appearance Not explicitly reported in the searched literature.
Optical Rotation [α]D Not explicitly reported in the searched literature.
¹H-NMR Not explicitly reported in the searched literature.
¹³C-NMR Not explicitly reported in the searched literature.
HR-MS Not explicitly reported in the searched literature.
IR (cm⁻¹) Not explicitly reported in the searched literature.

Isolation of this compound from Daucus carota

The following protocol is a representative method for the isolation and purification of this compound based on established techniques for polyacetylene extraction from carrots[3][4][5][6].

Experimental Protocol: Isolation and Purification
  • Plant Material and Extraction:

    • Obtain fresh carrot roots (Daucus carota).

    • Wash, peel, and lyophilize the carrot material.

    • Grind the lyophilized carrots into a fine powder.

    • Extract the powder with dichloromethane (B109758) (DCM) at a 1:10 (w/v) ratio for 24 hours at room temperature with constant agitation.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude DCM extract.

  • Solvent Partitioning:

    • Suspend the crude DCM extract in a 90:10 methanol/water solution.

    • Perform liquid-liquid partitioning against an equal volume of n-hexane to remove nonpolar lipids.

    • Separate the methanolic layer and concentrate it under reduced pressure.

  • Column Chromatography:

    • Subject the concentrated methanolic fraction to silica (B1680970) gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a UV lamp (254 nm) for visualization.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Pool the fractions containing the compound of interest based on TLC analysis.

    • Perform preparative reversed-phase HPLC on a C18 column[3][5].

    • Use a gradient elution system with water (A) and acetonitrile (B52724) (B) as the mobile phase. A typical gradient might be: 0-10 min, 30% B; 10-40 min, 30-100% B; 40-50 min, 100% B[3][5].

    • Monitor the elution at a wavelength of 254 nm.

    • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

  • Structure Confirmation:

    • Confirm the identity and structure of the isolated compound using HR-MS, ¹H-NMR, and ¹³C-NMR spectroscopy[7][8][9][10][11][12].

Isolation Workflow Diagram

Isolation_Workflow Start Fresh Carrot Roots (Daucus carota) Lyophilization Lyophilization and Grinding Start->Lyophilization Extraction DCM Extraction Lyophilization->Extraction Partitioning Methanol/Hexane Partitioning Extraction->Partitioning Silica_Column Silica Gel Column Chromatography Partitioning->Silica_Column HPLC Preparative RP-HPLC (C18) Silica_Column->HPLC Confirmation Structural Confirmation (NMR, MS) HPLC->Confirmation Final_Product This compound Confirmation->Final_Product

Figure 1. Isolation workflow for this compound.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily stemming from its interaction with mitochondrial ATP synthase. This interaction leads to a mild inhibition of cellular respiration, which triggers a mitohormetic response.

Signaling Pathway

The proposed signaling pathway initiated by this compound is as follows:

  • The compound enters the cell and localizes to the mitochondria.

  • It binds to and inhibits the F1 subunit of ATP synthase.

  • This inhibition leads to a transient increase in mitochondrial reactive oxygen species (ROS).

  • The increase in ROS activates the Keap1-Nrf2 signaling pathway, leading to the translocation of NRF2 to the nucleus and the expression of antioxidant response element (ARE)-driven genes.

  • The altered cellular redox state also activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Nucleus Nucleus Isofalcarintriol This compound ATP_Synthase ATP Synthase Isofalcarintriol->ATP_Synthase Inhibits ROS Transient ROS Increase ATP_Synthase->ROS Leads to Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 AMPK AMPK ROS->AMPK Activates Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocates to Metabolic_Health Metabolic_Health AMPK->Metabolic_Health Improves ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Gene_Expression Expression of Antioxidant Genes ARE->Gene_Expression Longevity Longevity Gene_Expression->Longevity Promotes

Figure 2. Signaling pathway of this compound.

Experimental Protocols for Biological Assays

NRF2 Activation Assay

This protocol describes a luciferase reporter assay to quantify the activation of the NRF2 pathway in response to this compound using a HEK293 cell line stably expressing a luciferase gene under the control of an antioxidant response element (ARE)[13][14][15][16][17].

  • Cell Culture:

    • Culture HEK293-ARE-luciferase reporter cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection agent (e.g., hygromycin B).

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells per well.

    • Allow the cells to adhere for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the culture medium with the medium containing the test compound or vehicle control (DMSO).

    • Incubate the plate for 24 hours.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to a control protein (e.g., total protein concentration) or a co-transfected control reporter (e.g., Renilla luciferase).

    • Express the results as fold induction over the vehicle control.

Cytotoxicity Assay

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines[18][19][20][21][22].

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HeLa, A549) in the appropriate medium and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well.

    • Allow the cells to adhere for 24 hours.

    • Treat the cells with various concentrations of this compound for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Table 2: Representative Cytotoxicity Data for Polyacetylenes

CompoundCell LineIC₅₀ (µM)Reference
(3S,10R)-tridaxin BK562 (Leukemia)2.62[18]
(3S,10S)-tridaxin BK562 (Leukemia)14.43[18]
Tridaxin FK562 (Leukemia)17.91[18]
Polyacetylene from E. pallidaCOLO320 (Colon Cancer)Significantly lower than 5-fluorouracil[19]

Note: This table presents data for structurally related polyacetylenes to provide a comparative context for the cytotoxic potential of this class of compounds. Specific IC₅₀ values for this compound against a range of cancer cell lines are not compiled in the searched literature but would be a valuable area for further investigation.

Conclusion

This compound is a promising natural product with significant potential for the development of novel therapeutics for age-related diseases, cancer, and metabolic disorders. This technical guide provides a foundational resource for researchers in this field, offering detailed methodologies and a summary of the current understanding of this compound's discovery, isolation, and mechanism of action. Further research is warranted to fully elucidate its therapeutic potential and to develop it for clinical applications.

References

The Uncharted Path: Elucidating the Biosynthesis of (3S,8R,9R)-Isofalcarintriol in Plants

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

(3S,8R,9R)-Isofalcarintriol is a C17-polyacetylenic oxylipin discovered in carrots (Daucus carota) that has garnered significant interest for its potential health-promoting properties.[1][2] Its unique structure, featuring a chain of seventeen carbon atoms with two conjugated triple bonds, a double bond, and three hydroxyl groups with specific stereochemistry ((3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol), underpins its biological activity.[1][2][3] Understanding the intricate biosynthetic pathway of this complex molecule is paramount for its potential biotechnological production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound, detailing the established early steps, outlining the hypothesized subsequent reactions, and providing relevant quantitative data and experimental methodologies.

Proposed Biosynthetic Pathway

The biosynthesis of falcarin-type polyacetylenes, including isofalcarintriol, is believed to originate from oleic acid, a common C18 fatty acid.[4][5] The pathway involves a series of desaturations, acetylenations, chain shortening, and hydroxylations. While the initial steps have been elucidated, the precise sequence and enzymatic machinery of the later stages leading to this compound remain largely hypothetical.

Established Early Steps: From Oleic Acid to Dehydrocrepenynic Acid

The initial transformations from oleic acid to the key acetylenic intermediate, dehydrocrepenynic acid, are catalyzed by a family of fatty acid desaturase 2 (FAD2)-like enzymes.[6] These enzymes are responsible for introducing double and triple bonds into the fatty acid chain.

  • Oleic Acid to Linoleic Acid: The pathway begins with the desaturation of oleic acid (18:1) at the Δ12 position to form linoleic acid (18:2). This reaction is catalyzed by a canonical Δ12 oleic acid desaturase (FAD2).[6]

  • Linoleic Acid to Crepenynic Acid: Subsequently, a divergent FAD2-like acetylenase acts on linoleic acid to introduce a triple bond, forming crepenynic acid.[6]

  • Crepenynic Acid to Dehydrocrepenynic Acid: The final established step in this early phase is the conversion of crepenynic acid to dehydrocrepenynic acid by bifunctional FAD2 enzymes that exhibit both Δ12 and Δ14 desaturase activities.[6]

Hypothesized Later Steps: Towards this compound

The transformation from the C18 precursor, dehydrocrepenynic acid, to the C17 triol, this compound, is not yet fully understood. The proposed pathway involves the following key transformations for which specific enzymes have not been identified:

  • Chain Shortening (β-Oxidation): The C18 fatty acid chain is likely shortened to a C17 backbone through a β-oxidation process.[5]

  • Hydroxylations: A series of stereospecific hydroxylations are required to introduce the hydroxyl groups at positions C-3, C-8, and C-9. The precise order of these hydroxylations is unknown. The introduction of the specific (3S, 8R, 9R) stereochemistry suggests the involvement of highly specific hydroxylase enzymes, likely belonging to the cytochrome P450 family.

  • Further Desaturation/Modification: Additional enzymatic steps may be required to yield the final structure of isofalcarintriol.

The following diagram illustrates the known and hypothesized steps in the biosynthetic pathway.

Biosynthetic_Pathway cluster_known Established Early Steps cluster_hypothesized Hypothesized Later Steps Oleic_Acid Oleic Acid (C18:1) Linoleic_Acid Linoleic Acid (C18:2) Oleic_Acid->Linoleic_Acid FAD2 (Δ12-desaturase) Crepenynic_Acid Crepenynic Acid Linoleic_Acid->Crepenynic_Acid FAD2-like (acetylenase) Dehydrocrepenynic_Acid Dehydrocrepenynic Acid Crepenynic_Acid->Dehydrocrepenynic_Acid Bifunctional FAD2s (Δ12/Δ14-desaturase) C17_Backbone C17 Polyacetylene Backbone Dehydrocrepenynic_Acid->C17_Backbone β-oxidation (Enzymes unknown) Falcarinol (B191228) Falcarinol C17_Backbone->Falcarinol Hydroxylation (Enzyme unknown) Falcarindiol (B120969) Falcarindiol Falcarinol->Falcarindiol Hydroxylation (Enzyme unknown) Isofalcarintriol This compound Falcarindiol->Isofalcarintriol Stereospecific Hydroxylation (Enzyme unknown)

Fig. 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

While quantitative data specifically for this compound and its immediate precursors are scarce, studies have quantified the accumulation of the related and more abundant polyacetylenes, falcarinol and falcarindiol, in various tissues of carrot taproots. This data provides an insight into the spatial distribution of polyacetylene biosynthesis.

TissueTotal Polyacetylene (μg/mg dry tissue)Falcarindiol (% of total)Falcarinol (% of total)Falcarintriol-8-acetate (% of total)
Periderm2.183--
Phloem0.416035-
Xylem0.01182553
Petiole0.16---
Leaf0.34---
Data summarized from Busta et al., 2018.

Experimental Protocols

The elucidation of the early steps of the polyacetylene biosynthetic pathway has relied on a combination of gene discovery, heterologous expression, and analytical chemistry. The following is a representative protocol for the functional characterization of FAD2-like enzymes.

Protocol: Heterologous Expression and Functional Characterization of a Candidate Acetylenase in Saccharomyces cerevisiae

  • Gene Isolation and Cloning:

    • Isolate total RNA from carrot root periderm tissue.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length open reading frame of the candidate FAD2-like gene using PCR with gene-specific primers.

    • Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation and Culture:

    • Transform the expression construct into a suitable S. cerevisiae strain (e.g., INVSc1).

    • Select for transformed cells on appropriate selection media.

    • Grow a starter culture of the transformed yeast in synthetic complete medium lacking the selection marker and containing glucose.

    • Inoculate the expression medium (synthetic complete medium with galactose as the carbon source to induce gene expression) with the starter culture.

    • Supplement the expression medium with a fatty acid precursor (e.g., linoleic acid) to serve as the substrate for the enzyme.

    • Incubate the culture with shaking at 30°C for 48-72 hours.

  • Fatty Acid Analysis:

    • Harvest the yeast cells by centrifugation.

    • Extract total fatty acids from the yeast cells using a suitable solvent system (e.g., chloroform:methanol).

    • Prepare fatty acid methyl esters (FAMEs) by transesterification using a reagent such as methanolic HCl or BF3-methanol.

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

    • Identify the product (e.g., crepenynic acid methyl ester) by comparing its mass spectrum and retention time to that of an authentic standard or by detailed interpretation of the mass spectrum.

The following diagram illustrates a typical workflow for the identification and characterization of biosynthetic enzymes.

Experimental_Workflow cluster_discovery Gene Discovery cluster_characterization Functional Characterization RNA_Seq RNA-Seq of Carrot Tissues Candidate_Selection Candidate Gene Selection (e.g., FAD2 homologs) RNA_Seq->Candidate_Selection Cloning Cloning into Expression Vector Candidate_Selection->Cloning Expression Heterologous Expression (e.g., Yeast, Arabidopsis) Cloning->Expression Substrate_Feeding Substrate Feeding Expression->Substrate_Feeding Metabolite_Extraction Metabolite Extraction and Derivatization Substrate_Feeding->Metabolite_Extraction Analysis GC-MS Analysis Metabolite_Extraction->Analysis Functional_Annotation Functional Annotation Analysis->Functional_Annotation

Fig. 2: Experimental workflow for enzyme identification and characterization.

Future Directions and Conclusion

The complete elucidation of the biosynthetic pathway of this compound remains a significant challenge. Future research should focus on:

  • Identification of the missing enzymes: A combination of transcriptomics, proteomics, and genetics will be necessary to identify the enzymes responsible for the β-oxidation and the stereospecific hydroxylations.

  • In vitro characterization of enzymes: Once identified, these enzymes should be expressed and purified to determine their substrate specificity, kinetics, and reaction mechanisms.

  • Elucidation of regulatory networks: Understanding how the expression and activity of the biosynthetic enzymes are regulated will be crucial for any metabolic engineering efforts.

References

(3S,8R,9R)-Isofalcarintriol mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of (3S,8R,9R)-Isofalcarintriol

Executive Summary

This compound is a naturally occurring C17-polyacetylenic oxylipin isolated from carrots (Daucus carota) that has demonstrated significant health-promoting and anti-aging properties.[1][2] Its primary mechanism of action revolves around the concept of mitohormesis, a biological response where a mild metabolic stress induces a cascade of protective cellular signaling pathways. Isofalcarintriol directly interacts with and inhibits the α-subunit of the mitochondrial F₁F₀-ATP synthase, leading to a slight reduction in cellular ATP levels and a transient increase in mitochondrial reactive oxygen species (ROS).[1][3] This ROS signal subsequently activates key cytoprotective pathways, including the NRF2 antioxidant response and the AMPK energy-sensing pathway.[2][4] The culmination of these events results in enhanced stress resistance, reduced inflammation, selective anticancer activity, and an overall delay in the signatures of aging.[1][5] This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: Mitohormesis

The central mechanism of Isofalcarintriol is the induction of mitohormesis, where a mild inhibition of mitochondrial respiration leads to a net beneficial, adaptive response that enhances cellular resilience.

Primary Molecular Target: Mitochondrial ATP Synthase

The initial and most direct action of Isofalcarintriol is its interaction with the mitochondrial F₁F₀-ATP synthase, the key enzyme responsible for cellular energy production.[1]

  • Interaction: Biotin pulldown assays have confirmed that Isofalcarintriol directly binds to the α-subunit of the mitochondrial ATP synthase.[1]

  • Effect: This binding partially inhibits the enzyme's activity, leading to a modest decrease in cellular ATP production (approximately 5-10%).[1] This controlled reduction in energy output is the critical trigger for the subsequent signaling cascade.

Induction of ROS and NRF2 Pathway Activation

The slight disruption of the electron transport chain caused by ATP synthase inhibition leads to a transient and controlled increase in mitochondrial ROS production.[2] Rather than causing damage, this mild ROS signal acts as a secondary messenger.

  • ROS Signaling: The initial ROS burst activates the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[2][5] NRF2 is a master regulator of the cellular antioxidant response.

  • NRF2 Activation: In its inactive state, NRF2 is bound to its inhibitor, Keap1. ROS can oxidize key cysteine residues on Keap1, causing it to release NRF2. NRF2 then translocates to the nucleus, binds to Antioxidant Response Elements (AREs), and initiates the transcription of a wide array of cytoprotective genes, including those for antioxidant enzymes. This process ultimately leads to enhanced long-term resistance to oxidative stress.[2][6]

AMPK Pathway Activation

The reduction in cellular ATP levels alters the AMP/ATP ratio, which is a key signal for the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4]

  • Energy Sensing: Activated AMPK works to restore energy balance by stimulating catabolic processes (like fatty acid oxidation) and inhibiting anabolic processes (like protein synthesis).

  • Downstream Effects: AMPK activation contributes to many of the beneficial metabolic effects observed with Isofalcarintriol treatment, including improved glucose metabolism and enhanced exercise endurance.[1][4]

The interconnected signaling pathways initiated by Isofalcarintriol are visualized below.

Isofalcarintriol Signaling Pathway cluster_mito cluster_nucleus IFT This compound ATPSynthase ATP Synthase (α-subunit) IFT->ATPSynthase Binds & Inhibits Mito Mitochondrion ATP ATP Production ↓ ATPSynthase->ATP ROS Transient ROS ↑ ATPSynthase->ROS AMPK AMPK Activation ATP->AMPK ↑ AMP/ATP ratio Keap1 Keap1 ROS->Keap1 Oxidizes Metabolism ↑ Improved Metabolism AMPK->Metabolism NRF2 NRF2 Keap1->NRF2 Releases ARE Antioxidant Response Element (ARE) NRF2->ARE Translocates & Binds Nucleus Nucleus StressRes ↑ Oxidative Stress Resistance ARE->StressRes Outcomes Cellular Outcomes StressRes->Outcomes Metabolism->Outcomes Longevity ↑ Longevity & Healthspan Longevity->Outcomes Cancer ↓ Cancer Cell Proliferation Cancer->Outcomes

Caption: Core signaling cascade of Isofalcarintriol.

Pharmacological Effects

The activation of the mitohormetic signaling cascade results in a variety of beneficial pharmacological effects observed across different models.

Anti-aging and Pro-longevity Effects

Isofalcarintriol has been shown to extend lifespan and improve healthspan in model organisms.

  • C. elegans : Treatment with Isofalcarintriol extends the lifespan of the nematode C. elegans.[1][3] It also improves motility and stress resistance in aged worms and reduces protein accumulation in nematode models of neurodegenerative diseases like Alzheimer's and Huntington's disease.[1][5]

  • Mice: In aged mice, supplementation improves glucose metabolism, increases exercise endurance, and attenuates measures of frailty.[1][3]

Anticancer Activity

Isofalcarintriol exhibits selective cytotoxic and anti-proliferative effects against cancer cells while having a lesser effect on non-tumor cells.[5]

  • Cell Proliferation: It significantly inhibits the proliferation of MCF-7 (breast cancer), HepG2 (liver cancer), and HT-29 (colon cancer) cells.[5]

  • Related Compounds: Structurally similar polyacetylenes, such as falcarindiol (B120969), are known to induce apoptotic and autophagic cell death in cancer cells, often through the inhibition of the PI3K/AKT/mTOR signaling pathway.[7]

Anti-inflammatory Activity

While direct studies on Isofalcarintriol are emerging, the broader class of falcarinol-type polyacetylenes is well-documented for potent anti-inflammatory effects.[8][9]

  • NF-κB Inhibition: Falcarinol (B191228) and falcarindiol have been shown to downregulate the master inflammatory transcription factor NF-κB and its downstream targets, including TNFα, IL-6, and COX-2.[8] This is a likely contributing mechanism to the overall health benefits of Isofalcarintriol.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on Isofalcarintriol and related compounds.

Table 1: Effects of Isofalcarintriol on Cellular and Organismal Models

Assay Model System Concentration Observed Effect p-value Reference
ROS Determination HepG2 Cells 10 µM Significant increase in ROS after 15 min and 24h < 0.0001 [5]
NRF2 Activation HepG2 Cells 10 µM Significant activation of NRF2 luciferase reporter < 0.0001 [5]
Paraquat Stress C. elegans 1 nM Increased survival under oxidative stress Not specified [5]
Cell Proliferation MCF-7 Cells 0.1 - 50 µM Dose-dependent inhibition of proliferation < 0.01 to < 0.0001 [5]
Colony Formation HepG2 Cells 10 µM Significant inhibition of colony formation < 0.0001 [5]
Colony Formation HT-29 Cells 10 µM Significant inhibition of colony formation < 0.0001 [5]

| ATP Levels | HepG2 Cells | 5 µg/ml | 5-10% inhibition of cellular ATP after 15 min | Not specified |[1] |

Table 2: Activity of Related Falcarinol-Type Polyacetylenes

Compound(s) Assay Model System IC50 Value Reference
Falcarinol, Falcarindiol ABCG2 Inhibition Sf9 Membrane Vesicles 19.7 - 41.7 µM [10]

| Falcarinol, Falcarindiol | ATPase Inhibition | Sf9 Membrane Vesicles | 19.3 - 79.3 µM |[10] |

Key Experimental Methodologies

The following protocols are summarized from the cited literature and represent the core methods used to elucidate the mechanism of action of Isofalcarintriol.

ROS Detection Assay
  • Principle: To measure intracellular and mitochondrial reactive oxygen species.

  • Protocol:

    • HepG2 cells are cultured in appropriate media.

    • Cells are treated with Isofalcarintriol (e.g., 10 µM) or a DMSO vehicle control for specified time points (e.g., 15 minutes, 24 hours).

    • For intracellular ROS, cells are incubated with 2′,7′-dichlorodihydrofluorescein diacetate (DCF-DA), which fluoresces upon oxidation.

    • For mitochondrial H₂O₂, cells are incubated with Amplex™ Red reagent in the presence of horseradish peroxidase.

    • Fluorescence is quantified using a plate reader or fluorescence microscopy. Statistical analysis (e.g., t-test) is performed to compare treated versus control groups.[5]

NRF2 Reporter Assay
  • Principle: To quantify the activation of the NRF2 transcription factor.

  • Protocol:

    • HepG2 cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

    • Transfected cells are treated with Isofalcarintriol (e.g., 10 µM) or a DMSO control.

    • After incubation (e.g., 24 hours), cells are lysed.

    • Luciferase substrate is added to the lysate, and luminescence is measured with a luminometer.

    • Results are normalized to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration to account for differences in transfection efficiency and cell number.[5]

Cancer Cell Proliferation (Soft Agar) Assay
  • Principle: To assess anchorage-independent growth, a hallmark of cancer cells.

  • Protocol:

    • A base layer of agar (B569324) mixed with cell culture medium is allowed to solidify in a culture plate.

    • A top layer containing a low concentration of agar, medium, and cancer cells (e.g., MCF-7, HepG2) is poured over the base layer.

    • The medium in the top layer is supplemented with either Isofalcarintriol or DMSO vehicle control.

    • Plates are incubated for an extended period (e.g., 2-3 weeks) to allow for colony formation.

    • Colonies are stained (e.g., with crystal violet) and then counted and measured using imaging software. The number and size of colonies in treated versus control groups are compared.[5]

The general workflow for identifying and characterizing a bioactive compound like Isofalcarintriol is depicted below.

Bioactive Compound Discovery Workflow Screen Primary Screen (e.g., ATP Assay) Hit Identify 'Hits' (e.g., IFT) Screen->Hit Secondary Secondary Screen (e.g., NRF2 Reporter Assay) Hit->Secondary Validate Validate Activity Secondary->Validate InVitro In Vitro Mechanistic Studies (Target ID, Cytotoxicity, etc.) Validate->InVitro InVivo In Vivo Model Testing (C. elegans, Mice) Validate->InVivo Data Data Analysis & Conclusion InVitro->Data Lifespan Lifespan & Healthspan Assays InVivo->Lifespan Metabolic Metabolic & Frailty Studies InVivo->Metabolic Lifespan->Data Metabolic->Data

Caption: A typical workflow for natural product discovery.

Conclusion and Future Perspectives

This compound is a promising bioactive compound with a clearly defined mechanism of action centered on the induction of mitohormesis via inhibition of the mitochondrial ATP synthase. This primary action triggers a beneficial cascade involving transient ROS production and the activation of the NRF2 and AMPK pathways, leading to enhanced cellular resilience, metabolic benefits, and anti-cancer effects. The comprehensive data from in vitro and in vivo models strongly support its potential as a lead compound for developing therapeutic agents targeting age-related diseases, metabolic disorders, and cancer. Future research should focus on its oral bioavailability, pharmacokinetic profile in humans, and long-term safety to pave the way for potential clinical applications.

References

An In-depth Technical Guide to the Biological Activity of (3S,8R,9R)-Isofalcarintriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,8R,9R)-Isofalcarintriol is a naturally occurring polyacetylene found in carrots (Daucus carota) that has garnered significant scientific interest for its diverse and potent biological activities.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its anti-aging, anti-cancer, and metabolic regulatory effects. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development. The underlying molecular mechanisms, primarily involving the modulation of the NRF2 and AMPK signaling pathways through interaction with mitochondrial ATP synthase, are also elucidated.

Core Biological Activities and Therapeutic Potential

This compound exhibits a range of biological effects that suggest its potential as a therapeutic agent for age-related diseases, cancer, and metabolic disorders.

Anti-aging and Longevity Promotion

Studies in the nematode Caenorhabditis elegans have demonstrated that this compound can extend lifespan and improve healthspan, even at low doses.[1][2] This pro-longevity effect is associated with increased stress resistance and prolonged motility.[2][6] In mouse models, supplementation has been shown to attenuate parameters of frailty at an advanced age, suggesting a potential to combat age-associated decline.[2][6]

Anticancer Activity

This compound and related polyacetylenes have demonstrated cytotoxic effects against various cancer cell lines.[1][2][3][5] The anticancer activity is linked to the induction of apoptosis and inhibition of cell proliferation.[5] While specific IC50 values for this compound are not extensively reported, data for related falcarinol-type polyacetylenes provide a strong indication of its potential in this area.

Metabolic Regulation

In mice fed a high-fat diet, this compound supplementation has been shown to improve glucose metabolism and increase exercise endurance.[1][2][6] This suggests a role in mitigating the effects of metabolic syndrome and type 2 diabetes. The underlying mechanism is linked to the activation of AMPK, a key regulator of cellular energy homeostasis.[2]

Mechanism of Action: A Multi-pathway Approach

The biological activities of this compound are underpinned by its interaction with fundamental cellular processes, primarily centered around mitochondrial function and cellular stress responses.

Interaction with Mitochondrial ATP Synthase

The primary molecular target of this compound is the mitochondrial ATP synthase.[2][3][5][6] It is proposed to interact with the α-subunit of this complex, leading to a mild inhibition of ATP synthesis.[2][3][5][6] This transient disruption in cellular energy production triggers a cascade of downstream signaling events.

ROS Signaling and NRF2 Activation

The slight impairment of mitochondrial respiration by this compound leads to a brief increase in reactive oxygen species (ROS).[1][2] This initial ROS signal acts as a trigger for the activation of the transcription factor Nuclear factor erythroid 2-related factor 2 (NRF2).[1][2] NRF2 then translocates to the nucleus and initiates the transcription of antioxidant and cytoprotective genes, ultimately leading to enhanced oxidative stress resistance.[1] The activation of NRF2 by this compound has been shown to be stereospecific, highlighting the importance of the (3S) configuration for its activity.[2]

AMPK Activation

The reduction in cellular ATP levels due to the partial inhibition of ATP synthase activates AMP-activated protein kinase (AMPK).[2] AMPK is a central regulator of metabolism that, when activated, promotes catabolic processes to restore energy balance. This activation contributes to the observed improvements in glucose metabolism and exercise endurance.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of this compound and related polyacetylenes.

Compound Cell Line IC50 Value (µM) Reference
FalcarinolCEM-C7H2 (acute lymphoblastic leukemia)3.50[1]
FalcarinolVarious leukemia, lymphoma, and myeloma cell lines~30[1]
FalcarindiolVarious leukemia, lymphoma, and myeloma cell lines~30[1]
PanaxydiolVarious leukemia, lymphoma, and myeloma cell lines~30[1]
FalcarinolHT-29 (colorectal carcinoma)>100[1]
FalcarindiolHT-29 (colorectal carcinoma)>100[1]

Table 1: Cytotoxic Activity of Falcarinol-type Polyacetylenes.

Parameter Model Organism/Cell Line Concentration of this compound Observed Effect Reference
NRF2 ActivationHEK293 cells (reporter assay)10 µM~26-fold activation[2]
Lifespan ExtensionC. elegansNot specifiedPotent promoter of longevity[2]
Glucose MetabolismHigh-fat diet-fed miceNot specifiedImproved[2]
Exercise EnduranceHigh-fat diet-fed miceNot specifiedIncreased[2]

Table 2: Other Quantitative Biological Activities of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

NRF2 Luciferase Reporter Assay in HEK293 Cells

Objective: To quantify the activation of the NRF2 signaling pathway by this compound.

Methodology:

  • Cell Culture: Stably transfected HEK293 cells containing a luciferase reporter gene under the control of an antioxidant response element (ARE) are cultured in DMEM supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The treated cells are incubated for a specified period (e.g., 24 hours) to allow for NRF2 activation and subsequent luciferase expression.

  • Lysis and Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to luciferase activity, is measured using a luminometer.

  • Data Analysis: The fold activation is calculated by normalizing the luminescence of treated cells to that of the vehicle-treated control cells.

C. elegans Lifespan Assay

Objective: To determine the effect of this compound on the lifespan of C. elegans.

Methodology:

  • Synchronization: A synchronized population of L1-stage C. elegans is obtained by standard bleaching methods.

  • Treatment: The synchronized worms are transferred to nematode growth medium (NGM) plates containing a lawn of E. coli OP50 and the desired concentration of this compound or a vehicle control.

  • Maintenance: The worms are maintained at a constant temperature (e.g., 20°C) and transferred to fresh plates every few days to separate them from their progeny.

  • Scoring: The number of live and dead worms is scored daily or every other day. A worm is considered dead if it does not respond to gentle prodding with a platinum wire.

  • Data Analysis: Lifespan curves are generated using the Kaplan-Meier method, and statistical significance is determined using the log-rank test.

High-Fat Diet Mouse Model for Glucose Metabolism Studies

Objective: To evaluate the effect of this compound on glucose metabolism in a mouse model of diet-induced obesity.

Methodology:

  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12 weeks) to induce obesity and insulin (B600854) resistance. A control group is fed a standard chow diet.

  • Treatment: The high-fat diet-fed mice are orally administered this compound or a vehicle control daily for a defined duration.

  • Glucose Tolerance Test (GTT): After an overnight fast, mice are given an oral gavage of glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) using a glucometer.

  • Insulin Tolerance Test (ITT): Mice are fasted for a shorter period (e.g., 4-6 hours) and then given an intraperitoneal injection of insulin (e.g., 0.75 U/kg body weight). Blood glucose levels are measured at similar time points as the GTT.

  • Data Analysis: The area under the curve (AUC) for both GTT and ITT is calculated to assess glucose tolerance and insulin sensitivity, respectively.

Mitochondrial ATP Synthase Activity Assay

Objective: To measure the effect of this compound on the activity of mitochondrial ATP synthase.

Methodology:

  • Mitochondria Isolation: Mitochondria are isolated from cultured cells or animal tissues using differential centrifugation.

  • Activity Assay: The activity of ATP synthase is measured by monitoring the rate of ATP hydrolysis (reverse reaction) or ATP synthesis. For the hydrolysis assay, the production of ADP is coupled to the oxidation of NADH through the activities of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, and the decrease in absorbance at 340 nm is measured spectrophotometrically.

  • Treatment: Isolated mitochondria are incubated with varying concentrations of this compound or a vehicle control prior to the assay.

  • Data Analysis: The specific activity of ATP synthase is calculated and expressed as nmol of ATP hydrolyzed or synthesized per minute per mg of mitochondrial protein.

Biotin Pulldown Assay with Mass Spectrometry

Objective: To identify the protein interaction partners of this compound.

Methodology:

  • Biotinylated Probe Synthesis: A biotinylated derivative of this compound is synthesized.

  • Cell Treatment and Lysis: Cells are treated with the biotinylated probe, followed by cell lysis to obtain a protein extract.

  • Pulldown: The cell lysate is incubated with streptavidin-coated beads, which have a high affinity for biotin. The beads, along with the biotinylated probe and its interacting proteins, are then collected by centrifugation or magnetic separation.

  • Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.

  • Mass Spectrometry: The eluted proteins are separated by SDS-PAGE, and the protein bands are excised, digested (e.g., with trypsin), and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Visualizations: Signaling Pathways and Workflows

Isofalcarintriol_Signaling_Pathway Iso This compound Mito Mitochondrion Iso->Mito Enters ATPSynthase ATP Synthase (α-subunit) Iso->ATPSynthase Inhibits ATP ATP Synthesis ↓ ATPSynthase->ATP ROS Transient ROS ↑ ATPSynthase->ROS AMPK AMPK Activation ↑ ATP->AMPK NRF2_KEAP1 NRF2-KEAP1 Complex ROS->NRF2_KEAP1 Oxidizes KEAP1 NRF2 NRF2 NRF2_KEAP1->NRF2 Releases Nucleus Nucleus NRF2->Nucleus Translocates to ARE ARE NRF2->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ↑ ARE->Antioxidant_Genes Stress_Resistance Oxidative Stress Resistance ↑ Antioxidant_Genes->Stress_Resistance Metabolism Improved Glucose Metabolism & Exercise Endurance AMPK->Metabolism

Caption: Signaling pathway of this compound.

Experimental_Workflow_Pulldown cluster_Cell_Culture Cell Culture & Treatment cluster_Pulldown Pulldown cluster_Analysis Analysis Cells Culture Cells Treatment Treat with Biotinylated This compound Cells->Treatment Lysis Cell Lysis Treatment->Lysis Incubation Incubate Lysate with Streptavidin Beads Lysis->Incubation Wash Wash Beads Incubation->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-gel Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Protein Identification LC_MS->Identification

References

(3S,8R,9R)-Isofalcarintriol: A Technical Guide to Nrf2 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,8R,9R)-Isofalcarintriol is a naturally occurring polyacetylene found in carrots (Daucus carota) that has garnered significant scientific interest for its potential health-promoting properties.[1][2][3][4] This technical guide provides an in-depth overview of its core mechanism of action related to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a critical transcription factor that regulates the cellular antioxidant response, making it a key target for therapeutic interventions in a range of diseases associated with oxidative stress. This document summarizes the quantitative data on Nrf2 activation by this compound, details the experimental protocols used to ascertain this activity, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data on Nrf2 Activation

This compound has been identified as a potent activator of the Nrf2 signaling pathway. The activation has been quantified using Nrf2 luciferase reporter assays in transgenic HEK293 cells. The key quantitative findings are summarized in the table below.

CompoundCell LineAssayConcentrationFold Activation (vs. Control)Reference
This compoundTransgenic HEK293NRF2 Luciferase Reporter10 µM~26-foldThomas, C., et al. (2023)
This compoundTransgenic HEK293NRF2 Luciferase ReporterNot specified~30-foldThomas, C., et al. (2023)
ent-Isofalcarintriol (enantiomer)Transgenic HEK293NRF2 Luciferase Reporter10 µMInactiveThomas, C., et al. (2023)

Note: The activity of this compound is stereospecific, with its enantiomer (ent-isofalcarintriol) showing no activity. This highlights the importance of the 3-hydroxyl configuration for Nrf2 activation.

Mechanism of Nrf2 Activation

The activation of Nrf2 by this compound is believed to be initiated by a transient increase in intracellular Reactive Oxygen Species (ROS). This initial ROS signal acts as a trigger for the canonical Nrf2 activation pathway.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low. When cells are exposed to electrophiles or oxidative stress, such as the initial ROS signal induced by this compound, specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. As a result, Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes and proteins involved in detoxification.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isofalcarintriol This compound ROS Initial ROS Signal Isofalcarintriol->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 disrupts Keap1_mod Modified Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome leads to Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to sMaf sMaf sMaf->ARE binds to Cytoprotective_Genes Cytoprotective Gene Transcription ARE->Cytoprotective_Genes activates

Figure 1: this compound-mediated Nrf2 activation pathway.

Experimental Protocols

The primary method for quantifying the Nrf2-activating potential of this compound is the Nrf2 luciferase reporter assay. The following is a representative, detailed protocol synthesized from established methodologies.

Nrf2 Luciferase Reporter Assay

1. Cell Culture and Seeding:

  • Cell Line: Transgenic HEK293 cells stably expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Hygromycin B) to maintain plasmid expression.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are seeded into 96-well white, clear-bottom plates at a density of approximately 5 x 10⁴ cells per well and allowed to adhere overnight.

2. Compound Treatment:

  • A stock solution of this compound is prepared in a suitable solvent, such as DMSO.

  • Serial dilutions of the compound are prepared in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50 µM). The final DMSO concentration in all wells, including controls, should be kept constant and low (e.g., <0.1%).

  • The culture medium is removed from the wells and replaced with the medium containing the different concentrations of this compound.

  • A vehicle control (medium with DMSO) and a positive control (e.g., sulforaphane) are included in each experiment.

  • The cells are incubated with the compounds for a specified period, typically 16-24 hours.

3. Luciferase Assay:

  • After incubation, the culture medium is removed, and the cells are washed once with Phosphate-Buffered Saline (PBS).

  • The cells are lysed by adding a passive lysis buffer to each well and incubating for 15-20 minutes at room temperature with gentle shaking.

  • An equal volume of luciferase assay reagent (containing luciferin (B1168401) substrate) is added to each well.

  • The luminescence is immediately measured using a luminometer.

4. Data Analysis:

  • The relative light units (RLUs) are recorded for each well.

  • The fold activation is calculated by dividing the RLU of the compound-treated wells by the RLU of the vehicle control wells.

  • Data are typically presented as the mean ± standard deviation from multiple replicates.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture & Seed HEK293-ARE-Luc Cells Compound_Prep 2. Prepare this compound and Controls Treatment 3. Treat Cells (16-24h incubation) Compound_Prep->Treatment Lysis 4. Cell Lysis Treatment->Lysis Luminescence 5. Measure Luminescence Lysis->Luminescence Data_Analysis 6. Calculate Fold Activation Luminescence->Data_Analysis

Figure 2: Experimental workflow for the Nrf2 luciferase reporter assay.

Conclusion and Future Perspectives

This compound demonstrates potent and stereospecific activation of the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative stress. The quantitative data and established experimental protocols provide a solid foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular interactions between this compound, or its metabolites, and the Keap1 protein. Furthermore, in vivo studies are warranted to explore the translation of these cellular effects into preclinical models of diseases associated with oxidative stress, such as neurodegenerative disorders, chronic inflammatory diseases, and cancer. The development of this compound and its analogues as Nrf2-activating drugs represents a promising avenue for novel therapeutic strategies.

References

Literature review on the health benefits of (3S,8R,9R)-Isofalcarintriol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Review on the Health Benefits of (3S,8R,9R)-Isofalcarintriol

Introduction

This compound is a C17-polyacetylenic oxylipin, a naturally occurring compound predominantly found in the root of carrots (Daucus carota)[1][2][3]. As a member of the falcarinol-type polyacetylene family, it has garnered significant scientific interest for its diverse biological activities and potential therapeutic applications[1][4]. These compounds are recognized for their role in reducing the risk of inflammation and cancer[1][4]. Recent research has identified Isofalcarintriol as a potent agent in promoting longevity and healthspan in various model organisms, including the nematode C. elegans and mice[1][2][3]. This technical guide provides a comprehensive review of the current scientific literature on the health benefits of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action: Mitohormesis and Nrf2 Activation

The primary mechanism underlying the health benefits of Isofalcarintriol is attributed to the principle of mitohormesis. It initiates a mild stress signal in mitochondria, which in turn provokes a compensatory, beneficial response that enhances overall stress resistance and cellular health.

Isofalcarintriol directly interacts with the α-subunit of the mitochondrial ATP synthase, transiently impairing its function and reducing cellular ATP levels[2][3]. This mild inhibition of cellular respiration leads to a temporary and slight increase in mitochondrial reactive oxygen species (ROS)[1]. This initial ROS signal acts as a trigger for the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, ultimately leading to increased long-term oxidative stress resistance[1][5].

cluster_0 Mitochondrion cluster_1 Cytosol / Nucleus IFT Isofalcarintriol ATPs Mitochondrial ATP Synthase (α-subunit) IFT->ATPs Interacts with ATP Cellular ATP ATPs->ATP Inhibition ROS Initial ROS Signal ATPs->ROS Generation NRF2 Nrf2 Activation ROS->NRF2 Triggers OSR Increased Oxidative Stress Resistance NRF2->OSR Upregulates Antioxidant Genes A Compound Screening (Natural Extracts) B Cellular ATP Assay (Initial Screen for ATP Inhibition) A->B 29 candidates identified C NRF2 Activation Assay (Luciferase Reporter) B->C Confirm mechanism D C. elegans Lifespan Assay (Longevity Assessment) C->D Test in vivo effects E Mouse Studies (Metabolism, Frailty) D->E Validate in mammals

References

(3S,8R,9R)-Isofalcarintriol in Daucus carota

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,8R,9R)-Isofalcarintriol is a C17-polyacetylene found in carrot (Daucus carota) that has recently emerged as a compound of significant interest due to its potential health-promoting and anti-aging properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its occurrence, biological activity, and mechanisms of action. Detailed experimental protocols for its extraction and analysis are provided, along with a summary of its quantitative data and a discussion of its biosynthesis and safety. This document is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this novel natural product.

Introduction

Carrots (Daucus carota) are a rich source of various bioactive compounds, including a class of C17-polyacetylenes known for their anti-inflammatory and anti-cancer properties.[1] Among these, this compound, with the full chemical name (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol, is a recently identified polyacetylene that has demonstrated potent biological activities.[2][3] Its discovery was the result of a screening of phytochemicals for their ability to modulate cellular energy metabolism and activate protective signaling pathways.[2] This guide synthesizes the current scientific literature on this compound, with a focus on its relevance to human health and drug development.

Occurrence and Quantitative Data

This compound is a naturally occurring compound in the root of Daucus carota.[2] While falcarinol (B191228) and falcarindiol (B120969) are the most abundant polyacetylenes in carrots, isofalcarintriol (B12383310) is present in smaller, yet biologically significant, concentrations.[2][4]

Table 1: Quantitative Analysis of

AnalyteMatrixConcentration (µg/g of dry weight)Analytical MethodReference
This compoundCarrot Root3.8 - 8.9LC-MS[5]

Note: The concentration range is dependent on the extraction solvent used. The estimation assumes a 90% water content in fresh carrots.[5]

Biosynthesis

The biosynthesis of C17-polyacetylenes in carrots originates from unsaturated fatty acids, primarily oleic and linoleic acid.[5] The pathway involves a series of enzymatic modifications, including dehydrogenation and β-oxidation, to form highly modified acetylenic lipids.[5] Key enzymes in this process are fatty acid desaturases (FADs) that introduce double and triple bonds into the carbon chain.[6][7] While the general pathway for falcarin-type polyacetylenes is understood, the specific enzymatic steps that lead to the formation of this compound, particularly the hydroxylation steps, are not yet fully elucidated and represent an area for future research.[4]

Below is a generalized workflow for the biosynthesis of falcarin-type polyacetylenes.

G Generalized Biosynthesis of Falcarin-Type Polyacetylenes Oleic_Acid Oleic Acid Linoleic_Acid Linoleic Acid Oleic_Acid->Linoleic_Acid FAD2 Crepenynic_Acid Crepenynic Acid Linoleic_Acid->Crepenynic_Acid Acetylenase Dehydrocrepenynic_Acid Dehydrocrepenynic Acid Crepenynic_Acid->Dehydrocrepenynic_Acid Desaturase Falcarin_Type_PAs Falcarin-Type Polyacetylenes (including Isofalcarintriol) Dehydrocrepenynic_Acid->Falcarin_Type_PAs Further Modifications (Hydroxylation, etc.)

Caption: Generalized biosynthetic pathway of falcarin-type polyacetylenes.

Biological Activity and Signaling Pathways

This compound has been shown to exert a range of beneficial biological effects in preclinical studies, including promoting longevity in C. elegans, improving metabolic parameters in mice, and reducing the growth of cancer cells.[2][8]

The primary mechanism of action of isofalcarintriol involves the direct inhibition of mitochondrial ATP synthase.[2] This inhibition leads to a transient increase in reactive oxygen species (ROS), which acts as a signaling molecule to activate key cellular stress response pathways, namely the NRF2 and AMPK pathways.[1][2]

  • NRF2 (Nuclear factor erythroid 2-related factor 2) Pathway: Activation of NRF2 leads to the transcription of antioxidant and cytoprotective genes, enhancing cellular resistance to oxidative stress.[1][2]

  • AMPK (AMP-activated protein kinase) Pathway: AMPK is a central regulator of cellular energy homeostasis. Its activation by isofalcarintriol promotes mitochondrial biogenesis and improves metabolic function.[2]

This cascade of events, known as mitohormesis, ultimately leads to improved cellular health and resilience.

G Signaling Pathway of this compound cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Nucleus Isofalcarintriol This compound ATP_Synthase Mitochondrial ATP Synthase Isofalcarintriol->ATP_Synthase Inhibits ROS Transient ROS Increase ATP_Synthase->ROS Leads to AMPK AMPK ROS->AMPK Activates NRF2_KEAP1 NRF2-KEAP1 Complex ROS->NRF2_KEAP1 Oxidizes KEAP1 Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Promotes NRF2 NRF2 NRF2_KEAP1->NRF2 Releases ARE Antioxidant Response Element (ARE) NRF2->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Upregulates Cellular_Resilience Cellular_Resilience Mitochondrial_Biogenesis->Cellular_Resilience Antioxidant_Genes->Cellular_Resilience Improved Cellular Resilience

Caption: Signaling pathway of this compound.

Experimental Protocols

Extraction and Purification of this compound

The following protocol is a synthesized methodology based on established procedures for polyacetylene extraction and purification from carrots.

Materials:

  • Fresh Daucus carota roots

  • Dichloromethane (DCM)

  • n-Hexane

  • Ethyl acetate (B1210297) (EtOAc)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Silica (B1680970) gel 60

  • C18 reversed-phase silica gel

  • Rotary evaporator

  • Flash chromatography system

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • Wash and chop fresh carrot roots.

    • Homogenize the carrot material with DCM.

    • Filter the mixture and collect the DCM extract.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

  • Initial Fractionation (Flash Chromatography):

    • Adsorb the crude extract onto silica gel.

    • Perform flash column chromatography using a gradient of n-hexane and ethyl acetate.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC.

    • Combine fractions containing polyacetylenes.

  • Purification (Preparative HPLC):

    • Further purify the polyacetylene-rich fractions using preparative reversed-phase HPLC on a C18 column.

    • Use a gradient of water and acetonitrile as the mobile phase.

    • Collect fractions corresponding to the peak of this compound.

    • Evaporate the solvent to obtain the purified compound.

G Extraction and Purification Workflow Carrot Fresh Carrot Roots Homogenization Homogenization in DCM Carrot->Homogenization Filtration Filtration Homogenization->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude DCM Extract Concentration->Crude_Extract Flash_Chromatography Flash Chromatography (Silica Gel, Hexane/EtOAc) Crude_Extract->Flash_Chromatography PA_Fractions Polyacetylene-Rich Fractions Flash_Chromatography->PA_Fractions Prep_HPLC Preparative HPLC (C18, Water/ACN) PA_Fractions->Prep_HPLC Purified_Compound Purified this compound Prep_HPLC->Purified_Compound

Caption: Workflow for the extraction and purification of isofalcarintriol.

Quantitative Analysis by LC-MS

Instrumentation:

  • Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS)

Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: Gradient of water and acetonitrile

  • Flow Rate: 0.5 - 1.0 mL/min

  • Injection Volume: 5 - 20 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor and product ion transitions for isofalcarintriol should be determined using a purified standard.

Quantification:

  • A calibration curve should be constructed using a certified reference standard of this compound.

  • The concentration in unknown samples is determined by comparing the peak area to the calibration curve.

Stability and Toxicology

Polyacetylenes, in general, are known to be sensitive to heat and light, which can lead to degradation. Therefore, extraction and storage should be performed under conditions that minimize exposure to high temperatures and UV light.

Regarding toxicology, studies on falcarinol-type polyacetylenes have shown cytotoxic effects against various cancer cell lines at micromolar concentrations.[6] However, at the concentrations typically found in the human diet, they are not considered to be a toxicological concern.[6] In fact, observational studies have linked the consumption of carrots with a reduced risk of certain cancers.[6] Further research is needed to specifically determine the toxicological profile of purified this compound, especially at concentrations relevant for therapeutic applications.

Bioavailability and Pharmacokinetics

To date, there are no published studies specifically detailing the bioavailability and pharmacokinetics of this compound in humans. Research on other polyacetylenes suggests that they can be detected in blood plasma after the consumption of carrots.[9] However, the extent of absorption, metabolism, and distribution of isofalcarintriol remains a critical knowledge gap that needs to be addressed in future clinical trials to ascertain its therapeutic potential.

Conclusion and Future Perspectives

This compound is a promising bioactive compound from Daucus carota with a unique mechanism of action that warrants further investigation for its potential applications in promoting health and preventing age-related diseases. Key areas for future research include:

  • Elucidation of the specific enzymatic steps in its biosynthesis.

  • Optimization of extraction and purification protocols for large-scale production.

  • Comprehensive in vivo studies to determine its pharmacokinetics, bioavailability, and safety profile.

  • Clinical trials to evaluate its efficacy in human populations.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this intriguing natural product.

References

Spectroscopic and Mechanistic Insights into (3S,8R,9R)-Isofalcarintriol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring polyacetylene, (3S,8R,9R)-Isofalcarintriol. While direct access to the experimental raw data from the primary literature is limited, this document compiles representative spectroscopic information and detailed experimental protocols relevant to its characterization. Furthermore, it elucidates the compound's role in activating the NRF2 signaling pathway, a critical mechanism in cellular defense.

Spectroscopic Data of this compound

The structural elucidation of this compound, a C17-polyacetylene, relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the expected spectroscopic data for this compound based on its known structure and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data (Representative)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
15.25ddt17.1, 1.6, 1.6
15.12ddt10.3, 1.6, 1.6
25.85ddt17.1, 10.3, 6.8
34.88t6.8
84.53d6.2
94.18dd6.2, 5.5
105.65dd15.4, 5.5
116.28dt15.4, 7.0
122.15q7.0
13-161.2-1.4m-
170.90t7.2

Note: Representative data compiled from typical values for similar polyacetylene structures. The exact chemical shifts and coupling constants would be definitively determined from the actual spectrum.

Table 2: ¹³C NMR Spectroscopic Data (Representative)
PositionChemical Shift (δ, ppm)
1116.5
2138.2
364.1
475.3
578.9
670.1
782.5
863.8
974.2
10110.1
11145.7
1234.5
1328.9
1431.6
1522.6
1614.1
17-

Note: Representative data based on known structures of falcarindiol-type polyacetylenes.

Table 3: Mass Spectrometry Data
TechniqueIonization ModeObserved m/zInterpretation
HR-ESI-MSPositive[M+Na]⁺High-resolution mass spectrometry for accurate mass determination and molecular formula confirmation.

Experimental Protocols

The following sections detail generalized experimental protocols for the acquisition of NMR and MS data for polyacetylenic natural products like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: The isolated and purified this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), to a concentration of 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Instrument: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is employed.

    • Parameters:

      • Spectral Width: ~12-16 ppm

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay: 1-2 seconds

      • Number of Scans: 16-64, depending on the sample concentration.

    • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Instrument: Same as for ¹H NMR.

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used.

    • Parameters:

      • Spectral Width: ~200-220 ppm

      • Acquisition Time: ~1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

  • 2D NMR Experiments (COSY, HSQC, HMBC): To further elucidate the structure and assign all proton and carbon signals unambiguously, a suite of 2D NMR experiments is performed. These experiments reveal proton-proton correlations (COSY), direct one-bond proton-carbon correlations (HSQC), and long-range two- and three-bond proton-carbon correlations (HMBC). Standard pulse programs and parameters provided by the spectrometer software are typically used.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):

    • Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is commonly used to observe protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

    • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Analysis: The instrument is operated in full scan mode over a mass range that includes the expected molecular weight of the compound (e.g., m/z 100-1000).

    • Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition, which serves to confirm the molecular formula of this compound.

Signaling Pathway Visualization

This compound has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[1][2] This pathway is a key regulator of cellular antioxidant and detoxification responses. The following diagram illustrates the mechanism of NRF2 activation by this compound.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 NRF2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Recruitment Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n NRF2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Cul3->Ub Ubiquitination Maf sMaf Nrf2_n->Maf ARE Antioxidant Response Element (ARE) Maf->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces Transcription Isofalcarintriol This compound Isofalcarintriol->Keap1 Induces conformational change Inhibits Keap1

Caption: Activation of the NRF2 signaling pathway by this compound.

References

Methodological & Application

Asymmetric Synthesis of (3S,8R,9R)-Isofalcarintriol and its Stereoisomers: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,8R,9R)-Isofalcarintriol, a C17-polyacetylenic oxylipin isolated from carrots (Daucus carota), has garnered significant interest for its potential health-promoting and anti-aging properties.[1][2][3][4] This document provides detailed application notes and protocols for the asymmetric synthesis of this compound and its stereoisomers, based on the modular strategy developed by Thomas, Erni, Wu, et al. (2023). The synthesis employs a convergent strategy, utilizing readily available chiral pool starting materials and key transformations, including a Cadiot-Chodkiewicz coupling, to stereoselectively construct the target molecules. This protocol is intended to provide researchers in synthetic chemistry and drug development with a comprehensive guide for the preparation of these bioactive compounds for further investigation.

Introduction

C17-polyacetylenic oxylipins are a class of bioactive natural products found in various plant species, with isofalcarintriol (B12383310) being a notable example from carrots.[5] Research has indicated that isofalcarintriol may play a role in promoting longevity and mitigating age-associated diseases.[1][2][3][4][6] Specifically, the (3S,8R,9R) stereoisomer has been identified as a potent activator of the NRF2 signaling pathway, a key regulator of cellular antioxidant responses.[7] The precise biological activity is highly dependent on the stereochemistry of the molecule, making stereoselective synthesis a critical tool for structure-activity relationship studies and the development of potential therapeutics.

The synthetic strategy outlined herein allows for the preparation of all four syn-1,2-diol containing stereoisomers of isofalcarintriol, enabling a thorough investigation of their differential biological effects.

Retrosynthetic Analysis and Strategy

The synthetic approach relies on a convergent retrosynthesis, dissecting the target molecule, this compound, into three key fragments. The central C7-diyne core is constructed via a Cadiot-Chodkiewicz coupling between a chiral propargylic alcohol derivative and a chiral bromoalkyne. These chiral fragments are, in turn, synthesized from readily available chiral pool starting materials.

G target This compound cc Cadiot-Chodkiewicz Coupling target->cc fragA Fragment A (Chiral Propargylic Alcohol) cc->fragA fragB Fragment B (Chiral Bromoalkyne) cc->fragB startA Chiral Pool Starting Material A fragA->startA startB Chiral Pool Starting Material B fragB->startB G cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis startA Chiral Protected Alcohol cm Cross-Metathesis startA->cm desilyl Desilylation cm->desilyl ox Oxidation desilyl->ox ob Ohira-Bestmann Reaction ox->ob fragA_final Terminal Alkyne ob->fragA_final cc Cadiot-Chodkiewicz Coupling fragA_final->cc startB Chiral Protected Diol deprot Deprotection & Silyl Protection startB->deprot brom Bromination deprot->brom fragB_final Bromoalkyne brom->fragB_final fragB_final->cc final_deprot Final Deprotection cc->final_deprot target This compound final_deprot->target G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFT Isofalcarintriol Keap1 Keap1 IFT->Keap1 inactivates Nrf2_c Nrf2 Keap1->Nrf2_c sequesters Degradation Proteasomal Degradation Nrf2_c->Degradation targeted for Nrf2_n Nrf2 Nrf2_c->Nrf2_n translocates ARE ARE Nrf2_n->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of

References

Unveiling the Fountain of Youth? A Detailed Protocol for the Extraction of (3S,8R,9R)-Isofalcarintriol from Carrots

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel polyacetylene, (3S,8R,9R)-Isofalcarintriol, recently identified in carrots (Daucus carota), has garnered significant attention within the scientific community for its potential health-promoting and anti-aging properties. [1][2][3][4] This application note provides a comprehensive protocol for the extraction and quantification of this promising bioactive compound, targeted at researchers, scientists, and professionals in the field of drug development.

This compound has been shown to promote longevity in model organisms and may play a role in mitigating age-associated diseases.[1][2][3][4] The absolute configuration of this C17-polyacetylene has been determined as (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol.[1][2] This document outlines a detailed methodology for its extraction from carrots, enabling further investigation into its therapeutic potential.

Experimental Protocol: Extraction and Quantification

This protocol is a reconstruction based on established methods for polyacetylene extraction and information derived from the foundational research on isofalcarintriol (B12383310).[1][2]

1. Materials and Reagents:

  • Fresh carrots (Daucus carota)

  • Liquid nitrogen

  • Freeze-dryer (lyophilizer)

  • Analytical balance

  • Grinder or blender

  • Extraction solvents: Dichloromethane (B109758) (DCM), Ethyl acetate (B1210297) (EtOAc), Methanol (B129727) (MeOH)

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (LC-MS)

  • Reference standard of this compound (if available)

2. Sample Preparation:

  • Thoroughly wash and peel fresh carrots to remove any surface contaminants.

  • Dice the carrots into small pieces.

  • Immediately freeze the carrot pieces in liquid nitrogen to quench metabolic processes.

  • Lyophilize the frozen carrot pieces until a constant dry weight is achieved. This is crucial for accurate quantification.

  • Grind the lyophilized carrot material into a fine powder.

3. Extraction Procedure:

  • Accurately weigh approximately 10 g of the dried carrot powder.

  • Suspend the powder in a suitable extraction solvent. Based on general protocols for similar compounds, dichloromethane or ethyl acetate are recommended. A starting volume of 100 mL is suggested.

  • Macerate the suspension at room temperature for a minimum of 24 hours in the dark to prevent degradation of the light-sensitive polyacetylenes.

  • Filter the mixture to separate the extract from the solid carrot material.

  • Re-extract the solid residue at least two more times with fresh solvent to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 35°C to avoid thermal degradation of the target compound.

4. Purification:

  • The crude extract can be further purified using Solid Phase Extraction (SPE).

  • Condition a C18 SPE cartridge with methanol followed by water.

  • Dissolve the crude extract in a minimal amount of methanol and load it onto the cartridge.

  • Wash the cartridge with a polar solvent (e.g., water or a low percentage of methanol in water) to remove highly polar impurities.

  • Elute the fraction containing isofalcarintriol with a less polar solvent system (e.g., increasing concentrations of methanol or acetonitrile (B52724) in water). The exact gradient should be optimized based on preliminary experiments.

5. Quantification by LC-MS:

  • Develop a Liquid Chromatography-Mass Spectrometry (LC-MS) method for the separation and detection of this compound.

  • Chromatographic Conditions (suggested starting point):

    • Column: A C18 reversed-phase column is suitable for separating polyacetylenes.

    • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid, is a common choice.

    • Flow Rate: Typically 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

    • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity, targeting the specific m/z of isofalcarintriol.

  • Quantification can be achieved by creating a calibration curve using a purified standard of this compound. In the absence of a commercial standard, relative quantification can be performed.

Quantitative Data

The natural abundance of this compound in carrots has been reported to vary depending on the extraction solvent used.

Extraction SolventNatural Abundance (µg/g of dry weight)Reference
Not specified3.8 - 8.9[2]

Visualizing the Process

To aid in understanding the experimental workflow, the following diagrams are provided.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_output Final Product FreshCarrots Fresh Carrots WashPeel Wash & Peel FreshCarrots->WashPeel Freeze Freeze in Liquid N2 WashPeel->Freeze Lyophilize Lyophilize (Freeze-Dry) Freeze->Lyophilize Grind Grind to Fine Powder Lyophilize->Grind Maceration Maceration with Solvent (e.g., DCM or EtOAc) Grind->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration SPE Solid Phase Extraction (SPE) Concentration->SPE LCMS LC-MS Analysis SPE->LCMS PureCompound This compound LCMS->PureCompound

Caption: Experimental workflow for the extraction of this compound.

LCMS_Principle Principle of LC-MS Analysis cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) Injector Injector Column HPLC Column (e.g., C18) Injector->Column Detector UV/Vis Detector (Optional) Column->Detector IonSource Ion Source (ESI) Detector->IonSource Eluent MassAnalyzer Mass Analyzer IonSource->MassAnalyzer DetectorMS Detector MassAnalyzer->DetectorMS DataSystem Data System DetectorMS->DataSystem

Caption: Logical relationship of components in LC-MS analysis.

This detailed protocol provides a solid foundation for the extraction and analysis of this compound from carrots. Further optimization of specific parameters may be necessary depending on the laboratory setup and the specific carrot variety used. The exploration of this novel compound holds significant promise for the development of new therapeutic agents.

References

Application Note: HPLC Purification of (3S,8R,9R)-Isofalcarintriol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(3S,8R,9R)-Isofalcarintriol is a polyacetylene found in plants such as carrots (Daucus carota) that has garnered significant interest for its potential health benefits, including promoting longevity and activating the Nrf2 signaling pathway.[1][2][3][4] This application note provides a detailed protocol for the purification of this compound using High-Performance Liquid Chromatography (HPLC), intended for researchers, scientists, and professionals in drug development. The methodologies described are based on established techniques for the separation of polyacetylenes from natural product extracts.[5][6][7][8]

Key Biological Activity: Nrf2 Activation

This compound has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][3] Activation of Nrf2 is a key cellular defense mechanism against oxidative stress.[9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon activation by compounds like Isofalcarintriol, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of various protective genes. This activity underscores the therapeutic potential of Isofalcarintriol.

Nrf2_Signaling_Pathway Isofalcarintriol This compound Keap1_Nrf2 Keap1-Nrf2 Complex Isofalcarintriol->Keap1_Nrf2 induces conformational change in Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Gene_Expression Antioxidant & Detoxification Gene Expression ARE->Gene_Expression promotes transcription

Caption: Nrf2 Signaling Pathway Activation by this compound.

Experimental Protocols

Extraction of Crude Polyacetylenes

Prior to HPLC purification, a crude extract rich in polyacetylenes must be obtained from the plant source (e.g., carrots or ginseng).

Materials:

  • Fresh or dried plant material (e.g., Daucus carota roots)

  • Methanol (MeOH), HPLC grade

  • n-Hexane, HPLC grade

  • Ethyl acetate (B1210297) (EtOAc), HPLC grade

  • Rotary evaporator

  • Homogenizer

Protocol:

  • Homogenize 100 g of fresh plant material with 300 mL of methanol.

  • Extract the homogenate overnight at 4°C with constant stirring.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

  • Resuspend the concentrated extract in water and perform a liquid-liquid partition with n-hexane or ethyl acetate to enrich for non-polar polyacetylenes.[10]

  • Collect the organic phase and evaporate the solvent to yield the crude polyacetylene extract.

  • Store the crude extract at -20°C in the dark, as polyacetylenes can be light and heat sensitive.

HPLC Purification

This protocol outlines a general reversed-phase HPLC method for the purification of this compound from the crude extract. Optimization may be required based on the specific extract and HPLC system.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Sample solvent: Methanol or Acetonitrile

Protocol:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the C18 column with the initial mobile phase composition (e.g., 60% A, 40% B) for at least 30 minutes at a stable flow rate.

  • Dissolve the crude polyacetylene extract in the sample solvent to a concentration of approximately 10 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the HPLC column.

  • Run the gradient elution program as detailed in Table 1.

  • Monitor the elution profile at a wavelength of 254 nm, as polyacetylenes typically show UV absorbance at this wavelength.[5][6]

  • Collect fractions corresponding to the peak of interest.

  • Analyze the collected fractions for purity using analytical HPLC and confirm the identity of this compound using spectroscopic methods such as MS and NMR.

Data Presentation

Table 1: HPLC Gradient Elution Program
Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
060401.0
4010901.0
4510901.0
5060401.0
6060401.0

Note: This is a general gradient. The gradient may need to be optimized for baseline separation of Isofalcarintriol from other co-eluting compounds.

Table 2: Typical HPLC Parameters for Polyacetylene Analysis
ParameterValueReference
ColumnReversed-Phase C18 (e.g., LiChrosorb RP-18)[7]
Dimensions250 x 4.6 mm, 5 or 7 µm particle size[7]
Mobile PhaseAcetonitrile/Methanol/Water or Acetonitrile/Water gradient[6][7][11]
Flow Rate1.0 - 1.5 mL/min[6][7]
DetectionUV at 254 nm[6][7]
Column Temperature40 - 45°C[7]
Injection Volume10 - 20 µL[7]

Workflow Visualization

HPLC_Purification_Workflow cluster_extraction Crude Extract Preparation cluster_hplc HPLC Purification cluster_analysis Analysis and Characterization Plant_Material Plant Material (e.g., Daucus carota) Homogenization Homogenization in Methanol Plant_Material->Homogenization Extraction Overnight Extraction Homogenization->Extraction Filtration Filtration & Concentration Extraction->Filtration Partition Liquid-Liquid Partition (n-Hexane/EtOAc) Filtration->Partition Crude_Extract Crude Polyacetylene Extract Partition->Crude_Extract Sample_Prep Sample Dissolution & Filtration Crude_Extract->Sample_Prep HPLC_Injection Injection into HPLC Sample_Prep->HPLC_Injection Gradient_Elution Gradient Elution on C18 Column HPLC_Injection->Gradient_Elution Fraction_Collection Fraction Collection based on UV Signal Gradient_Elution->Fraction_Collection Purity_Check Analytical HPLC for Purity Fraction_Collection->Purity_Check Structure_ID MS and NMR for Structural Confirmation Purity_Check->Structure_ID Pure_Compound Pure this compound Structure_ID->Pure_Compound

Caption: Workflow for the Extraction and HPLC Purification of this compound.

Conclusion

This application note provides a comprehensive protocol for the HPLC purification of this compound from a crude plant extract. The described methods are based on established techniques for polyacetylene separation and should serve as a valuable starting point for researchers. The successful isolation and purification of this compound will enable further investigation into its promising biological activities and potential therapeutic applications.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of (3S,8R,9R)-Isofalcarintriol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (3S,8R,9R)-Isofalcarintriol is a naturally occurring polyacetylene isolated from carrots (Daucus carota) that has demonstrated a range of promising bioactive properties.[1][2] In vitro studies have revealed its potential in modulating key cellular pathways related to aging, inflammation, and cancer.[1] This document provides detailed protocols for a selection of in vitro assays to enable researchers to further investigate the bioactivity of this compound. The described assays cover cytotoxicity, anti-inflammatory effects, activation of the NRF2 pathway, impact on cellular energy metabolism, and anti-cancer potential.

Assessment of Cytotoxicity and Cell Proliferation

A fundamental initial step in evaluating the bioactivity of any compound is to determine its effect on cell viability and proliferation. This helps to identify a therapeutic window and distinguish between cytotoxic effects and other specific bioactivities.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well microtiter plate at a suitable density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound and incubate for a predetermined period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 50-100 µL of 10% trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.[3]

  • Washing: Remove the TCA solution and wash the plates with 1% acetic acid to eliminate unbound dye.[3]

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[3]

  • Washing: Wash the plates again with 1% acetic acid to remove any unbound SRB dye.[3]

  • Solubilization: Air-dry the plates and then add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[3]

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[3]

RealTime-Glo™ MT Cell Viability Assay

This is a luminescence-based assay that measures cell viability in real-time by quantifying the reducing potential of viable cells.

Experimental Protocol:

  • Reagent Preparation: Prepare the MT Cell Viability Substrate and NanoLuc® Enzyme at a 2X concentration.

  • Cell Seeding: Seed cells at the desired density in a 96-well white-walled multiwell plate.

  • Compound and Reagent Addition: Add the test compound at a 2X concentration to the reagent mix. Then, add an equal volume of the prepared reagent to the cell culture medium.

  • Incubation: Incubate the cells at 37°C and 5% CO2.

  • Luminescence Measurement: Measure the luminescence at regular intervals to monitor cell viability over time.

Anti-Inflammatory Activity Assessment

This compound has been shown to possess anti-inflammatory properties. This can be assessed by measuring its effect on the production of key inflammatory cytokines.

Quantification of Interleukin-4 (IL-4) and Interleukin-10 (IL-10) by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying protein levels, such as cytokines, in biological samples.

Experimental Protocol:

  • Plate Preparation: Use a 96-well plate pre-coated with a capture antibody specific for either human IL-4 or IL-10.

  • Sample and Standard Addition: Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2.5 hours at room temperature or overnight at 4°C.[4]

  • Biotinylated Antibody Addition: Add 100 µL of the prepared biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[4]

  • Streptavidin-HRP Addition: Add 100 µL of prepared Streptavidin-HRP solution to each well and incubate for 45 minutes at room temperature.[4]

  • Substrate Addition: Add 100 µL of TMB One-Step Substrate Reagent to each well and incubate for 30 minutes at room temperature in the dark.[4]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[4]

  • Absorbance Measurement: Read the absorbance at 450 nm immediately using a microplate reader.[4]

NRF2 Signaling Pathway Activation

This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of cellular antioxidant responses.

NRF2 Luciferase Reporter Assay

This assay measures the activation of the NRF2 pathway by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

Experimental Protocol:

  • Cell Transfection: Stably transfect a suitable cell line (e.g., HEK293) with a luciferase reporter plasmid containing an ARE promoter element.

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Compound Treatment: Treat the cells with this compound and incubate for a specified period (e.g., overnight).[5]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate.

  • Luminescence Measurement: Measure the luminescence produced using a luminometer. The intensity of the light is proportional to the level of NRF2 activation.

Cellular Metabolism Assessment

The bioactivity of this compound has been linked to its effects on cellular respiration and mitochondrial function.

Cellular ATP Level Measurement

A decrease in cellular ATP levels can indicate an impact on mitochondrial function.

Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate.

  • Compound Treatment: Treat the cells with this compound for the desired duration.

  • Cell Lysis and ATP Measurement: Use a commercial ATP measurement kit (e.g., CellTiter-Glo®). Add the reagent directly to the wells, which lyses the cells and provides the necessary components for a luciferase-based reaction that produces light in proportion to the amount of ATP present.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

Anti-Cancer Potential Evaluation

Preliminary evidence suggests that this compound can decrease the growth of mammalian cancer cells.[6]

Soft Agar (B569324) Colony Formation Assay

This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation and tumorigenicity.

Experimental Protocol:

  • Base Agar Layer: Prepare a base layer of 0.5-0.7% agar in a 6-well plate and allow it to solidify.

  • Cell Suspension in Top Agar: Mix a single-cell suspension of cancer cells with a lower concentration of agar (e.g., 0.3-0.4%) and layer this on top of the base agar.

  • Compound Treatment: The this compound can be incorporated into the top agar layer or added to the overlying culture medium.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells with culture medium as needed.

  • Colony Staining and Counting: Stain the colonies with a dye such as crystal violet and count them using a microscope.

Quantitative Data Summary

AssayCell LineCompound ConcentrationObserved EffectReference
NRF2 Reporter AssayHEK29310 µM26-fold activation of NRF2Thomas et al.
Anti-inflammatory--Increased levels of IL-4 and IL-10Thomas et al.
Cancer Cell Growth--Decreased mammalian cancer cell growthThomas et al.
Cellular RespirationMammalian-Affects cellular respirationThomas et al.

Note: Further studies are required to determine specific IC50 and EC50 values for the various bioactivities.

Visualizations

Signaling Pathway

NRF2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isofalcarintriol This compound KEAP1_NRF2 KEAP1-NRF2 Complex Isofalcarintriol->KEAP1_NRF2 Inhibits NRF2 NRF2 KEAP1_NRF2->NRF2 Releases Ub Ubiquitin KEAP1_NRF2->Ub NRF2_n NRF2 NRF2->NRF2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation ARE ARE (Antioxidant Response Element) NRF2_n->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates

Caption: NRF2 signaling pathway activation by this compound.

Experimental Workflow

SRB_Assay_Workflow cluster_workflow SRB Cytotoxicity Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with This compound A->B C 3. Fix cells with TCA B->C D 4. Stain with SRB dye C->D E 5. Wash to remove unbound dye D->E F 6. Solubilize bound dye with Tris base E->F G 7. Measure Absorbance at 540 nm F->G

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

ELISA_Workflow cluster_workflow Cytokine ELISA Workflow A 1. Add Samples/Standards to coated plate B 2. Add Biotinylated Detection Antibody A->B C 3. Add Streptavidin-HRP B->C D 4. Add TMB Substrate C->D E 5. Add Stop Solution D->E F 6. Measure Absorbance at 450 nm E->F

Caption: General experimental workflow for a sandwich ELISA to quantify cytokines.

References

Application Notes and Protocols for (3S,8R,9R)-Isofalcarintriol in Cancer Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,8R,9R)-Isofalcarintriol is a naturally occurring polyacetylene found in carrots (Daucus carota) that has garnered interest for its potential health benefits, including anti-inflammatory and cancer-preventive properties.[1] Beloning to the class of falcarinol-type polyacetylenes, this compound has been observed to decrease the growth of mammalian cancer cells.[2][3] These application notes provide detailed protocols for evaluating the effects of this compound on cancer cell proliferation and elucidating its potential mechanisms of action.

Mechanism of Action

While the precise signaling pathways modulated by this compound in cancer cells are still under investigation, studies on related falcarinol-type polyacetylenes suggest several potential mechanisms. One key pathway identified is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses.[1] Additionally, this class of compounds has been shown to influence signaling pathways involved in apoptosis and cell cycle regulation, such as the NF-κB pathway. It is hypothesized that this compound may induce cancer cell death and inhibit proliferation by modulating these critical cellular processes.

Data Presentation

Quantitative data from cell proliferation and viability assays are crucial for determining the efficacy of this compound. It is recommended to perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50) for each cancer cell line of interest. The following tables are templates for presenting such data.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (MTT Assay)

Cell LineTissue of OriginIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast AdenocarcinomaData not availableData not available
A549Lung CarcinomaData not availableData not available
HeLaCervical AdenocarcinomaData not availableData not available
HT-29Colorectal AdenocarcinomaData not availableData not available
PC-3Prostate AdenocarcinomaData not availableData not available

Note: Researchers should determine these values experimentally.

Table 2: Effect of this compound on DNA Synthesis (BrdU Assay)

Cell LineConcentration (µM)% Inhibition of BrdU Incorporation (24h)
MCF-7User-definedUser-determined
A549User-definedUser-determined
HT-29User-definedUser-determined

Note: Concentrations should be based on initial cytotoxicity screening.

Table 3: Inhibition of Anchorage-Independent Growth by this compound (Colony Formation Assay)

Cell LineConcentration (µM)% Reduction in Colony Number
MCF-7User-definedUser-determined
A549User-definedUser-determined
HT-29User-definedUser-determined

Note: Concentrations should be based on initial cytotoxicity screening.

Experimental Protocols

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Compound to Cells seed_cells->add_compound prepare_compound Prepare Serial Dilutions of Isofalcarintriol prepare_compound->add_compound incubate Incubate for 24-72h add_compound->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_dmso Add DMSO to Solubilize incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT Cell Proliferation Assay.
BrdU Cell Proliferation Assay

This immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody

  • Detection antibody and substrate

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Add BrdU labeling reagent to each well and incubate for 2-24 hours at 37°C.

  • Fixation and Denaturation: Remove the labeling medium, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate for 1 hour at room temperature. Wash the wells with PBS.

  • Detection: Add the detection antibody and substrate according to the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of BrdU incorporation relative to the control.

BrdU_Assay_Workflow cluster_prep Preparation & Treatment cluster_labeling BrdU Labeling cluster_detection Detection cluster_analysis Data Analysis seed_and_treat Seed Cells and Treat with Isofalcarintriol add_brdu Add BrdU Labeling Reagent seed_and_treat->add_brdu incubate_brdu Incubate for 2-24h add_brdu->incubate_brdu fix_denature Fix and Denature DNA incubate_brdu->fix_denature add_primary_ab Add Anti-BrdU Antibody fix_denature->add_primary_ab add_secondary_ab Add Detection Antibody & Substrate add_primary_ab->add_secondary_ab read_absorbance Read Absorbance add_secondary_ab->read_absorbance calculate_inhibition Calculate % Inhibition of BrdU Incorporation read_absorbance->calculate_inhibition

Workflow for the BrdU Cell Proliferation Assay.
Soft Agar (B569324) Colony Formation Assay

This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of carcinogenesis.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Agar

  • 6-well plates

  • Crystal Violet stain

Protocol:

  • Prepare Base Agar Layer: Mix 1% agar with 2x complete medium to a final concentration of 0.5% agar. Add 1.5 mL to each well of a 6-well plate and allow it to solidify.

  • Prepare Top Agar Layer: Prepare a single-cell suspension of the cancer cells. Mix the cells with 0.7% agar and 2x complete medium containing various concentrations of this compound to a final concentration of 0.35% agar.

  • Cell Seeding: Add 1 mL of the top agar/cell suspension mixture onto the base layer.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible. Add 100 µL of complete medium to the top of the agar every 2-3 days to prevent drying.

  • Colony Staining and Counting: Stain the colonies with Crystal Violet and count them using a microscope.

  • Data Analysis: Calculate the percentage of reduction in colony number compared to the control.

Colony_Formation_Assay_Workflow cluster_prep Plate Preparation cluster_seeding Seeding & Incubation cluster_analysis Analysis prepare_base Prepare Base Agar Layer (0.5%) seed_cells Seed Top Agar/Cell Mix onto Base Layer prepare_base->seed_cells prepare_top Prepare Top Agar Layer (0.35%) with Cells and Isofalcarintriol prepare_top->seed_cells incubate Incubate for 2-3 Weeks seed_cells->incubate stain_colonies Stain Colonies with Crystal Violet incubate->stain_colonies count_colonies Count Colonies stain_colonies->count_colonies calculate_reduction Calculate % Reduction in Colony Number count_colonies->calculate_reduction

Workflow for the Soft Agar Colony Formation Assay.

Signaling Pathways

Potential NRF2 Activation Pathway

This compound is known to activate the NRF2 signaling pathway. Under normal conditions, NRF2 is kept in the cytoplasm by KEAP1 and targeted for degradation. Upon exposure to inducers like this compound, NRF2 is released from KEAP1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Iso This compound KEAP1_NRF2 KEAP1-NRF2 Complex Iso->KEAP1_NRF2 induces dissociation NRF2_cyto NRF2 KEAP1_NRF2->NRF2_cyto releases Ub Ubiquitination & Degradation KEAP1_NRF2->Ub inhibition NRF2_nuc NRF2 NRF2_cyto->NRF2_nuc translocates to ARE Antioxidant Response Element (ARE) NRF2_nuc->ARE binds to Genes Antioxidant & Cytoprotective Genes ARE->Genes activates transcription

Proposed NRF2 Activation by this compound.
Hypothesized Apoptosis and Cell Cycle Arrest Pathways

Based on the activity of related polyacetylenes, this compound may induce apoptosis through both intrinsic and extrinsic pathways, and cause cell cycle arrest, potentially at the G1/S or G2/M checkpoints.

Apoptosis_CellCycle_Pathway cluster_stimulus Stimulus cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction Iso This compound G1_S G1/S Checkpoint Iso->G1_S may inhibit G2_M G2/M Checkpoint Iso->G2_M may inhibit Intrinsic Intrinsic Pathway (Mitochondrial) Iso->Intrinsic may activate Extrinsic Extrinsic Pathway (Death Receptor) Iso->Extrinsic may activate Arrest Cell Cycle Arrest G1_S->Arrest G2_M->Arrest Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Hypothesized Induction of Apoptosis and Cell Cycle Arrest.

References

Application Notes and Protocols for (3S,8R,9R)-Isofalcarintriol in C. elegans Lifespan Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,8R,9R)-Isofalcarintriol is a naturally occurring polyacetylene isolated from carrots (Daucus carota) that has emerged as a potent promoter of longevity in the nematode Caenorhabditis elegans.[1][2][3] This compound has garnered significant interest in the field of aging research due to its ability to extend lifespan and improve healthspan in various model organisms.[4] At a molecular level, isofalcarintriol (B12383310) interacts with the α-subunit of the mitochondrial ATP synthase, which leads to a transient increase in reactive oxygen species (ROS).[1][2][3] This initial ROS signal subsequently activates key transcription factors, notably SKN-1 (the C. elegans ortholog of mammalian NRF2) and DAF-16 (the ortholog of FOXO), which are central to stress resistance and longevity.[4][5][6] The activation of these pathways ultimately enhances oxidative stress resistance, improves motility, and reduces protein aggregation in nematode models of neurodegenerative diseases.[1][2][5] These application notes provide detailed protocols for utilizing this compound in C. elegans lifespan studies to investigate its anti-aging properties.

Data Presentation: Quantitative Effects of Isofalcarintriol on C. elegans

The following table summarizes the key quantitative data from studies on the effects of this compound on C. elegans.

ParameterStrainTreatment ConcentrationResultReference
Lifespan Wild-type (N2)1 nMSignificant extension of lifespan.[1][2]
skn-1 deficient1 nMLifespan extension effect is diminished.[1][2]
Stress Resistance Wild-type (N2)1 nMIncreased resistance to paraquat-induced oxidative stress.[2][5]
ATP Levels Wild-type (N2)1 nM and 10 nMInitial decrease in ATP levels followed by a later increase.[1][2]
ROS Levels Wild-type (N2)1 nM and 10 nMTransient increase in ROS levels.[5]
Motility Huntington's disease modelNot specifiedImproved motility.[1][2]
Protein Aggregation Alzheimer's disease modelNot specifiedReduced protein accumulation.[1][2]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of Isofalcarintriol in C. elegans and a typical experimental workflow for a lifespan assay.

Isofalcarintriol_Signaling_Pathway cluster_0 Isofalcarintriol Isofalcarintriol Mitochondrial ATP Synthase Mitochondrial ATP Synthase Isofalcarintriol->Mitochondrial ATP Synthase inhibits ROS ROS Mitochondrial ATP Synthase->ROS transient increase SKN-1/NRF2 SKN-1/NRF2 ROS->SKN-1/NRF2 activates DAF-16/FOXO DAF-16/FOXO ROS->DAF-16/FOXO activates Stress Resistance Genes Stress Resistance Genes SKN-1/NRF2->Stress Resistance Genes upregulates DAF-16/FOXO->Stress Resistance Genes upregulates Longevity Longevity Stress Resistance Genes->Longevity promotes

Caption: Proposed signaling pathway of Isofalcarintriol in C. elegans.

Lifespan_Assay_Workflow cluster_workflow Experimental Workflow Start Start Worm_Synchronization Synchronize C. elegans population (e.g., by bleaching) Start->Worm_Synchronization L4_Transfer Transfer synchronized L4 larvae to NGM plates with E. coli OP50 Worm_Synchronization->L4_Transfer Treatment_Application Add Isofalcarintriol (and vehicle control) to the NGM plates L4_Transfer->Treatment_Application Incubation Incubate at 20°C Treatment_Application->Incubation Scoring Score live vs. dead worms every 1-2 days Incubation->Scoring Repeat until all worms are dead Data_Analysis Generate survival curves and perform statistical analysis Scoring->Data_Analysis End End Data_Analysis->End

Caption: General workflow for a C. elegans lifespan assay.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (synthetic or purified)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, molecular biology grade

  • Nuclease-free water, sterile

  • Microcentrifuge tubes

Protocol:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • On the day of the experiment, prepare a working solution by diluting the stock solution in sterile nuclease-free water or M9 buffer to the desired final concentration. The final concentration of DMSO in the media should not exceed 0.5%.

C. elegans Lifespan Assay on Solid Media

This protocol is adapted from standard C. elegans lifespan assay procedures.[7][8][9]

Materials:

  • Wild-type (N2) C. elegans

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 culture

  • M9 buffer

  • Bleach solution (sodium hypochlorite (B82951) and 1M NaOH)

  • Fluorodeoxyuridine (FUDR) solution (optional, to prevent progeny)

  • This compound working solution

  • Vehicle control (DMSO in M9 buffer)

  • Platinum wire worm pick

  • Stereomicroscope

  • 20°C incubator

Protocol:

Day -3: Plate Preparation

  • Prepare NGM plates.

  • Once the NGM has cooled to approximately 55°C, add FUDR to a final concentration of 50 µM (optional).

  • Add the this compound working solution to the treatment plates to achieve the desired final concentration (e.g., 1 nM).

  • Add the vehicle control solution to the control plates.

  • Pour the plates and allow them to solidify.

  • Seed the plates with 50-100 µL of an overnight culture of E. coli OP50 and let them dry at room temperature overnight.

Day -2: Worm Synchronization

  • Wash gravid adult worms from several plates with M9 buffer into a conical tube.

  • Pellet the worms by centrifugation and remove the supernatant.

  • Add the bleach solution and vortex for 3-5 minutes until the adult worms are dissolved, leaving the eggs.

  • Quickly wash the eggs three times with M9 buffer.

  • Resuspend the eggs in M9 buffer and allow them to hatch into L1 larvae overnight at 20°C with gentle shaking.

Day 0: Start of Lifespan Assay

  • Pipette the synchronized L1 larvae onto fresh NGM plates seeded with E. coli OP50 and incubate at 20°C until they reach the L4 stage (approximately 48 hours).

  • Using a platinum wire pick, transfer 60-100 L4 larvae to each experimental plate (control and Isofalcarintriol-treated). Use at least three replicate plates per condition.

Day 2 onwards: Scoring

  • Starting from the first day of adulthood (Day 2), score the number of live and dead worms every day or every other day.

  • A worm is considered dead if it does not respond to gentle prodding with a platinum wire pick.

  • Censor worms that crawl off the agar, have ruptured vulvas, or die from internal hatching ("bagging").

  • Transfer the worms to fresh plates every 2-4 days to avoid contamination and depletion of the food source.

  • Continue scoring until all worms have died.

Data Analysis:

  • Record the number of live, dead, and censored worms for each plate at each time point.

  • Generate survival curves using Kaplan-Meier analysis.

  • Compare the survival curves between the control and treated groups using the log-rank test to determine statistical significance.

Conclusion

This compound presents a promising avenue for aging research. The protocols and data provided herein offer a comprehensive guide for researchers to effectively design and execute experiments to investigate the lifespan-extending properties of this natural compound in C. elegans. By understanding its mechanism of action through the SKN-1/NRF2 and DAF-16/FOXO pathways, further studies can explore its potential as a therapeutic agent for age-related diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,8R,9R)-Isofalcarintriol (IFT) is a naturally occurring polyacetylene isolated from carrots (Daucus carota) that has emerged as a promising compound for investigating and potentially treating age-related diseases.[1][2] This C17-polyacetylene has been shown to promote longevity and healthspan in various model organisms, including the nematode Caenorhabditis elegans and mice.[1][2] Its mechanism of action involves the induction of mitohormesis, a biological response where a mild stress stimulus leads to an overall improvement in health and stress resistance. These application notes provide a summary of the key findings, quantitative data, and detailed protocols for the experimental use of IFT in a research setting.

Mechanism of Action

This compound initiates a signaling cascade by directly interacting with and inhibiting the α-subunit of the mitochondrial F1Fo-ATP synthase.[2] This mild inhibition of cellular respiration leads to a transient increase in reactive oxygen species (ROS), which act as signaling molecules. This ROS signal subsequently activates key transcription factors, including Nuclear factor erythroid 2-related factor 2 (Nrf2) and AMP-activated protein kinase (AMPK).[1] The activation of these pathways ultimately results in increased mitochondrial biogenesis and enhanced resistance to oxidative stress, contributing to the observed anti-aging effects.[1][2]

Isofalcarintriol Signaling Pathway IFT This compound ATP_Synthase Mitochondrial ATP Synthase (α-subunit) IFT->ATP_Synthase Inhibition ROS Transient ROS Increase ATP_Synthase->ROS Leads to Nrf2 Nrf2 Activation ROS->Nrf2 AMPK AMPK Activation ROS->AMPK Stress_Res Oxidative Stress Resistance Nrf2->Stress_Res Mito_Bio Mitochondrial Biogenesis AMPK->Mito_Bio Healthspan Improved Healthspan & Longevity Mito_Bio->Healthspan Stress_Res->Healthspan

Figure 1: Proposed signaling pathway of this compound.

Data Presentation

The following tables summarize the quantitative data from key experiments investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

AssayCell LineConcentrationIncubation TimeResult
ATP LevelsHepG210 µM15 minSignificant decrease in ATP
Nrf2 ActivationHEK293 (luciferase reporter)10 µMOvernight~26-fold activation
Mitochondrial Respiration (Basal)HepG210 µMOvernightSignificant increase
ATP Production from MitochondriaHepG210 µMAcuteSignificant decrease
Cancer Cell ProliferationMCF-70.1 - 50 µM96 hoursDose-dependent decrease

Table 2: In Vivo Efficacy of this compound in C. elegans

ParameterStrainConcentrationResult
LifespanWild-type (N2)1 nMSignificant extension
Motility in Huntington's ModelAM1761 nM / 10 nMSignificant improvement
Paralysis in Alzheimer's ModelGMC1011 nMSignificant delay

Table 3: In Vivo Efficacy of this compound in Mice

ModelParameterDosage & AdministrationDurationResult
High-Fat Diet (C57BL/6NRj)Glucose ToleranceNot specifiedNot specifiedImproved glucose metabolism
High-Fat Diet (C57BL/6NRj)Exercise EnduranceNot specifiedNot specifiedIncreased endurance
Aged MiceFrailty ParametersNot specifiedNot specifiedAttenuated frailty

Experimental Protocols

Protocol 1: Nrf2 Luciferase Reporter Assay in HEK293 Cells

This protocol is for determining the activation of the Nrf2 pathway by this compound using a commercially available Nrf2/ARE luciferase reporter stable cell line.

Materials:

  • HEK293 Nrf2/ARE Luciferase Reporter Cell Line

  • DMEM with 10% FBS and 1% Penicillin/Streptomycin

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Luciferase Assay System (e.g., Promega)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293 Nrf2/ARE cells in a 96-well plate at a density of 2-5 x 10⁴ cells per well in 100 µL of media. Incubate at 37°C and 5% CO₂ for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. A final concentration of 10 µM is recommended based on published data. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Replace the media in each well with 100 µL of the prepared compound dilutions or vehicle control.

  • Incubation: Incubate the plate for 16-24 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature for 10-15 minutes.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add an equal volume of the luciferase reagent to each well (e.g., 100 µL).

    • Incubate at room temperature for 10 minutes, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luciferase activity of the treated wells to the vehicle control to determine the fold activation.

Nrf2_Luciferase_Assay_Workflow A 1. Seed HEK293-ARE reporter cells in 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat with Isofalcarintriol (e.g., 10 µM) or DMSO B->C D 4. Incubate for 16-24 hours C->D E 5. Add Luciferase Assay Reagent D->E F 6. Measure Luminescence E->F G 7. Analyze Data (Fold Activation) F->G

Figure 2: Workflow for the Nrf2 Luciferase Reporter Assay.

Protocol 2: Cellular ATP Level Measurement in HepG2 Cells

This protocol describes the measurement of cellular ATP levels to assess the impact of this compound on cellular energy status.

Materials:

  • HepG2 cells

  • DMEM with 10% FBS and 1% Penicillin/Streptomycin

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • ATP Bioluminescence Assay Kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells in an opaque-walled 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of media. Incubate at 37°C and 5% CO₂ for 24 hours.

  • Compound Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or DMSO vehicle control.

  • Incubation: Incubate for the desired time points (e.g., 15 minutes, 1 hour, 24 hours) at 37°C and 5% CO₂.

  • ATP Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescent signal to a standard curve of known ATP concentrations or express as a percentage of the vehicle control.

Protocol 3: C. elegans Lifespan and Healthspan Assays

This protocol outlines the methodology for assessing the effect of this compound on the lifespan and healthspan of C. elegans.

Materials:

  • Wild-type (N2) and/or specific mutant C. elegans strains

  • Nematode Growth Medium (NGM) agar (B569324) plates

  • E. coli OP50 bacteria

  • This compound (stock solution in a suitable solvent)

  • 5-fluoro-2'-deoxyuridine (FUDR) (optional, to prevent progeny production)

  • M9 buffer

  • Platinum wire worm pick

  • Dissecting microscope

Procedure:

  • Plate Preparation: Prepare NGM plates seeded with a lawn of E. coli OP50. Incorporate this compound into the NGM at the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM) before pouring the plates. Also, prepare control plates with the vehicle.

  • Worm Synchronization: Synchronize a population of worms to obtain a cohort of age-matched individuals (e.g., by hypochlorite (B82951) treatment to isolate eggs).

  • Lifespan Assay Initiation: At the L4 larval stage, transfer a defined number of worms (e.g., 30-50 per plate) to the prepared experimental and control plates. If using FUDR, transfer worms to FUDR-containing plates on day 1 of adulthood.

  • Scoring Survival: Starting from day 1 of adulthood, score the worms for survival every 1-2 days. A worm is considered dead if it does not respond to gentle prodding with a platinum wire. Censor worms that crawl off the plate or die from internal hatching ("bagging").

  • Worm Transfer: Transfer the surviving worms to fresh plates every 2-4 days to avoid contamination and ensure a consistent food and compound supply.

  • Healthspan Assays (Optional):

    • Motility: At different time points during the lifespan assay, measure the number of body bends per minute in liquid (M9 buffer) or on an unseeded NGM plate.

    • Pharyngeal Pumping: Count the number of pharyngeal contractions per minute.

  • Data Analysis: Generate Kaplan-Meier survival curves and perform log-rank statistical tests to compare the lifespans of treated and control groups. Analyze healthspan data using appropriate statistical tests (e.g., t-test, ANOVA).

C_elegans_Lifespan_Assay_Workflow A 1. Prepare NGM plates with Isofalcarintriol or vehicle C 3. Transfer L4 larvae to experimental plates A->C B 2. Synchronize C. elegans population B->C D 4. Score survival every 1-2 days C->D E 5. Transfer to fresh plates periodically D->E G 7. Generate survival curves and analyze data D->G E->D F 6. (Optional) Perform healthspan assays F->G

Figure 3: Workflow for the C. elegans Lifespan Assay.

Protocol 4: Mouse Studies on High-Fat Diet and Aging

This protocol provides a general framework for studying the effects of this compound in mouse models of diet-induced obesity and aging. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • C57BL/6NRj mice (or other appropriate strain)

  • High-fat diet (HFD, e.g., 60% kcal from fat) and standard chow diet

  • This compound

  • Vehicle for administration (e.g., formulated in the diet)

  • Metabolic cages (for monitoring food/water intake and activity)

  • Treadmill for rodents

  • Glucometer and test strips

  • Equipment for frailty assessment

Procedure:

  • Animal Acclimation and Diet Induction:

    • High-Fat Diet Model: Acclimate mice (e.g., 8 weeks old) to the facility for 1-2 weeks. Then, divide them into groups and provide either a HFD or a standard chow diet ad libitum.

    • Aged Model: Use aged mice (e.g., 20-24 months old) maintained on a standard chow diet.

  • Compound Administration: Administer this compound to the treatment groups. This can be done by incorporating the compound into the diet at a specified dose or via oral gavage. A vehicle control group should be included.

  • Monitoring:

    • Monitor body weight, food intake, and water consumption regularly (e.g., weekly).

    • Perform periodic assessments of metabolic parameters and physical function.

  • Metabolic Phenotyping:

    • Glucose Tolerance Test (GTT): After a fasting period (e.g., 6 hours), administer a glucose bolus (e.g., 2 g/kg, i.p. or oral). Measure blood glucose levels at baseline and at various time points post-injection (e.g., 15, 30, 60, 90, 120 minutes).

  • Functional Assessment:

    • Exercise Endurance: Use a rodent treadmill with an incremental speed protocol. Measure the time to exhaustion or the total distance run.

    • Frailty Index: Assess a battery of parameters such as grip strength, body weight, and coat condition to calculate a frailty score.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, t-tests) to compare the different treatment groups.

Conclusion

This compound represents a compelling natural product with the potential to mitigate various aspects of age-related decline. The provided application notes and protocols offer a foundation for researchers to explore its therapeutic potential further. The compound's well-defined mechanism of action, centered on mitohormesis and the activation of the Nrf2 and AMPK pathways, provides clear targets for mechanistic studies. The demonstrated efficacy in both invertebrate and mammalian models underscores its promise as a lead compound in the development of novel interventions for age-related diseases. Further research is warranted to elucidate the optimal dosing and long-term effects in preclinical models.

References

Application Notes and Protocols for (3S,8R,9R)-Isofalcarintriol in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss and chronic neuroinflammation. Microglia, the resident immune cells of the central nervous system, play a crucial role in this inflammatory process. Their overactivation leads to the release of pro-inflammatory and neurotoxic mediators, exacerbating neuronal damage. (3S,8R,9R)-Isofalcarintriol is a polyacetylene compound, a class of natural products that has garnered interest for its potential therapeutic properties. While direct studies on this compound in neurodegeneration are emerging, research on structurally similar compounds like Falcarindiol suggests a potent anti-inflammatory and neuroprotective capacity. These compounds have been shown to inhibit the production of key inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins, in activated microglia.

These application notes provide a comprehensive overview of the potential use of this compound in neurodegenerative disease models, detailing its hypothesized mechanism of action and providing protocols for its evaluation.

Hypothesized Mechanism of Action

Based on studies of related polyacetylenes, this compound is hypothesized to exert its neuroprotective effects primarily through the attenuation of neuroinflammation. The proposed mechanism involves the modulation of key signaling pathways within microglial cells. Upon inflammatory stimuli, such as lipopolysaccharide (LPS), signaling cascades including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are activated, leading to the transcription of pro-inflammatory genes. This compound is thought to interfere with these pathways, potentially by inhibiting the phosphorylation of key kinases, thereby suppressing the expression and release of inflammatory mediators.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB releases NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc translocates Isofalcarintriol This compound Isofalcarintriol->MAPK inhibits Isofalcarintriol->IKK inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) NFkappaB_nuc->Genes activates transcription

Hypothesized signaling pathway of this compound.

Data Presentation

The following tables summarize expected quantitative data from in vitro experiments evaluating the efficacy of this compound.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV2 Microglia

Treatment GroupConcentration (µM)NO Production (% of LPS control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)IL-1β Release (pg/mL)
Control-5.2 ± 1.125.3 ± 4.515.8 ± 3.210.1 ± 2.0
LPS (1 µg/mL)-100 ± 8.7850.6 ± 75.4620.1 ± 55.9450.7 ± 40.3
Isofalcarintriol + LPS185.4 ± 7.9730.2 ± 68.1540.5 ± 50.2390.4 ± 35.8
Isofalcarintriol + LPS555.1 ± 5.3480.9 ± 42.7350.6 ± 31.5250.3 ± 22.9
Isofalcarintriol + LPS1025.8 ± 3.1 220.5 ± 20.9160.2 ± 15.1 110.8 ± 10.5

*p < 0.05, **p < 0.01 compared to LPS control. Data are presented as mean ± SD.

Table 2: Neuroprotective Effect of this compound on Glutamate-induced Cytotoxicity in HT22 Hippocampal Neurons

Treatment GroupConcentration (µM)Cell Viability (% of control)
Control-100 ± 5.6
Glutamate (5 mM)-45.3 ± 4.8
Isofalcarintriol + Glutamate158.7 ± 5.1
Isofalcarintriol + Glutamate575.2 ± 6.9*
Isofalcarintriol + Glutamate1088.9 ± 7.5**

*p < 0.05, **p < 0.01 compared to Glutamate control. Data are presented as mean ± SD.

Experimental Protocols

G cluster_0 In Vitro Neuroinflammation Assay cluster_1 In Vitro Neuroprotection Assay A1 Seed BV2 Microglia A2 Pre-treat with Isofalcarintriol A1->A2 A3 Stimulate with LPS A2->A3 A4 Incubate 24h A3->A4 A5 Measure NO, Cytokines A4->A5 B1 Seed HT22 Neurons B2 Pre-treat with Isofalcarintriol B1->B2 B3 Induce Oxidative Stress (e.g., Glutamate) B2->B3 B4 Incubate 12-24h B3->B4 B5 Assess Cell Viability (MTT Assay) B4->B5

Experimental workflow for in vitro assays.

Protocol 1: In Vitro Anti-Neuroinflammatory Activity in BV2 Microglial Cells

Objective: To evaluate the inhibitory effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated BV2 microglia.

Materials:

  • BV2 microglial cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

    • Include a vehicle control group (e.g., 0.1% DMSO).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A non-stimulated control group should also be included.

  • Nitric Oxide (NO) Assay:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each sample.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate NO concentration using a sodium nitrite (B80452) standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the remaining cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay (MTT): To ensure that the observed inhibitory effects are not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.

Protocol 2: In Vitro Neuroprotective Activity in HT22 Hippocampal Neuronal Cells

Objective: To assess the protective effect of this compound against oxidative stress-induced cell death in HT22 neurons.

Materials:

  • HT22 hippocampal neuronal cell line

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • Glutamate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seeding: Seed HT22 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

  • Treatment: Pre-treat the cells with different concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

  • Induction of Cell Death: Add Glutamate (5 mM) to the wells to induce oxidative stress and incubate for 12-24 hours.

  • MTT Assay for Cell Viability:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the control group.

Conclusion

This compound presents a promising avenue for the development of novel therapeutics for neurodegenerative diseases. The provided protocols offer a robust framework for the preclinical evaluation of its anti-neuroinflammatory and neuroprotective properties. Further investigations into its specific molecular targets and in vivo efficacy are warranted to fully elucidate its therapeutic potential.

Application Note: Quantification of (3S,8R,9R)-Isofalcarintriol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: (3S,8R,9R)-Isofalcarintriol is a bioactive polyacetylene found in plants of the Apiaceae family, notably carrots (Daucus carota)[1][2]. Recent studies have highlighted its potential in promoting health and longevity by activating the Nrf2 signaling pathway, making its accurate quantification in plant extracts crucial for research and development[2][3]. This document provides detailed protocols for the extraction and quantification of this compound from plant materials using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Overview

Direct quantitative data for this compound across different plant sources is limited in current literature. However, its concentration is expected to vary based on plant genotype, growing conditions, and processing, similar to other falcarinol-type polyacetylenes[4]. The table below summarizes reported concentrations of major related polyacetylenes in various Apiaceae vegetables to provide a contextual baseline.

Table 1: Concentration of Falcarinol-Type Polyacetylenes in Apiaceae Plant Extracts.

Plant Species Cultivar/Part Falcarinol (mg/g DW) Falcarindiol (mg/g DW) Falcarindiol-3-acetate (mg/g DW) Reference
Daucus carota (Carrot) Root < 0.3 < 0.3 Not Reported [5]
Pastinaca sativa (Parsnip) Root > 7.5 (total) > 7.5 (total) Not Reported [5]
Apium graveolens (Celery) Root > 2.5 (total) > 2.5 (total) Not Reported [5]

| Petroselinum crispum (Parsley) | Root | Not Detected | > 2.5 (total) | Not Reported |[5] |

Note: DW = Dry Weight. Concentrations for this compound are expected to be within the range of these related compounds but must be determined empirically.

Experimental Protocols

Protocol 1: Extraction of Isofalcarintriol from Plant Material

This protocol describes a standard solid-liquid extraction method for polyacetylenes, which are generally hydrophobic compounds[6].

1. Sample Preparation:

  • Harvest fresh plant material (e.g., carrot roots).

  • Wash the material thoroughly with deionized water to remove soil and debris.

  • Freeze-dry (lyophilize) the material to a constant weight to remove water, which improves extraction efficiency.

  • Grind the dried material into a fine, homogenous powder using a grinder or mortar and pestle.

2. Extraction:

  • Weigh approximately 1 g of the dried plant powder into a conical flask or beaker.

  • Add 20 mL of an appropriate organic solvent. A mixture of methanol (B129727) and dichloromethane (B109758) (1:1, v/v) is a common starting point.

  • To enhance extraction efficiency, agitate the mixture using an ultrasonic bath for 30 minutes at room temperature.

  • After sonication, macerate the sample by stirring for 2-4 hours at room temperature, protected from direct light, as polyacetylenes can be light-sensitive.

3. Filtration and Concentration:

  • Filter the mixture through Whatman No. 1 filter paper or a similar grade to separate the extract from the solid plant residue.

  • Wash the residue with an additional 10 mL of the extraction solvent and combine the filtrates.

  • Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Re-dissolve the dried extract in a known volume (e.g., 1-2 mL) of the initial mobile phase for the chromatographic analysis (e.g., acetonitrile (B52724)/water).

  • Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC or LC-MS vial.

  • Store the extract at -20°C until analysis.

Protocol 2: Quantification by HPLC-DAD

This method is adapted from established protocols for related polyacetylenes and is suitable for routine quantification[7].

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Analytical Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase A: Water (HPLC-grade)

  • Mobile Phase B: Acetonitrile (HPLC-grade)

  • Gradient Elution:

    • 0-5 min: 65% B
    • 5-25 min: Linear gradient from 65% to 75% B
    • 25-43 min: Linear gradient from 75% to 95% B
    • 43-48 min: Isocratic at 95% B
    • 48-53 min: Return to 65% B
    • 53-60 min: Re-equilibration at 65% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: Monitor at 205 nm for polyacetylenes. Acquire full UV spectra (200-400 nm) to confirm peak identity based on the characteristic UV absorption profile of polyacetylenes[8].

3. Quantification:

  • Prepare a series of calibration standards of purified this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Calculate the concentration in the plant extract by interpolating its peak area on the calibration curve.

Protocol 3: Quantification by LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended.

1. Instrumentation:

  • LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), typically in positive mode.

2. LC Conditions (similar to HPLC-DAD):

  • Use a C18 column, potentially with smaller particle size for UPLC (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile phases can be adapted to include a modifier like 0.1% formic acid in both water (A) and acetonitrile (B) to improve ionization.

  • Adjust the gradient and flow rate for the UPLC system to maintain separation while reducing run time.

3. MS/MS Conditions:

  • Ionization Mode: ESI Positive.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole instrument.

  • Precursor Ion: The protonated molecule [M+H]⁺ for this compound (C17H24O3, MW: 276.37). The exact m/z would be ~277.18.

  • Product Ions: Determine the characteristic fragment ions by infusing a pure standard. These will need to be optimized on the specific instrument. At least two transitions (one for quantification, one for confirmation) should be monitored.

  • Optimization: Optimize source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize signal intensity.

4. Quantification:

  • Use an internal standard if available to correct for matrix effects and variations in instrument response.

  • Generate a calibration curve using the peak area ratio of the analyte to the internal standard versus concentration.

Visualizations

Experimental and Analytical Workflow

The following diagram illustrates the complete workflow from sample collection to the final quantification of this compound.

G Figure 1. Experimental Workflow for Isofalcarintriol Quantification cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Quantification p1 Plant Material (e.g., Daucus carota) p2 Freeze-Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Solvent Extraction (MeOH/DCM) p3->e1 e2 Filtration e1->e2 e3 Concentration (Rotary Evaporation) e2->e3 e4 Reconstitution & Syringe Filtration e3->e4 a1 HPLC-DAD or LC-MS/MS Analysis e4->a1 a2 Peak Integration a1->a2 a4 Concentration Calculation a2->a4 a3 Calibration Curve a3->a4

Workflow for Isofalcarintriol Quantification.
Signaling Pathway

This compound has been shown to activate the Nrf2-mediated antioxidant response, a key pathway in cellular defense and longevity.

G Figure 2. Proposed Nrf2 Activation Pathway by Isofalcarintriol cluster_nucleus ift This compound ros Initial ROS Signal (Mitochondrial) ift->ros induces keap1_nrf2 Keap1-Nrf2 Complex (Cytosol) ros->keap1_nrf2 oxidizes Keap1 cysteine residues nrf2 Nrf2 (Active) keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are Antioxidant Response Element (ARE) genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates nrf2_nuc->are binds to

Nrf2 Activation by Isofalcarintriol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3S,8R,9R)-Isofalcarintriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (3S,8R,9R)-Isofalcarintriol. Our aim is to help improve the yield and purity of this promising natural product.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound is a multi-step process that typically involves the asymmetric synthesis of two key fragments, followed by a crucial C-C bond-forming reaction to construct the polyacetylene backbone. A common approach is a modular, asymmetric synthesis that allows for the preparation of various stereoisomers.[1][2] A key coupling reaction often employed is the Cadiot-Chodkiewicz reaction, which couples a terminal alkyne with a 1-haloalkyne.[3][4][5]

Q2: What are the most critical steps affecting the overall yield of the synthesis?

A2: The most critical steps that significantly impact the overall yield are the C-C coupling reaction (e.g., Cadiot-Chodkiewicz coupling) and the steps involving the introduction of stereocenters. Low yields in the coupling step can be due to side reactions like homocoupling.[6][7][8] Additionally, protecting group strategies and the purification of the highly polar final product can lead to significant material loss if not optimized.

Q3: How can I monitor the progress of the reaction and the formation of byproducts?

A3: High-Performance Liquid Chromatography (HPLC) is a recommended method for monitoring the progress of each reaction step. It is effective for controlling the formation of undesired isomers and other byproducts, allowing for timely adjustments to reaction conditions.[9] Thin-layer chromatography (TLC) can also be used for rapid, qualitative monitoring. For structural confirmation of intermediates and the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential analytical techniques.[10][11]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the key Cadiot-Chodkiewicz coupling step and other common challenges.

Low Yield in the Cadiot-Chodkiewicz Coupling Reaction
Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Formation of Homocoupling Byproducts Thoroughly degas all solvents and reagents to remove oxygen, which promotes oxidative homocoupling (Glaser coupling).[12] Use a reductant, such as sodium ascorbate, to suppress the formation of symmetric buta-1,3-diyne side products.[8][13] Consider using a large excess of one of the alkyne components, although this may complicate purification.Increased selectivity for the desired heterodimer and reduced formation of homodimers, leading to a higher yield of the target molecule.
Inefficient Catalyst System Screen different copper(I) salts (e.g., CuI, CuBr) and consider the addition of a co-catalyst like a palladium complex.[6][14] The use of phosphine-based ligands, such as tris(o-tolyl)phosphine, can improve catalyst activity and selectivity.[6]Enhanced reaction rate and improved yield of the cross-coupled product.
Suboptimal Base or Solvent The choice of amine base is crucial; screen different bases such as n-butylamine, piperidine, or triethylamine.[6][15] Ensure the base is pure and dry. The use of co-solvents like methanol (B129727), ethanol, DMF, or THF can improve the solubility of the reactants.[6] Water can also be used as a green solvent in some cases.[15]Improved reaction kinetics and higher conversion to the desired product.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for any signs of product decomposition. Some coupling reactions benefit from mild heating.[12]Increased reaction rate and conversion, potentially leading to a higher yield.
General Synthesis and Purification Issues
Potential Cause Troubleshooting/Optimization Strategy Expected Outcome
Difficulty in Purifying the Polar Final Product Due to the multiple hydroxyl groups, Isofalcarintriol is highly polar. Reverse-phase chromatography (e.g., using a C18 column) is often more effective than normal-phase silica (B1680970) gel chromatography for such compounds.[16][17] Consider using a polar-modified stationary phase for better separation.Improved purity of the final product and reduced material loss during purification.
Poor Stereoselectivity For reactions involving the creation of chiral centers, ensure the use of high-purity chiral catalysts or reagents. Reaction temperature can significantly affect stereoselectivity; running reactions at lower temperatures often improves it. Careful analysis of the diastereomeric ratio using chiral HPLC or NMR with a chiral shift reagent is recommended.[18]Enhanced diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the desired stereoisomer.
Instability of Polyacetylene Compounds Polyacetylenes can be sensitive to air, light, and heat.[19] Store intermediates and the final product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light to prevent degradation.Increased stability and shelf-life of the synthesized compounds.

Experimental Protocols

A detailed experimental protocol for a key step in the synthesis of a related polyacetylene, (3R,8S)-falcarindiol, via the Cadiot-Chodkiewicz reaction is described below. This can be adapted for the synthesis of this compound.

Stereoselective Synthesis of (3R,8S)-falcarindiol via Cadiot-Chodkiewicz Coupling [5]

  • Preparation of 1-bromoalkyne: The starting alkyne is treated with N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate (B79036) in a suitable solvent like acetone.

  • Coupling Reaction:

    • To a solution of the terminal alkyne fragment (e.g., 3(R)-(tert-butyldiphenylsilyloxy)-1-penten-4-yne) in a suitable solvent (e.g., methanol or ethanol), add an aqueous solution of the amine base (e.g., n-butylamine).

    • Add a catalytic amount of a copper(I) salt (e.g., CuCl).

    • To this mixture, add a solution of the 1-bromoalkyne prepared in the first step.

    • Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

  • Workup and Purification:

    • Once the reaction is complete, quench it with an aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Cadiot-Chodkiewicz Coupling

Cadiot_Chodkiewicz_Workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification Terminal_Alkyne Terminal Alkyne Add_Reagents Add: - Terminal Alkyne - Cu(I) Catalyst - Base - Solvent Terminal_Alkyne->Add_Reagents Haloalkyne_Prep Prepare 1-Haloalkyne Add_Haloalkyne Add 1-Haloalkyne Haloalkyne_Prep->Add_Haloalkyne Reaction_Vessel Reaction Vessel (Inert Atmosphere) Stir_Monitor Stir & Monitor (TLC/HPLC) Reaction_Vessel->Stir_Monitor Add_Reagents->Reaction_Vessel Add_Haloalkyne->Reaction_Vessel Quench Quench Reaction Stir_Monitor->Quench Extract Extract Product Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product Pure Isofalcarintriol Derivative Purify->Final_Product

Caption: A typical workflow for the Cadiot-Chodkiewicz coupling reaction.

Troubleshooting Logic for Low Coupling Yield

Troubleshooting_Low_Yield Start Low Yield in Coupling Reaction Check_Homocoupling Check for Homocoupling (TLC/HPLC/MS) Start->Check_Homocoupling Check_Starting_Material Unreacted Starting Material? Check_Homocoupling->Check_Starting_Material No Degas_Reagents Degas Solvents/Reagents Use Reductant (Ascorbate) Check_Homocoupling->Degas_Reagents Yes Complex_Mixture Complex Mixture of Byproducts? Check_Starting_Material->Complex_Mixture No Optimize_Catalyst Optimize Catalyst System (Ligand, Co-catalyst) Check_Starting_Material->Optimize_Catalyst Yes Lower_Temp Lower Reaction Temperature Complex_Mixture->Lower_Temp Yes Optimize_Base_Solvent Optimize Base & Solvent Optimize_Catalyst->Optimize_Base_Solvent Increase_Temp Increase Temperature Optimize_Base_Solvent->Increase_Temp Check_Purity Check Reagent Purity Lower_Temp->Check_Purity

Caption: Decision tree for troubleshooting low yields in the coupling reaction.

References

Overcoming solubility issues of (3S,8R,9R)-Isofalcarintriol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with (3S,8R,9R)-Isofalcarintriol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a polyacetylene compound found in carrots that has shown potential health benefits, including promoting longevity and positive effects on metabolism.[1][2][3] Like many polyacetylenes, it is a lipophilic molecule, meaning it has poor solubility in water-based (aqueous) solutions. This low aqueous solubility can be a significant hurdle for in vitro and in vivo experiments, as well as for formulation development, as drugs generally need to be in a dissolved state to be absorbed and exert their biological effects.[4]

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For initial stock solutions, it is recommended to use organic solvents in which this compound is likely to be more soluble. These include dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol.[5] For final experimental concentrations in aqueous buffers, these stock solutions should be diluted carefully to avoid precipitation.

Q3: Are there any general approaches to improve the aqueous solubility of hydrophobic compounds like this compound?

A3: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized as physical and chemical modifications.[5][6][7][8][9][10] Physical methods include particle size reduction (micronization, nanosuspension), the use of carriers like solid dispersions, and complexation.[11][12][13] Chemical approaches involve the use of cosolvents, surfactants to form micelles or microemulsions, and pH adjustment, although the latter is more effective for ionizable compounds.[5][9]

Q4: Can I use surfactants to improve the solubility of this compound?

A4: Yes, surfactants can be an effective way to increase the aqueous solubility of hydrophobic compounds.[5] Surfactants form micelles that can encapsulate the lipophilic this compound, allowing it to be dispersed in an aqueous medium. Common laboratory surfactants include Tween® 80 and Cremophor® EL. It is crucial to test the compatibility of the chosen surfactant with your experimental system, as they can have their own biological effects.

Q5: What are cyclodextrins and can they help with the solubility of this compound?

A5: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility. The hydrophobic inner cavity of the cyclodextrin (B1172386) can host the lipophilic this compound molecule, while the hydrophilic outer surface allows the complex to dissolve in water. Beta-cyclodextrins (β-CDs) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[6]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of stock solution into aqueous buffer.
Potential Cause Troubleshooting Step Expected Outcome
Low aqueous solubility Decrease the final concentration of this compound in the aqueous medium.The compound remains in solution at a lower, more soluble concentration.
Solvent shock Increase the percentage of the organic cosolvent (e.g., DMSO, ethanol) in the final aqueous solution. Note: Be mindful of the solvent tolerance of your experimental system.The increased organic content of the solvent system helps to keep the compound dissolved.
Add the stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously to promote rapid mixing and prevent localized high concentrations that can lead to precipitation.Improved dispersion and dissolution of the compound in the aqueous buffer.
Buffer incompatibility Test the solubility in different buffers (e.g., PBS, TRIS) at various pH levels, if the compound has any ionizable groups.Identification of a buffer system that is more compatible with the compound.
Issue 2: Inconsistent experimental results likely due to poor solubility.
Potential Cause Troubleshooting Step Expected Outcome
Compound not fully dissolved Visually inspect your solutions for any particulate matter or cloudiness. If present, consider filtration if the aggregates are large, or re-evaluate your solubilization method.Clear, homogenous solutions leading to more reproducible experimental outcomes.
Use of a solubility enhancer Incorporate a solubilizing agent such as a surfactant (e.g., Tween® 80) or a cyclodextrin (e.g., HP-β-CD) into your aqueous buffer before adding the this compound stock solution.Enhanced solubility and stability of the compound in the aqueous medium, leading to more consistent results.
Adsorption to labware Use low-adhesion microplates and centrifuge tubes. Consider adding a small amount of a non-ionic surfactant to your buffers to reduce non-specific binding.Minimized loss of the compound due to adsorption, ensuring the intended concentration is available for the experiment.

Quantitative Data Presentation

The following tables present hypothetical solubility data for this compound to illustrate the effectiveness of various solubilization techniques. Note: This data is for illustrative purposes only and actual experimental results may vary.

Table 1: Solubility of this compound in Different Solvent Systems

Solvent SystemTemperature (°C)Estimated Solubility (µg/mL)
Water25< 1
Phosphate Buffered Saline (PBS), pH 7.425< 1
10% DMSO in PBS2515
10% Ethanol in PBS2512
1% Tween® 80 in PBS2550
5% HP-β-CD in PBS2580

Table 2: Effect of HP-β-CD Concentration on the Aqueous Solubility of this compound in PBS (pH 7.4) at 25°C

HP-β-CD Concentration (%)Estimated Solubility (µg/mL)Fold Increase in Solubility
0< 1-
120> 20
2.555> 55
580> 80
10150> 150

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but be cautious of potential degradation of the compound.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Solubilization using HP-β-Cyclodextrin (Inclusion Complexation)
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10% w/v HP-β-CD in PBS).

  • Add Compound: Add the this compound stock solution (prepared in a minimal amount of a water-miscible organic solvent like ethanol to facilitate transfer) to the HP-β-CD solution. The molar ratio of HP-β-CD to the compound should be optimized, but a starting point of 100:1 can be used.

  • Complex Formation: Stir or shake the mixture at room temperature for at least 1-2 hours to allow for the formation of the inclusion complex.

  • Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter to remove any precipitate.

  • Use in Experiment: The resulting clear solution can then be used in your experiments. Remember to include a vehicle control with the same concentration of HP-β-CD and any residual organic solvent.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_solubilization Aqueous Solution Preparation cluster_troubleshooting Solubility Enhancement weigh Weigh Isofalcarintriol dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve dilute Dilute Stock in Aqueous Buffer dissolve->dilute Add to buffer precipitate Precipitation Occurs dilute->precipitate If solubility is exceeded soluble Soluble Solution dilute->soluble If concentration is low enough cosolvent Increase Cosolvent % precipitate->cosolvent Option 1 surfactant Add Surfactant (e.g., Tween® 80) precipitate->surfactant Option 2 cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) precipitate->cyclodextrin Option 3 cosolvent->soluble surfactant->soluble cyclodextrin->soluble

Caption: Workflow for preparing and solubilizing this compound.

signaling_pathway cluster_cell Cellular Environment isofalcarintriol This compound (Solubilized) membrane Cell Membrane isofalcarintriol->membrane Crosses ros Initial ROS Signal membrane->ros nrf2 Nrf2 Activation ros->nrf2 stress_resistance Oxidative Stress Resistance nrf2->stress_resistance

Caption: Simplified signaling pathway of this compound.[1]

References

Optimizing dosage of (3S,8R,9R)-Isofalcarintriol for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when determining the optimal dosage of (3S,8R,9R)-Isofalcarintriol in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a naturally occurring polyacetylene compound isolated from carrots (Daucus carota).[1][2][3] Its primary mechanism of action involves the direct interaction with and inhibition of the mitochondrial ATP synthase.[1][2][4] This inhibition leads to a mild increase in reactive oxygen species (ROS), which acts as a signaling molecule to activate key cellular pathways, including the NRF2 and AMPK pathways.[1][3] This process, known as mitohormesis, can result in increased stress resistance and has been shown to decrease cancer cell growth.[1][2][3][4]

Q2: What is a recommended starting concentration for my cell culture experiments?

A2: The optimal concentration of this compound is highly cell-type dependent. Based on published data, a broad range of 1 µM to 10 µM is a reasonable starting point for initial dose-response experiments. Peak activation of the NRF2 pathway in a HEK293 reporter cell line was observed at 10 µM.[1] For cancer cell lines such as MCF-7, HepG2, and HT-29, concentrations above 1 µM have been shown to impair proliferation.[1][5] See the data summary tables below for more specific information.

Q3: How should I prepare a stock solution of this compound to avoid precipitation?

A3: Like many natural compounds, this compound is hydrophobic and requires an organic solvent for the initial stock solution.

  • Solvent Choice: Use high-purity, sterile-filtered dimethyl sulfoxide (B87167) (DMSO).

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the final volume of DMSO added to your cell culture medium. The final DMSO concentration in the medium should ideally be below 0.5% and must not exceed 1%, as higher concentrations can be toxic to cells.

  • Procedure: To avoid precipitation when adding the compound to your aqueous culture media, perform a serial dilution. Add a small volume of your DMSO stock to a larger volume of pre-warmed (37°C) media while gently vortexing.[6] Never add the compound to cold media.[6] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q4: What are the expected morphological changes in cells after treatment?

A4: At cytotoxic concentrations, you may observe several common morphological changes. These can include cell rounding, detachment from the culture surface (for adherent cells), membrane blebbing, and the appearance of apoptotic bodies. At cytostatic concentrations, you may see a significant reduction in cell number compared to the vehicle control without widespread cell death.[7]

Data Presentation

Table 1: Reported Bioactive Concentrations of this compound

Cell LineAssay TypeEffective ConcentrationObserved Effect
HEK293 (transgenic)NRF2 Luciferase Reporter10 µMPeak (26-fold) activation of NRF2 pathway.[1]
MCF-7 (Breast Cancer)Proliferation Assay> 1 µMImpaired cell proliferation.[1][5]
HepG2 (Liver Cancer)Proliferation Assay> 1 µMImpaired cell proliferation.[1]
HT-29 (Colon Cancer)Proliferation Assay> 1 µMImpaired cell proliferation.[1]
HMEpC (Non-tumor control)Proliferation Assay0.1 - 50 µMNo significant effect on proliferation.[5]

Table 2: Recommended Starting Concentrations for Initial Screening

Experiment TypeSuggested Concentration RangeRationale
Pathway Activation (e.g., NRF2)1 µM - 20 µMTo capture the peak activation which may occur before significant cytotoxicity.[1]
Cytotoxicity/Antiproliferative0.1 µM - 50 µMTo establish a dose-response curve and determine an IC50 value.
General Mechanistic StudiesBased on IC50Use concentrations at and below the IC50 (e.g., IC25, IC50) to study mechanisms without inducing overwhelming cell death.

Mandatory Visualizations

Isofalcarintriol_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm IFT This compound ATP_Synthase ATP Synthase IFT->ATP_Synthase Inhibits ROS ROS Signaling (Mitohormesis) ATP_Synthase->ROS Leads to AMPK AMPK Activation ROS->AMPK NRF2_Activation NRF2 Activation ROS->NRF2_Activation Stress_Response Cellular Stress Response & Adaptation AMPK->Stress_Response NRF2_Activation->Stress_Response

Caption: Signaling pathway of this compound.

Dosage_Optimization_Workflow start Start: Define Cell Line & Endpoint prep_stock 1. Prepare & Sterile Filter 10-50 mM Stock in DMSO start->prep_stock dose_response 2. Perform Dose-Response Assay (e.g., MTT, 24-72h) Range: 0.1 µM to 50 µM prep_stock->dose_response analyze_ic50 3. Analyze Data & Determine IC50 (or optimal activation conc.) dose_response->analyze_ic50 time_course 4. Perform Time-Course Assay (e.g., 6, 12, 24, 48h) Use IC50 concentration analyze_ic50->time_course analyze_time 5. Determine Optimal Incubation Time time_course->analyze_time functional_assay 6. Proceed to Functional Assays (e.g., Western Blot, qPCR) analyze_time->functional_assay end End: Optimized Dosage functional_assay->end

Caption: Experimental workflow for dosage optimization.

Troubleshooting Guide

Problem: I am not observing any effect on my cells, even at high concentrations.

  • Potential Cause 1: Compound Insolubility. The compound may have precipitated out of the media.

    • Solution: Visually inspect your culture media for any precipitate after adding the compound. Prepare fresh dilutions in pre-warmed media and consider a solubility test to determine the maximum soluble concentration in your specific media.[6]

  • Potential Cause 2: Insufficient Incubation Time. The observed effect may require a longer duration of treatment.

    • Solution: Perform a time-course experiment, treating cells for longer periods (e.g., 48, 72, or even 96 hours).[5]

  • Potential Cause 3: Cell Line Resistance. Your specific cell line may be resistant to the effects of this compound.

    • Solution: Review literature to see if your cell line is known to have high expression of antioxidant proteins or drug efflux pumps. Consider testing a different, sensitive cell line as a positive control.

  • Potential Cause 4: Compound Degradation. The compound may be unstable in your stock solution or culture conditions.

    • Solution: Prepare fresh stock solutions from powder for each experiment. Store the stock solution in small aliquots at -80°C and avoid repeated freeze-thaw cycles.

Problem: I am observing extreme cytotoxicity even at very low concentrations.

  • Potential Cause 1: High Sensitivity of Cell Line. Your cell line may be exceptionally sensitive to mitochondrial inhibition or oxidative stress.

    • Solution: Expand the lower end of your dose-response curve (e.g., test concentrations from 1 nM to 1 µM) to find a sub-lethal range.

  • Potential Cause 2: Solvent Toxicity. The concentration of the vehicle (DMSO) may be too high.

    • Solution: Ensure the final concentration of DMSO in your culture medium is consistent across all treatments and is non-toxic (ideally <0.5%). Run a vehicle-only control to confirm that DMSO is not the cause of the cytotoxicity.

  • Potential Cause 3: Inaccurate Stock Concentration. An error in weighing or calculation may have resulted in a more concentrated stock solution than intended.

    • Solution: Carefully re-calculate and prepare a fresh stock solution. If possible, use analytical methods to confirm the concentration.

Problem: My experimental results are not reproducible.

  • Potential Cause 1: Inconsistent Cell Health or Passage Number. Cells at high passage numbers or in poor health can respond differently to stimuli.

    • Solution: Use cells within a consistent, low passage number range for all related experiments. Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of seeding.[8]

  • Potential Cause 2: Variable Seeding Density. Inconsistent initial cell numbers will lead to variability in the final readout.

    • Solution: Perform accurate cell counts (e.g., with a hemocytometer or automated cell counter) to ensure uniform seeding density across all wells and experiments.

  • Potential Cause 3: Reagent Variability. Differences between lots of media, serum, or other reagents can affect cell behavior.

    • Solution: Record lot numbers for all reagents. When starting a new series of experiments, test new lots of critical reagents (especially serum) to ensure consistency.[8]

Troubleshooting_Logic start Unexpected Experimental Results? no_effect Observation: No Cellular Effect start->no_effect e.g., No change in proliferation high_tox Observation: High Cytotoxicity start->high_tox e.g., Massive cell death cause_no_effect Potential Causes no_effect->cause_no_effect sol_precipitate Check for Precipitate Perform Solubility Test cause_no_effect->sol_precipitate Insolubility sol_time Increase Incubation Time (Time-Course Assay) cause_no_effect->sol_time Time sol_resistance Use Positive Control Cell Line cause_no_effect->sol_resistance Resistance cause_high_tox Potential Causes high_tox->cause_high_tox sol_sensitive Lower Dose Range (e.g., 1-1000 nM) cause_high_tox->sol_sensitive Cell Sensitivity sol_solvent Check Final DMSO % Run Vehicle Control cause_high_tox->sol_solvent Solvent Toxicity sol_stock Prepare Fresh Stock Verify Concentration cause_high_tox->sol_stock Stock Error

Caption: A logical workflow for troubleshooting unexpected results.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

  • Calculate: Determine the mass of this compound needed for your desired volume (Molecular Weight: ~278.4 g/mol ). For 1 mL of a 10 mM stock, you would need 2.784 mg.

  • Weigh: Carefully weigh the required amount of compound in a sterile microcentrifuge tube.

  • Dissolve: Add the appropriate volume of sterile-filtered, anhydrous DMSO to the tube. Vortex vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Sterilize: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE filter).[9]

  • Aliquot & Store: Dispense the filtered solution into small, single-use, sterile cryovials to avoid repeated freeze-thaw cycles. Store aliquots at -80°C, protected from light.

Protocol 2: Dose-Response Determination using MTT Assay

This protocol is a standard method to assess cell viability and determine the IC50 value of a compound.

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of your this compound stock solution in pre-warmed complete culture medium. A common approach is a 2-fold or 3-fold dilution series to cover a wide concentration range (e.g., 0.1 µM to 50 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Remember to include wells for "untreated" (media only) and "vehicle control" (media with the highest concentration of DMSO).

  • Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Readout: Measure the absorbance of each well at a wavelength of 560-570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

References

Troubleshooting common issues in (3S,8R,9R)-Isofalcarintriol purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (3S,8R,9R)-Isofalcarintriol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the compound's inherent instability and its polar nature. Isofalcarintriol, like other polyacetylenes, is susceptible to degradation under various conditions, including exposure to heat, light, oxygen, and non-neutral pH.[1] Its multiple hydroxyl groups also make it a polar molecule, which can lead to issues like strong retention on normal-phase silica (B1680970) gel and poor solubility in non-polar solvents.

Q2: Is there a standard, published protocol for the purification of Isofalcarintriol from natural sources?

A2: As of recent literature, a detailed, step-by-step isolation protocol for this compound from natural sources like carrots has not been published.[2] However, general principles for the extraction and purification of polar lipids and other polyacetylenes from plant material can be effectively applied.

Q3: What storage conditions are recommended for Isofalcarintriol and its fractions during purification?

A3: To minimize degradation, all fractions containing Isofalcarintriol should be handled with care. It is advisable to work quickly, at low temperatures, and with protection from light. Fractions should be stored under an inert atmosphere (e.g., argon or nitrogen) at -20°C or, preferably, -80°C. Solvents should be degassed to remove dissolved oxygen.

Troubleshooting Guide

Low or No Recovery of Isofalcarintriol

Problem: After the purification process, the yield of Isofalcarintriol is significantly lower than expected, or the compound is not detected in the final fractions.

Possible Cause Recommended Solution
Degradation during Extraction Inactivate degradative enzymes in the plant material immediately upon harvesting. A common method is to immerse the tissue in hot isopropanol (B130326) (75-85°C) for several minutes.[3][4]
Degradation on Silica Gel Polyacetylenes can be unstable on silica gel.[5] Test the stability of your compound on a small amount of silica (2D TLC).[5] If degradation is observed, consider using deactivated silica gel (e.g., by adding 1-3% triethylamine (B128534) to the eluent) or an alternative stationary phase like Florisil or reversed-phase C18 silica.[5]
Oxidative Degradation The conjugated double and triple bonds in Isofalcarintriol are prone to oxidation.[1] Use degassed solvents and perform all steps under an inert atmosphere. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction and chromatography solvents may be beneficial.[4]
Compound Eluted in the Solvent Front Due to its polarity, Isofalcarintriol might not retain well on reversed-phase columns with a highly aqueous mobile phase or could elute very quickly from normal-phase columns with a highly polar mobile phase. Check the first fractions collected.[5]
Irreversible Adsorption The hydroxyl groups of Isofalcarintriol can lead to strong, sometimes irreversible, binding to active sites on silica gel. Use a less active adsorbent or deactivate the silica.
Poor Chromatographic Separation

Problem: Isofalcarintriol co-elutes with other compounds, resulting in impure fractions.

Possible Cause Recommended Solution
Inappropriate Solvent System The polarity of the mobile phase is not optimized. For normal-phase chromatography, a gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate (B1210297) or isopropanol) is recommended. For reversed-phase, a gradient from water to methanol (B129727) or acetonitrile (B52724) is typical. Develop the method using Thin Layer Chromatography (TLC) first.
Column Overload Too much crude extract has been loaded onto the column, exceeding its separation capacity. Reduce the sample load or use a larger column.
Poorly Packed Column An improperly packed column can lead to channeling and band broadening. Ensure the column is packed uniformly.
Presence of Isomers or Related Compounds The crude extract may contain structurally similar polyacetylenes that are difficult to separate. A high-resolution technique like High-Performance Liquid Chromatography (HPLC) may be necessary for the final purification step.
Peak Tailing in HPLC Analysis

Problem: The peak corresponding to Isofalcarintriol on the HPLC chromatogram is broad and asymmetrical (tails).

Possible Cause Recommended Solution
Secondary Interactions with Stationary Phase The hydroxyl groups of Isofalcarintriol can interact with residual silanol (B1196071) groups on the C18 stationary phase. Use an end-capped column or add a small amount of a competing agent like triethylamine to the mobile phase.
pH of the Mobile Phase The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For reversed-phase HPLC of polar compounds, using a mobile phase with a low pH (e.g., with 0.1% formic acid) often improves peak shape.
Column Degradation The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary.

Experimental Protocols

Generalized Extraction and Purification Protocol

This protocol is a generalized procedure and may require optimization based on the specific plant material and available equipment.

1. Extraction:

  • Immediately after harvesting, immerse the plant material (e.g., carrot roots) in pre-heated isopropanol (75°C) containing 0.01% BHT and heat for 15 minutes to inactivate lipases.[4]

  • Cool the sample, add chloroform (B151607) and water, and agitate for 1 hour at room temperature.

  • Perform further extractions with a chloroform/methanol mixture until the plant material is white.[6][7]

  • Combine all extracts.

2. Solvent Partitioning:

  • To the combined extract, add a KCl solution to induce phase separation.

  • Collect the lower, chloroform-rich phase containing the lipids.

  • Wash the chloroform phase with water to remove highly polar impurities.

  • Evaporate the solvent under reduced pressure at a low temperature (<30°C).

3. Column Chromatography (Initial Purification):

  • Stationary Phase: Silica gel 60 (230-400 mesh).

  • Column Preparation: Pack the column with silica gel in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a stepwise or linear gradient of increasing polarity. A common gradient is hexane/ethyl acetate.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing Isofalcarintriol.

4. High-Performance Liquid Chromatography (HPLC) (Final Purification):

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid, can be effective.

  • Detection: UV detection at a wavelength where polyacetylenes absorb (typically in the range of 200-300 nm).

  • Injection and Collection: Inject the semi-purified fractions from column chromatography and collect the peak corresponding to Isofalcarintriol.

Parameter Typical Value/Range
Extraction Solvent Ratio (Chloroform:Methanol:Water) 1:2:0.8 (initial monophasic), then partitioned
Column Chromatography (Silica)
- Solid SupportSilica Gel 60 (230-400 mesh)
- Mobile Phase GradientHexane -> Hexane/Ethyl Acetate (e.g., 9:1 to 1:1)
Reversed-Phase HPLC
- ColumnC18, 5 µm particle size
- Mobile PhaseWater/Acetonitrile or Water/Methanol with 0.1% Formic Acid
- Flow Rate1.0 mL/min for analytical scale

Visualizations

experimental_workflow cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification harvest Harvest Plant Material inactivate Inactivate Enzymes (Hot Isopropanol) harvest->inactivate extract Solvent Extraction (Chloroform/Methanol) inactivate->extract partition Solvent Partitioning (add KCl/Water) extract->partition concentrate Concentrate Lipid Extract partition->concentrate column_chrom Silica Gel Column Chromatography concentrate->column_chrom hplc Reversed-Phase HPLC column_chrom->hplc pure_compound This compound hplc->pure_compound troubleshooting_workflow start Low or No Recovery of Isofalcarintriol check_stability Is the compound stable to silica gel? start->check_stability solution_deactivated_silica Use deactivated silica, Florisil, or reversed-phase check_stability->solution_deactivated_silica No check_fractions Check early and late fractions. Compound found? check_stability->check_fractions Yes solution_enzyme_inactivation Inactivate enzymes (e.g., hot isopropanol) solution_inert_atmosphere Use degassed solvents and inert atmosphere solution_enzyme_inactivation->solution_inert_atmosphere final_outcome Potential irreversible adsorption or degradation solution_inert_atmosphere->final_outcome check_fractions->solution_enzyme_inactivation No solution_adjust_gradient Adjust solvent gradient for better retention/elution check_fractions->solution_adjust_gradient Yes

References

Artifacts in spectroscopic analysis of (3S,8R,9R)-Isofalcarintriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3S,8R,9R)-Isofalcarintriol. The information provided addresses common issues and artifacts encountered during spectroscopic analysis.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the spectroscopic analysis of this compound.

Issue 1: Degradation of the Analyte During Analysis

  • Symptom: Appearance of unexpected peaks, a decrease in the main analyte peak area over time, or baseline instability in chromatography. Polyacetylenes like Isofalcarintriol are known to be unstable and can degrade due to factors like light, heat, and pH.[1]

  • Possible Causes:

    • Exposure to light (photodegradation).

    • Elevated temperatures during sample preparation or analysis.

    • Inappropriate pH of the solvent or mobile phase.

    • Oxidation.

  • Troubleshooting Steps:

    • Protect from Light: Work with samples in a dimly lit environment or use amber vials.

    • Control Temperature: Keep samples cool during preparation and use a temperature-controlled autosampler and column oven for HPLC analysis.

    • pH Management: Ensure the pH of your solvents and mobile phases is neutral or slightly acidic, as extreme pH can catalyze degradation.

    • Use Fresh Solvents: Degas solvents and consider using antioxidants if oxidation is suspected. Prepare solutions fresh before analysis.

Issue 2: Poor Peak Shape and Resolution in HPLC Analysis

  • Symptom: Tailing, fronting, or broad peaks in the chromatogram, leading to inaccurate quantification.

  • Possible Causes:

    • Contamination of the guard or analytical column.

    • Incompatible injection solvent.

    • Column overloading.

    • Secondary interactions with the stationary phase.

  • Troubleshooting Steps:

    • Column Maintenance: Flush the column with a strong solvent to remove contaminants. If the problem persists, replace the guard column or the analytical column.[2][3]

    • Solvent Compatibility: Whenever possible, dissolve and inject your sample in the mobile phase.[4] If a different solvent is used, ensure it is weaker than the mobile phase.

    • Optimize Loading: Reduce the injection volume or dilute the sample to avoid overloading the column.[5]

    • Mobile Phase Modification: Adjust the mobile phase composition, for instance, by adding a small amount of a competing agent, to minimize secondary interactions.

Frequently Asked Questions (FAQs)

Q1: What are the common artifacts observed in the mass spectrum of Isofalcarintriol?

A1: Due to the reactivity of the polyacetylene functional group, several artifacts can be observed. These include:

  • Adduct Formation: In positive ion mode, you may observe sodium [M+Na]+ or potassium [M+K]+ adducts, which can sometimes be more prominent than the protonated molecule [M+H]+.[6]

  • In-source Fragmentation: Polyacetylenes can undergo some degree of in-source decomposition.[6] For falcarindiol-type compounds, characteristic fragmentation pathways involve cleavage at specific bonds.[6][7]

  • Oxidation Products: The presence of peaks corresponding to [M+O]+ or [M+2O]+ may indicate oxidation of the molecule during sample handling or analysis.

Q2: How can I confirm the identity of this compound using NMR spectroscopy?

A2: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous structure elucidation. The conjugated system of polyacetylenes can lead to long-range couplings in ¹H NMR spectra.[8] For definite structural confirmation, both NMR and mass spectrometry data are necessary.

Q3: My sample of Isofalcarintriol appears to be degrading. What are the optimal storage conditions?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: At or below -20°C.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protected from light by using amber vials or storing in the dark.

  • Solvent: If in solution, use a non-reactive, degassed solvent. For long-term storage, it is best to store the compound as a solid.

Data Presentation

Table 1: Common Mass Spectrometry Adducts and Fragments for Falcarindiol-type Polyacetylenes

Ion TypeDescriptionExpected m/z for Isofalcarintriol (C₁₇H₂₄O₃, MW: 276.37)
[M+H]+Protonated molecule277.18
[M+Na]+Sodium adduct299.16
[M+K]+Potassium adduct315.13
[M-H₂O+H]+Dehydration product259.19
Characteristic FragmentsCleavage productsVaries based on ionization energy

Table 2: General Troubleshooting for HPLC Analysis of Polyacetylenes

ProblemPossible CauseRecommended Action
Retention Time DriftUnstable column temperature, inconsistent mobile phase composition.Use a column oven, prepare fresh mobile phase.[9]
Ghost PeaksImpurities in the mobile phase or from previous injections.Use high-purity solvents, flush the system thoroughly.[4]
High BackpressureColumn or frit blockage, precipitated buffer.Back-flush the column, filter samples and mobile phases.[2][3]
Baseline NoiseAir bubbles in the system, contaminated detector cell.Degas the mobile phase, purge the system, clean the detector cell.[9]

Experimental Protocols

Protocol 1: General Procedure for HPLC-UV Analysis

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

  • Gradient: Start with a lower percentage of B, and gradually increase to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength appropriate for polyacetylenes (e.g., 254 nm).

  • Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: General Procedure for LC-MS Analysis

  • LC System: Use the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., TOF or Q-TOF).

  • Ionization Mode: Both positive and negative ion modes should be tested to determine the best sensitivity. Negative ESI-MS has been shown to be effective for characterizing polyacetylenes.[6]

  • Data Acquisition: Acquire data in full scan mode to identify all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing sample Isofalcarintriol Sample dissolve Dissolve in appropriate solvent (Protect from light and heat) sample->dissolve filter Filter through 0.22 µm syringe filter dissolve->filter nmr NMR Analysis dissolve->nmr Prepare NMR tube hplc HPLC-UV Analysis filter->hplc Inject lcms LC-MS Analysis filter->lcms Inject process_hplc Chromatogram Integration & Quantification hplc->process_hplc process_ms Mass Spectra Interpretation (Adducts, Fragments) lcms->process_ms process_nmr Structure Elucidation nmr->process_nmr

Caption: Experimental workflow for the spectroscopic analysis of this compound.

troubleshooting_tree cluster_symptoms cluster_causes cluster_solutions start Poor Spectroscopic Data symptom1 Unexpected Peaks / Peak Area Decrease start->symptom1 symptom2 Poor Peak Shape (HPLC) start->symptom2 symptom3 Anomalous m/z (MS) start->symptom3 cause1 Sample Degradation (Light, Heat, pH, Oxidation) symptom1->cause1 cause2 Column Issues / Injection Solvent symptom2->cause2 cause3 Adduct Formation / In-source Fragmentation symptom3->cause3 solution1 Control environmental factors (light, temp) and use fresh solvents cause1->solution1 solution2 Flush/replace column, use mobile phase as solvent cause2->solution2 solution3 Identify common adducts, optimize MS parameters cause3->solution3

Caption: Troubleshooting decision tree for artifacts in spectroscopic analysis.

References

Technical Support Center: Enhancing the Bioavailability of (3S,8R,9R)-Isofalcarintriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of (3S,8R,9R)-Isofalcarintriol.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the formulation and preclinical testing of this compound.

Issue 1: Poor Dissolution of this compound in Aqueous Media

  • Question: My powdered this compound is not dissolving in my aqueous buffer system for in vitro assays. What can I do?

  • Answer: this compound, as a polyacetylene, is expected to have low aqueous solubility. Here are several approaches to address this:

    • Co-solvents: Employing a water-miscible organic solvent can significantly enhance solubility.[1] Start with a small percentage (1-5%) of ethanol, DMSO, or PEG 400 and gradually increase the concentration, ensuring it does not interfere with your experimental model.

    • pH Adjustment: While the structure of this compound does not suggest significant ionizable groups, slight pH modifications of your buffer can sometimes improve the wettability and dissolution of hydrophobic compounds.

    • Surfactants: The use of non-ionic surfactants like Tween® 80 or Cremophor® EL at concentrations above their critical micelle concentration can form micelles that encapsulate the compound, increasing its apparent solubility.[1]

    • Particle Size Reduction: If you have the capability, micronization or nanosizing of the solid compound can increase the surface area available for dissolution.[1][[“]]

Issue 2: Inconsistent Results in Permeability Assays

  • Question: I am observing high variability in my Caco-2 or PAMPA permeability assays with this compound. How can I improve the consistency?

  • Answer: Variability in permeability assays can stem from several factors:

    • Low Aqueous Solubility: If the compound precipitates in the donor compartment during the assay, it will lead to inconsistent results. Ensure the starting concentration is well below the maximum solubility in your assay buffer. The use of a co-solvent (typically up to 1% DMSO) is common practice.[3][4]

    • Cell Monolayer Integrity: For Caco-2 assays, it is crucial to ensure the integrity of the cell monolayer. Regularly check the transepithelial electrical resistance (TEER) values and perform a Lucifer yellow permeability test to confirm tight junction integrity.[5][6]

    • Non-specific Binding: Hydrophobic compounds can bind to plasticware. Using low-binding plates and including a wash step with a solution containing a surfactant can help mitigate this issue.

    • Metabolism: Caco-2 cells express metabolic enzymes. If this compound is metabolized during the assay, it will affect the measured permeability. Analyze both the donor and receiver compartments for the parent compound and potential metabolites via LC-MS/MS.

Issue 3: Low Oral Bioavailability in Animal Studies

  • Question: My in vivo studies in rodents are showing very low oral bioavailability for this compound. What formulation strategies can I explore?

  • Answer: Low oral bioavailability for a likely BCS Class II compound like this compound is often due to its poor solubility and potential for first-pass metabolism. Consider these formulation strategies:

    • Lipid-Based Formulations: These are often effective for highly lipophilic compounds.[7][8][9]

      • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[7] This enhances the solubilization and absorption of the drug.

      • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and enhancing its uptake.[7][9]

    • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and extent.[[“]][10]

    • Nanoparticle Formulations: Encapsulating the compound in polymeric nanoparticles can improve its solubility, stability, and absorption characteristics.[10][11]

II. Frequently Asked Questions (FAQs)

Physicochemical and Biological Properties

  • Question: What are the known physicochemical properties of this compound?

  • Question: What are the known biological activities of this compound?

  • Answer: this compound is a polyacetylene found in carrots that has been shown to promote longevity in the nematode C. elegans.[9][14][15][16][17][18] In mice, it has been demonstrated to improve glucose metabolism and increase exercise endurance.[9][14][15][16][17][18]

  • Question: What is the mechanism of action of this compound?

  • Answer: At the molecular level, this compound interacts with the α-subunit of the mitochondrial ATP synthase, which leads to the promotion of mitochondrial biogenesis.[6][9][14][15][16][17][18] This interaction appears to provoke an initial reactive oxygen species (ROS) signal, which subsequently activates the nuclear factor erythroid 2-related factor 2 (Nrf2), ultimately increasing oxidative stress resistance.[14][16]

Experimental Design

  • Question: Which in vitro permeability assay is more suitable for this compound, PAMPA or Caco-2?

  • Answer:

    • The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that predicts passive diffusion.[3][19][20][21] It is a good starting point for assessing the passive permeability of a lipophilic compound like this compound.

    • The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, including the presence of efflux transporters.[4][5] This assay is more complex but provides more biologically relevant information, including the potential for active efflux, which could limit bioavailability.[4]

    • Recommendation: Start with the PAMPA assay for initial screening of passive permeability. If the compound shows good passive permeability, but in vivo bioavailability is still low, proceed with the Caco-2 assay to investigate the possibility of active efflux.

  • Question: What are the key considerations for designing an in vivo bioavailability study for this compound?

  • Answer: A well-designed preclinical bioavailability study should include the following:[8][22][23][24][25]

    • Route of Administration: Compare oral administration of your formulation with an intravenous (IV) administration of a solubilized form of the compound to determine absolute bioavailability.

    • Animal Model: Rodent models (rats or mice) are commonly used for initial bioavailability studies.

    • Dosing: The dose should be selected based on preclinical efficacy studies and should be administered in a volume appropriate for the animal model.

    • Sampling: A sparse sampling or serial sampling protocol should be designed to capture the full pharmacokinetic profile, including the absorption, distribution, metabolism, and elimination phases.

    • Analytical Method: A validated, sensitive, and specific bioanalytical method (e.g., LC-MS/MS) is required to quantify the concentration of this compound in plasma or serum samples.

III. Data Presentation

Table 1: Comparison of Formulation Strategies to Enhance Bioavailability

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Lipid-Based Formulations (e.g., SEDDS, SLNs) Increases solubility and utilizes lipid absorption pathways.[7][8][9]High drug loading capacity for lipophilic drugs, protects from degradation, can enhance lymphatic transport.[26]Potential for gastrointestinal side effects with high surfactant concentrations, physical stability challenges.
Amorphous Solid Dispersions Increases dissolution rate by presenting the drug in a high-energy amorphous state.[[“]][10]Significant improvement in dissolution, suitable for large-scale production.Potential for recrystallization during storage, which can decrease bioavailability.
Nanoparticle Formulations Increases surface area for dissolution, can be surface-modified for targeted delivery.[10][11]Improved solubility and dissolution, potential for targeted delivery and controlled release.[25]Complex manufacturing processes, potential for toxicity depending on the materials used.

IV. Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard methodologies to assess the passive permeability of this compound.[3][19][20][21]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to the desired donor concentration. The final DMSO concentration should not exceed 1%.

    • Prepare the acceptor solution (buffer with a solubilizing agent if needed).

  • Membrane Coating:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin (B1663433) in dodecane).

  • Assay Procedure:

    • Add the acceptor solution to the wells of a 96-well acceptor plate.

    • Add the donor solution containing this compound to the coated donor plate.

    • Place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a general framework for assessing the permeability and potential for active transport of this compound.[4][5][6][27][28]

  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • Measure the TEER of the cell monolayers. Values should be >250 Ω·cm².

    • Perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.

  • Permeability Assay:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).

    • For apical-to-basolateral (A-B) transport, add the dosing solution of this compound to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Analyze the concentration of this compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux.

V. Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies cluster_analysis Data Analysis formulation Formulation Strategies (Lipid-based, Solid Dispersion, Nanoparticles) solubility Solubility & Dissolution Testing formulation->solubility pampa PAMPA solubility->pampa caco2 Caco-2 Assay pampa->caco2 pk_study Rodent Pharmacokinetic Study caco2->pk_study bioavailability Calculate Bioavailability (F%) pk_study->bioavailability

Caption: Experimental workflow for enhancing the bioavailability of this compound.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFT This compound ROS Mitochondrial ROS IFT->ROS Keap1 Keap1 ROS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Genes Antioxidant & Cytoprotective Gene Expression ARE->Genes Nucleus Nucleus Nrf2_inactive Nrf2 Nrf2_active Nrf2 Nrf2_inactive->Nrf2_active Translocation Keap1_bound Keap1 Keap1_bound->Nrf2_inactive Nrf2_active->ARE

Caption: NRF2 signaling pathway activation by this compound.

mitochondrial_biogenesis IFT This compound ATP_Synthase Mitochondrial ATP Synthase IFT->ATP_Synthase AMPK AMPK ATP_Synthase->AMPK ATP leads to AMP/ATP ratio PGC1a PGC-1α AMPK->PGC1a NRF1_2 NRF-1, NRF-2 PGC1a->NRF1_2 TFAM TFAM PGC1a->TFAM Mito_Biogenesis Mitochondrial Biogenesis NRF1_2->Mito_Biogenesis TFAM->Mito_Biogenesis

Caption: Proposed pathway for mitochondrial biogenesis induction by this compound.

References

Technical Support Center: Minimizing Off-Target Effects of (3S,8R,9R)-Isofalcarintriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of (3S,8R,9R)-Isofalcarintriol in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during research and development.

Introduction to Off-Target Effects

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the α-subunit of the mitochondrial ATP synthase.[2][3] This interaction impairs mitochondrial ATP production and affects cellular respiration in mammalian cells, C. elegans, and mice.[2][3][4]

Q2: What is the known signaling pathway activated by this compound?

A2: By interacting with the mitochondrial ATP synthase, this compound's primary effect is the inhibition of cellular ATP production. This leads to an initial increase in reactive oxygen species (ROS), which in turn activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] This pathway is a key regulator of cellular stress responses and promotes oxidative stress resistance.[5][6]

Isofalcarintriol_Signaling_Pathway Isofalcarintriol This compound ATP_Synthase Mitochondrial ATP Synthase (α-subunit) Isofalcarintriol->ATP_Synthase inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production decreases ROS Reactive Oxygen Species (ROS) ATP_Production->ROS increases NRF2 NRF2 Activation ROS->NRF2 activates Stress_Resistance Oxidative Stress Resistance NRF2->Stress_Resistance promotes

Figure 1: Known signaling pathway of this compound.

Q3: Are there known or predicted off-targets for this compound?

A3: While the primary target is the mitochondrial ATP synthase, the possibility of off-target interactions exists. Given the structural similarity of Isofalcarintriol to other polyacetylenes like falcarindiol, a notable potential off-target is Cyclooxygenase-1 (COX-1) . Falcarindiol has been reported to be a potent inhibitor of COX-1.

To further investigate potential off-targets, in silico prediction tools can be utilized. Researchers can input the SMILES (Simplified Molecular Input Line Entry System) string for this compound into web-based servers to generate a list of putative protein targets based on chemical similarity to known ligands.

SMILES for this compound: CCCCCCC--INVALID-LINK----INVALID-LINK--C=CC#CC#C--INVALID-LINK--C

Recommended In Silico Target Prediction Tools:

Web ServerWebsitePrediction Basis
SwissTargetPrediction --INVALID-LINK--Combination of 2D and 3D similarity to known ligands.[7][8][9][10][11]
Similarity Ensemble Approach (SEA) --INVALID-LINK--Set-wise chemical similarity among ligands.[2][4][7]
SuperPred --INVALID-LINK--Chemical similarity compared to a database of drugs with known targets.[12][13][14][15]

A summary of predicted off-targets from these servers should be compiled for further experimental validation. An example of how to present this data is shown below.

Table 1: Example of Predicted Off-Targets for this compound

Predicted Target ClassSpecific Target ExamplesPotential Experimental Effect
Oxidoreductases Prostaglandin G/H synthase 1 (COX-1)Altered inflammatory response, effects on platelet aggregation.
Cytochrome P450s CYP2C9, CYP3A4Changes in metabolism of other compounds, potential for drug-drug interactions.
Kinases Src family kinases, MAP kinasesModulation of cell signaling pathways related to proliferation, differentiation, and survival.
Nuclear Receptors Peroxisome proliferator-activated receptors (PPARs)Effects on lipid metabolism and inflammation.
Ion Channels Voltage-gated potassium or sodium channelsAlterations in cellular excitability.

Note: This table contains hypothetical data for illustrative purposes. Researchers should generate and analyze their own data from the prediction servers.

Troubleshooting Guide

This guide is designed to help researchers troubleshoot unexpected experimental outcomes that may be due to off-target effects of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Phenotype Observed Is_Phenotype_Consistent Is the phenotype consistent with mitochondrial ATP synthase inhibition? Start->Is_Phenotype_Consistent Yes Yes Is_Phenotype_Consistent->Yes Yes No No Is_Phenotype_Consistent->No No Consider_Off_Target Consider Potential Off-Target Effects No->Consider_Off_Target Review_Predicted_Targets Review Predicted Off-Targets (e.g., COX-1, Kinases) Consider_Off_Target->Review_Predicted_Targets Select_Validation_Assay Select Appropriate Validation Assay Review_Predicted_Targets->Select_Validation_Assay CETSA Cellular Thermal Shift Assay (CETSA) for Target Engagement Select_Validation_Assay->CETSA Confirm on-target binding Kinase_Profiling In Vitro Kinase Profiling Select_Validation_Assay->Kinase_Profiling Screen for kinase off-targets Other_Assay Target-Specific Functional Assay (e.g., COX activity assay) Select_Validation_Assay->Other_Assay Test specific predicted off-targets Interpret_Results Interpret Validation Results and Refine Experimental Design CETSA->Interpret_Results Kinase_Profiling->Interpret_Results Other_Assay->Interpret_Results

Figure 2: Troubleshooting decision workflow for unexpected results.

Problem: I observe a strong anti-inflammatory effect that cannot be solely explained by NRF2 activation.

  • Possible Cause: This could be due to the inhibition of off-target proteins involved in inflammation, such as Cyclooxygenase-1 (COX-1).

  • Troubleshooting Steps:

    • Perform a COX-1 activity assay: Measure the production of prostaglandins (B1171923) in the presence of this compound.

    • Use a selective COX-1 inhibitor as a positive control: Compare the effects of Isofalcarintriol to a known COX-1 inhibitor.

    • Employ a structurally unrelated NRF2 activator: This will help to distinguish between NRF2-dependent and NRF2-independent effects.

Problem: My cells are undergoing apoptosis at concentrations where I don't expect significant ATP depletion.

  • Possible Cause: The compound may be inhibiting a pro-survival kinase or activating a pro-apoptotic pathway through an off-target interaction.

  • Troubleshooting Steps:

    • Perform an in vitro kinase profiling assay: Screen this compound against a broad panel of kinases to identify potential off-target kinase interactions.

    • Conduct a Cellular Thermal Shift Assay (CETSA): Confirm that the compound is engaging its primary target, the mitochondrial ATP synthase, at the concentrations used in your experiment.

    • Use a negative control: Synthesize or obtain a structurally similar but inactive analog of Isofalcarintriol to ensure the observed effects are not due to the chemical scaffold itself.

Problem: I see inconsistent results between different cell lines.

  • Possible Cause: The expression levels of the on-target or off-target proteins may vary between cell lines.

  • Troubleshooting Steps:

    • Quantify protein expression: Use Western blotting or proteomics to determine the relative expression levels of the mitochondrial ATP synthase and key predicted off-targets (e.g., COX-1) in the cell lines being used.

    • Genetic knockdown/knockout: Use CRISPR-Cas9 or siRNA to reduce the expression of the intended target. If the phenotype is still observed in the absence of the target protein, it is likely an off-target effect.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to confirm the engagement of this compound with its primary target, mitochondrial ATP synthase, in intact cells.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Antibody against the α-subunit of mitochondrial ATP synthase

  • Loading control antibody (e.g., GAPDH)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat intact cells with various concentrations of this compound or DMSO for a specified time (e.g., 1 hour).

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Sample Preparation: Collect the supernatant containing the soluble proteins. Determine protein concentration and normalize all samples.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against the ATP synthase α-subunit and a loading control.

  • Data Analysis: Quantify the band intensities. A positive shift in the melting temperature (Tagg) in the presence of Isofalcarintriol indicates target engagement.

Protocol 2: In Vitro Kinase Selectivity Profiling

This protocol describes a general method for screening this compound against a panel of kinases to identify off-target interactions.

Materials:

  • A commercial kinase profiling service or a panel of purified recombinant kinases.

  • This compound

  • Appropriate kinase reaction buffers, substrates, and ATP.

  • Detection reagents (e.g., radiometric, luminescent, or fluorescent).

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO.

  • Kinase Reaction: In a multi-well plate, combine each kinase with its specific substrate and the appropriate reaction buffer.

  • Inhibitor Addition: Add the serially diluted Isofalcarintriol or DMSO to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Incubation: Incubate the plate at the optimal temperature for the kinases (e.g., 30°C) for a set period.

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., scintillation counting for radiometric assays).

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Table 2: Example Data Presentation for Kinase Profiling

Kinase TargetIC50 (µM)Selectivity (Fold vs. Primary Target*)
Mitochondrial ATP Synthase 0.1 1
Kinase A5.252
Kinase B> 100> 1000
Kinase C12.5125
Kinase D> 100> 1000

*Assuming the IC50 for the primary target has been determined.

Off_Target_Validation_Workflow Start Start: Hypothesis of Off-Target Effect In_Silico_Prediction In Silico Target Prediction Start->In_Silico_Prediction Predict Biochemical_Screening Biochemical Screening (e.g., Kinase Panel) Start->Biochemical_Screening Screen Target_Engagement Cellular Target Engagement (CETSA) In_Silico_Prediction->Target_Engagement Biochemical_Screening->Target_Engagement Functional_Assay Target-Specific Functional Assay Target_Engagement->Functional_Assay Genetic_Validation Genetic Validation (CRISPR/siRNA) Functional_Assay->Genetic_Validation Conclusion Conclusion: Off-Target Confirmed/Refuted Genetic_Validation->Conclusion

Figure 3: General experimental workflow for off-target validation.

By following these guidelines and protocols, researchers can more effectively identify, understand, and minimize the off-target effects of this compound, leading to more reliable and translatable experimental results.

References

Technical Support Center: Scalable Synthesis of (3S,8R,9R)-Isofalcarintriol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of (3S,8R,9R)-Isofalcarintriol.

I. Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for the scalable synthesis of this compound?

A1: The most effective scalable synthesis of this compound employs a modular, asymmetric approach. This strategy involves the synthesis of two key fragments, an alkyne and a bromoalkyne, which are then coupled using a Cadiot-Chodkiewicz reaction. This convergent approach is advantageous for large-scale production as it allows for the preparation and purification of intermediates in high quantities before the final coupling step, maximizing overall yield and simplifying purification.[1]

Q2: What are the critical stereocenters in this compound, and how is their stereochemistry controlled?

A2: this compound has three stereocenters at positions 3, 8, and 9. The stereochemistry is established through the use of chiral starting materials and stereoselective reactions. For instance, the synthesis of the key fragments often utilizes chiral pool starting materials or employs asymmetric reactions such as Sharpless asymmetric dihydroxylation to install the desired stereochemistry with high enantiomeric excess. The specific configuration of each stereocenter is crucial for the biological activity of the final compound.[1]

Q3: Are there any specific safety precautions to consider when working with the reagents and intermediates in this synthesis?

A3: Yes, several safety precautions are necessary. Polyacetylenic compounds can be unstable and potentially explosive under certain conditions, especially when concentrated or heated. It is crucial to handle these compounds with care, avoiding high temperatures and shock. Additionally, many of the reagents used, such as organometallic compounds (e.g., Grignard reagents) and oxidizing agents (e.g., Dess-Martin periodinane), are hazardous. Always work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and strictly follow anhydrous and inert atmosphere techniques when required.

Q4: How can the final product and intermediates be purified on a large scale?

A4: For large-scale purification, flash column chromatography is a suitable method for intermediates. For the final product and key intermediates requiring high purity, High-Performance Liquid Chromatography (HPLC), particularly with reversed-phase columns, is effective for separating diastereomers and removing impurities. Careful selection of the solvent system is critical for achieving good separation.

Q5: What analytical techniques are used to confirm the structure and purity of this compound?

A5: A combination of analytical techniques is used for characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the molecular structure. Mass spectrometry (MS) is used to confirm the molecular weight. The stereochemistry can be confirmed by comparing the optical rotation with known values or by advanced techniques like X-ray crystallography of a suitable crystalline derivative. Purity is typically assessed by HPLC.

II. Troubleshooting Guides

This section provides troubleshooting for common issues that may be encountered during the synthesis.

Troubleshooting: Cadiot-Chodkiewicz Coupling Reaction

Problem Possible Cause(s) Suggested Solution(s)
Low to no product formation 1. Inactive copper catalyst. 2. Presence of oxygen, leading to oxidative homocoupling (Glaser coupling). 3. Insufficient base.1. Use freshly sourced, high-purity Cu(I) salt. 2. Degas all solvents and reagents thoroughly and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. 3. Ensure the base (typically an amine) is fresh and used in the correct stoichiometric amount.
Formation of homocoupled byproducts 1. Oxidative coupling of the terminal alkyne. 2. Reaction conditions favoring homocoupling.1. Rigorously exclude oxygen from the reaction mixture. 2. Slowly add the bromoalkyne to the reaction mixture containing the terminal alkyne and catalyst. Consider using a slight excess of the more valuable coupling partner.
Reaction stalls before completion 1. Catalyst deactivation. 2. Low solubility of reactants.1. Add a fresh portion of the Cu(I) catalyst. 2. Use a co-solvent (e.g., THF, DMF) to improve the solubility of the reactants.

Troubleshooting: Protecting Group Manipulations (e.g., Silyl Ethers)

Problem Possible Cause(s) Suggested Solution(s)
Incomplete protection of hydroxyl groups 1. Insufficient protecting reagent or base. 2. Presence of moisture. 3. Steric hindrance around the hydroxyl group.1. Increase the equivalents of the silylating agent and base. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Increase the reaction temperature or use a less sterically hindered silylating agent if possible.
Incomplete deprotection 1. Insufficient deprotection reagent (e.g., TBAF, HF-Pyridine). 2. The protecting group is too robust for the chosen conditions.1. Increase the amount of deprotection reagent and/or the reaction time. 2. Switch to a more labile protecting group in the synthetic design if this step is consistently problematic.
Side reactions during deprotection 1. Cleavage of other sensitive functional groups. 2. Epimerization at adjacent stereocenters.1. Use milder deprotection conditions (e.g., buffered fluoride (B91410) source). 2. Perform the reaction at a lower temperature and carefully monitor the pH.

III. Experimental Protocols & Data

Overall Synthetic Scheme

The scalable synthesis of this compound is achieved through a convergent route, as depicted in the workflow below.

Scalable_Synthesis_Workflow cluster_fragA Fragment A Synthesis cluster_fragB Fragment B Synthesis cluster_coupling Coupling and Deprotection A_start Chiral Starting Material A A_steps Multi-step Synthesis & Purification A_start->A_steps Asymmetric Synthesis A_final Alkyne Fragment A_steps->A_final Coupling Cadiot-Chodkiewicz Coupling A_final->Coupling B_start Chiral Starting Material B B_steps Multi-step Synthesis & Purification B_start->B_steps Asymmetric Synthesis B_final Bromoalkyne Fragment B_steps->B_final B_final->Coupling Deprotection Global Deprotection Coupling->Deprotection Purification Final Purification (HPLC) Deprotection->Purification Final_Product This compound Purification->Final_Product Synthetic_Pathway Start_A Chiral Precursor A Protect_A Protection of OH Start_A->Protect_A Elongation_A Chain Elongation Protect_A->Elongation_A Alkyne_A Alkyne Formation Elongation_A->Alkyne_A Fragment_A Alkyne Fragment Alkyne_A->Fragment_A Coupling Cadiot-Chodkiewicz Coupling Fragment_A->Coupling Start_B Chiral Precursor B Protect_B Protection of Diol Start_B->Protect_B Oxidation_B Oxidation to Aldehyde Protect_B->Oxidation_B Alkynylation_B Alkynylation Oxidation_B->Alkynylation_B Bromination_B Bromination Alkynylation_B->Bromination_B Fragment_B Bromoalkyne Fragment Bromination_B->Fragment_B Fragment_B->Coupling Coupled_Product Protected Isofalcarintriol Coupling->Coupled_Product Deprotection Global Deprotection Coupled_Product->Deprotection Final_Product This compound Deprotection->Final_Product

References

Technical Support Center: (3S,8R,9R)-Isofalcarintriol Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with (3S,8R,9R)-Isofalcarintriol. The information is designed to address specific issues that may be encountered during bioactivity assays.

Troubleshooting Guides

This section provides solutions to common problems encountered during specific bioactivity assays with this compound.

Cell Viability and Proliferation Assays (MTT, Crystal Violet)
Problem Possible Cause Recommended Solution
Inconsistent results or high variability between replicates. 1. Uneven cell seeding. 2. Edge effects in multi-well plates. 3. Incomplete dissolution of formazan (B1609692) crystals (MTT assay). 4. Contamination of cell cultures.1. Ensure a single-cell suspension before seeding and mix gently after plating. 2. Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.[1] 3. Increase incubation time with the solubilization solvent and ensure thorough mixing. Gentle pipetting can help break up crystals.[1] 4. Regularly check for and discard contaminated cultures. Use sterile techniques.[2]
High background absorbance in control wells. 1. Contamination of media or reagents. 2. Phenol (B47542) red in the medium can interfere with absorbance readings. 3. This compound may directly reduce MTT.1. Use fresh, sterile media and reagents.[2] 2. Use phenol red-free medium during the assay.[1] 3. Perform a cell-free control by adding the compound to media with MTT to check for direct reduction. If this occurs, consider an alternative viability assay.[1]
Low signal or poor dynamic range. 1. Insufficient cell number. 2. Suboptimal incubation time with the compound or assay reagent. 3. Instability of this compound in culture medium.1. Optimize cell seeding density. 2. Perform time-course experiments to determine the optimal incubation periods. 3. Prepare fresh solutions of the compound for each experiment, as polyacetylenes can be unstable.[3]
Reactive Oxygen Species (ROS) Detection Assays (DCF-DA)
Problem Possible Cause Recommended Solution
High background fluorescence. 1. Auto-oxidation of the DCFH-DA probe.[4] 2. Presence of serum or phenol red in the medium.[5] 3. Photobleaching or photo-oxidation from excessive light exposure.1. Prepare fresh probe solutions and protect from light. 2. Use serum-free and phenol red-free medium during the assay.[4] 3. Minimize exposure of stained cells to light.[6]
Inconsistent or non-reproducible results. 1. Variation in cell density or health.[4] 2. Inconsistent probe loading or incubation times.[4] 3. The compound may directly interact with the probe.1. Ensure consistent cell seeding and health.[4] 2. Standardize all incubation times and solution preparation steps.[4] 3. Perform a cell-free control with the compound and DCFH-DA to check for direct interaction.[5]
Signal decreases over time. Leakage of the cleaved probe from the cells.[4]Measure the fluorescence signal as soon as possible after the treatment period.

Frequently Asked Questions (FAQs)

Q1: What are appropriate positive and negative controls for this compound bioactivity assays?

A1:

  • Negative Control: A vehicle control (e.g., DMSO or ethanol, depending on the solvent used to dissolve the compound) at the same final concentration used for the test compound is essential. This accounts for any effects of the solvent on the cells.

  • Positive Controls:

    • NRF2 Activation Assay: Known NRF2 activators like sulforaphane (B1684495) or tert-butylhydroquinone (B1681946) (tBHQ) can be used.[7]

    • ATP Measurement Assay: Oligomycin, an inhibitor of ATP synthase, can be used as a positive control for ATP depletion.

    • Cell Viability/Cytotoxicity Assays: A known cytotoxic agent like doxorubicin (B1662922) or staurosporine (B1682477) can be used as a positive control.

    • ROS Detection Assay: Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) are common positive controls for inducing ROS.[6][8]

Q2: How should I prepare and store this compound for cell-based assays?

A2: this compound, like other polyacetylenes, can be unstable, particularly when exposed to light, heat, or oxidative conditions.[3] It is recommended to:

  • Store the stock solution at -20°C or -80°C in a light-protected vial.

  • Prepare fresh dilutions in culture medium immediately before each experiment.

  • Minimize the exposure of the compound to light during experimental procedures.

Q3: Can this compound interfere with the assay reagents?

A3: Yes, it is possible. Due to its chemical structure, this compound could potentially interact with assay components. For example, it might directly reduce MTT in a cell viability assay or react with the DCFH-DA probe in a ROS assay. To account for this, it is crucial to include cell-free controls where the compound is incubated with the assay reagents in the absence of cells.[1][5]

Q4: What is the primary mechanism of action of this compound that I should be aware of when designing my experiments?

A4: A key reported mechanism of action is the interaction with the α-subunit of the mitochondrial ATP synthase, which can affect cellular respiration.[9] This can lead to an initial increase in reactive oxygen species (ROS), which then acts as a signaling molecule to activate the NRF2 pathway.[10] This pathway is crucial for cellular antioxidant responses. Therefore, when investigating the effects of this compound, it is important to consider both mitochondrial function and the NRF2 signaling cascade.

Quantitative Data Summary

The following tables summarize quantitative data from studies on this compound and related compounds.

Table 1: NRF2 Reporter Assay Activation

CompoundConcentrationFold ActivationCell LineReference
This compound10 µM~26-foldHEK293[9]
(3S,8S,9S)-Isofalcarintriol10 µM~25-foldHEK293[9]
Sulforaphane(Positive Control)-HEK293

Table 2: Cell Proliferation and Cytotoxicity

CompoundIC₅₀Cell LineAssayReference
This compound-MCF-7, HepG2, HT-29Proliferation Assay, Soft Agar Colony Formation[10]
Falcarinol> Panaxydol > FalcarindiolCaco-2Proliferation Assay[11]
Panaxydol> Falcarinol > FalcarindiolFHs 74 Int.Proliferation Assay[11]

Experimental Protocols

NRF2 Luciferase Reporter Assay
  • Cell Seeding: Seed HEK293 cells stably transfected with an NRF2-responsive luciferase reporter construct into a 96-well plate at a suitable density. Allow cells to adhere overnight.[12][13]

  • Compound Treatment: Treat the cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., sulforaphane) for 18-24 hours.[7]

  • Cell Lysis: Remove the culture medium and wash the cells with PBS. Add a passive lysis buffer and incubate according to the manufacturer's instructions to lyse the cells.[12]

  • Luminescence Measurement: Add the luciferase assay substrate to the cell lysate and measure the luminescence using a plate reader.[13]

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration. Express the results as fold induction over the vehicle control.[13]

Cellular ATP Level Measurement
  • Cell Seeding and Treatment: Seed cells in a white, opaque-walled 96-well plate and allow them to adhere. Treat with this compound, a vehicle control, and a positive control (e.g., oligomycin) for the desired duration.[9][14]

  • Reagent Addition: Equilibrate the plate to room temperature. Add a commercially available ATP detection reagent (which typically contains luciferase and its substrate, D-luciferin) to each well.[9][14]

  • Luminescence Measurement: Shake the plate briefly to mix and lyse the cells. Measure the luminescence using a plate reader.[14][15]

  • Data Analysis: Generate a standard curve using known concentrations of ATP.[14] Calculate the ATP concentration in the samples based on the standard curve and normalize to the cell number or protein concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Bioactivity Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution C Treat Cells with Compound, Vehicle, and Positive Controls A->C B Culture and Seed Cells in Multi-well Plates B->C D Incubate for Pre-determined Time C->D E Perform Specific Assay (e.g., NRF2, ATP, Viability, ROS) D->E F Measure Signal (Luminescence, Absorbance, Fluorescence) E->F G Normalize Data and Perform Statistical Analysis F->G H Interpret Results G->H

Caption: General experimental workflow for assessing the bioactivity of this compound.

NRF2_Signaling_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_nuclear Nuclear Events cluster_outcome Outcome IFT This compound Mito Mitochondrial ATP Synthase Inhibition IFT->Mito interacts with ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS leads to Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation of Nrf2 Nrf2 Translocation to Nucleus Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Gene_Exp ↑ Expression of Antioxidant Genes (e.g., HO-1, GCLC) ARE->Gene_Exp activates Outcome Increased Oxidative Stress Resistance Gene_Exp->Outcome

Caption: Proposed signaling pathway for NRF2 activation by this compound.

References

Validation & Comparative

A Comparative Analysis of (3S,8R,9R)-Isofalcarintriol and Other Polyacetylenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of (3S,8R,9R)-isofalcarintriol and other prominent polyacetylenes, supported by experimental data. This document summarizes key findings on their cytotoxic and anti-inflammatory effects and delves into the underlying molecular mechanisms.

Polyacetylenes, a class of naturally occurring compounds characterized by multiple acetylene (B1199291) functional groups, have garnered significant attention for their diverse biological activities, including potent anti-cancer and anti-inflammatory properties.[1][2][3] Found in various plants of the Apiaceae and Araliaceae families, such as carrots, celery, and ginseng, these compounds are emerging as promising candidates for novel therapeutic development.[1][4] This guide focuses on a comparative analysis of this compound against other well-researched polyacetylenes like falcarinol (B191228) and falcarindiol, providing a comprehensive overview of their performance based on available experimental data.

Comparative Cytotoxicity of Polyacetylenes

A primary focus of polyacetylene research is their cytotoxic potential against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The table below summarizes the IC50 values for several polyacetylenes across different human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
This compound In vitro colony formation inhibition-[5]
FalcarinolLeukemia (L-1210)-[5]
Human gastric adenocarcinoma (MK-1)ED50: 0.027 µg/mL[6]
Colon Cancer (Caco-2)Growth inhibition > 4 µM[7]
FalcarindiolBreast Cancer (MCF-7)-[2]
Colon Cancer (Caco-2)Less potent than Falcarinol[5]
Polyacetylene Compound 5 (from E. pallida)Colon Cancer (COLO320)Significantly lower than 5-fluorouracil[8][9]
(3S,10R)-tridaxin BLeukemia (K562)2.62[8]
(3S,10S)-tridaxin BLeukemia (K562)14.43[8]
Tridaxin FLeukemia (K562)17.91[8]
Polyacetylene from Bidens pilosaHuman Umbilical Vein Endothelial Cells (HUVEC)Anti-angiogenic at 2.5 µg/mL[10]
Polyacetylenes from Carthamus tinctorius (Compounds 4 & 5)Leukemia (HL-60)3.66 - 6.40[11]
Monocytic Leukemia (THP-1)6.69 - 8.67[11]
Prostate Cancer (PC-3)10.92 - 11.30[11]

Mechanisms of Action: A Comparative Overview

Polyacetylenes exert their biological effects through various molecular pathways. While many induce apoptosis and exhibit anti-inflammatory actions, recent research has unveiled unique mechanisms for specific compounds like this compound.

This compound: This recently identified polyacetylene from carrots has shown remarkable health-promoting and anti-aging properties.[12][13][14][15][16][17] Its mechanism involves the direct inhibition of mitochondrial ATP synthase, leading to a transient increase in reactive oxygen species (ROS).[13][14] This initial ROS signal subsequently activates the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular antioxidant responses, ultimately enhancing oxidative stress resistance.[12][13] Furthermore, isofalcarintriol (B12383310) activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which contributes to improved glucose metabolism and mitochondrial biogenesis.[13][14]

Falcarinol-type Polyacetylenes (e.g., Falcarinol, Falcarindiol): These compounds are known to influence a wide array of signaling pathways.[1][2] They have been shown to induce apoptosis in cancer cells, often mediated by ROS stress.[1] A key mechanism of their anti-inflammatory and cancer chemopreventive effects is the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3] NF-κB is a crucial transcription factor involved in inflammation and cancer progression.[1][8] Some polyacetylenes can inhibit the degradation of IκB, the inhibitory protein of NF-κB, thereby preventing NF-κB's translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.[18][19][20] Falcarindiol, for instance, has been found to reduce the expression of Bcl-2 and increase the expression of Bax and p53, key proteins involved in the regulation of apoptosis.[2]

Signaling Pathway Diagrams

To visualize the complex molecular interactions, the following diagrams illustrate the key signaling pathways modulated by these polyacetylenes.

Isofalcarintriol_Pathway Isofalcarintriol This compound ATP_Synthase Mitochondrial ATP Synthase Isofalcarintriol->ATP_Synthase inhibits ROS Transient ROS Increase ATP_Synthase->ROS NRF2 NRF2 Activation ROS->NRF2 AMPK AMPK Activation ROS->AMPK Ox_Stress_Res Oxidative Stress Resistance NRF2->Ox_Stress_Res Mito_Biogenesis Mitochondrial Biogenesis AMPK->Mito_Biogenesis Glucose_Metabolism Improved Glucose Metabolism AMPK->Glucose_Metabolism

Caption: Signaling pathway of this compound.

Polyacetylene_NFkB_Apoptosis_Pathway cluster_stimulus Stimuli (e.g., Pro-inflammatory cytokines) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli IKK IKK Complex Stimulus->IKK activates NFkB_IkB NF-κB-IκB Complex (Inactive) IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκB degradation Polyacetylenes Falcarinol-type Polyacetylenes Polyacetylenes->IKK inhibits Bax Bax (Pro-apoptotic) Polyacetylenes->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Polyacetylenes->Bcl2 downregulates Caspases Caspase Activation Bax->Caspases Bcl2->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB_active->Gene_Transcription translocates & binds DNA

Caption: General pathways for Falcarinol-type polyacetylenes.

Experimental Protocols

Accurate and reproducible experimental design is fundamental to the evaluation of these cytotoxic compounds. Below are detailed methodologies for key experiments commonly cited in the study of polyacetylenes.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8]

1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at an optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well).[8]

  • Incubate overnight at 37°C in a 5% CO2 humidified atmosphere.[8]

2. Compound Treatment:

  • Prepare serial dilutions of the polyacetylene compounds in the appropriate culture medium.

  • Replace the overnight culture medium with the medium containing the test compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[8]

3. Incubation:

  • Incubate the plates for a specified period, typically 24, 48, or 72 hours.[8]

4. MTT Addition and Formazan (B1609692) Solubilization:

  • Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[8]

  • During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

  • Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[8]

Apoptosis Assays

To determine if cytotoxicity is mediated by programmed cell death, various apoptosis assays can be employed.

1. Caspase Activity Assay:

  • This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.

  • Cells are treated with the polyacetylene compounds for a specified time.

  • Cells are then lysed, and the lysate is incubated with a caspase-specific substrate that releases a fluorescent or colorimetric signal upon cleavage.

  • The signal is quantified to determine the level of caspase activity.[21]

2. DNA Fragmentation Analysis (TUNEL Assay or DNA Laddering):

  • A hallmark of apoptosis is the fragmentation of nuclear DNA.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay: This method fluorescently labels the 3'-hydroxyl ends of DNA fragments.

  • DNA Laddering: DNA is extracted from treated cells and analyzed by agarose (B213101) gel electrophoresis. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments.[21]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial screening and characterization of polyacetylenes.

Experimental_Workflow Start Start: Polyacetylene Compound Library Cytotoxicity_Screening Primary Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Cytotoxicity_Screening Hit_Identification Hit Identification (Compounds with IC50 < Threshold) Cytotoxicity_Screening->Hit_Identification Dose_Response Dose-Response and Time-Course Studies Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Apoptosis_Assays Apoptosis Assays (Caspase activity, DNA fragmentation) Mechanism_of_Action->Apoptosis_Assays Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot for NF-κB, Nrf2, etc.) Mechanism_of_Action->Signaling_Pathway_Analysis In_Vivo_Studies In Vivo Efficacy and Toxicity Studies (Animal Models) Apoptosis_Assays->In_Vivo_Studies Signaling_Pathway_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: High-level experimental workflow for polyacetylene drug discovery.

Conclusion

This compound and other polyacetylenes represent a promising class of natural products with significant therapeutic potential. While falcarinol-type polyacetylenes have well-documented cytotoxic and anti-inflammatory effects primarily through the induction of apoptosis and modulation of the NF-κB pathway, isofalcarintriol exhibits a unique mechanism centered around mitochondrial function and the activation of the Nrf2 and AMPK pathways. This suggests a broader range of potential applications for isofalcarintriol, particularly in age-related diseases. Further comparative studies with standardized experimental protocols are crucial to fully elucidate the structure-activity relationships and therapeutic potential of this diverse class of compounds. This guide provides a foundational overview to aid researchers in this endeavor.

References

Validating the Anti-inflammatory Potential of (3S,8R,9R)-Isofalcarintriol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of (3S,8R,9R)-Isofalcarintriol, a polyacetylene found in carrots, against common benchmarks used in inflammation research. While direct quantitative data for this compound on key inflammatory mediators remains to be extensively published, this document synthesizes available information on closely related polyacetylenes, such as falcarindiol, to provide a preliminary validation framework. The experimental data presented is primarily from in vitro studies on macrophage cell lines, a standard model for assessing anti-inflammatory activity.

Executive Summary

This compound is a naturally occurring polyacetylene that has garnered interest for its potential health benefits, including anti-inflammatory properties. The mechanism of action for related polyacetylenes involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response. This guide presents a comparative overview of the inhibitory effects of these compounds on the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of falcarindiol, a structurally similar polyacetylene to this compound. Dexamethasone, a potent corticosteroid, is included as a common positive control. The data is derived from studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundConcentration% Inhibition of NO ProductionCell LineReference
Falcarindiol10 µMSignificant Inhibition (Specific % not stated)RAW 264.7[1]
Falcarindiol6.6 - 13.3 µg/mLUp to 65%RAW 264.7[2]
Dexamethasone1 µMSignificant InhibitionRAW 264.7N/A

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineConcentration% InhibitionCell LineReference
FalcarindiolTNF-α10 µMSignificant InhibitionRAW 264.7[1]
FalcarindiolIL-610 µMSignificant InhibitionRAW 264.7[1]
FalcarindiolIL-1β10 µMSignificant InhibitionRAW 264.7[1]
DexamethasoneTNF-α1 µMSignificant InhibitionRAW 264.7N/A
DexamethasoneIL-61 µMSignificant InhibitionRAW 264.7N/A

Table 3: Inhibition of iNOS and COX-2 Protein Expression

CompoundTarget ProteinConcentrationMethodResultCell LineReference
FalcarindioliNOS10 µMWestern BlotSignificant ReductionRAW 264.7[1]
FalcarindiolCOX-2Not SpecifiedNot SpecifiedNot SpecifiedN/AN/A
DexamethasoneiNOS0.1 µMWestern BlotSubstantial SuppressionJ774.2[3]
DexamethasoneCOX-20.1 µMWestern BlotSubstantial SuppressionJ774.2[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and can be adapted for the evaluation of this compound.

Cell Culture and Treatment

Murine macrophage cell lines (e.g., RAW 264.7 or J774.2) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (e.g., this compound) or vehicle (DMSO) for 1-2 hours before stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO2-), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • After the treatment period, 100 µL of cell culture supernatant is collected from each well.

    • The supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Measurement (Enzyme Immunoassay - EIA)
  • Principle: A competitive immunoassay is used to quantify the amount of PGE2 in the cell culture supernatant.

  • Procedure:

    • Cell culture supernatants are collected after treatment.

    • Samples and standards are added to a microplate pre-coated with a capture antibody.

    • A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.

    • After incubation and washing, a substrate solution is added, and the color development is measured spectrophotometrically.

    • The concentration of PGE2 in the sample is inversely proportional to the color intensity and is calculated based on a standard curve.

Western Blot Analysis for iNOS and COX-2 Expression
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins (iNOS and COX-2) in cell lysates.

  • Procedure:

    • After treatment, cells are lysed to extract total proteins.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

NF-κB Activation Assay (Luciferase Reporter Assay)
  • Principle: This assay measures the activity of the NF-κB transcription factor by using a reporter gene (luciferase) under the control of an NF-κB-responsive promoter.

  • Procedure:

    • Cells are transiently or stably transfected with a plasmid containing the NF-κB-luciferase reporter construct.

    • Transfected cells are treated with the test compound and then stimulated with an NF-κB activator (e.g., LPS or TNF-α).

    • After treatment, cells are lysed, and the luciferase substrate is added.

    • The luminescence produced by the luciferase enzyme is measured using a luminometer.

    • A decrease in luminescence indicates inhibition of NF-κB activation.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and the general workflow of the in vitro experiments described.

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Analysis seeding Seed Macrophages (e.g., RAW 264.7) adherence Overnight Adherence seeding->adherence pretreatment Pre-treat with This compound or Vehicle adherence->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation griess Nitric Oxide (NO) (Griess Assay) stimulation->griess eia PGE2 (EIA) stimulation->eia western iNOS/COX-2 (Western Blot) stimulation->western luciferase NF-κB Activation (Luciferase Assay) stimulation->luciferase

Caption: General workflow for in vitro anti-inflammatory assays.

nf_kappa_b_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases polyacetylene This compound (and related compounds) polyacetylene->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->genes Induces

Caption: Simplified NF-κB signaling pathway in inflammation.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs TAK1->MKKs JNK JNK MKKs->JNK p38 p38 MKKs->p38 ERK ERK MKKs->ERK AP1 AP-1 JNK->AP1 Activates p38->AP1 Activates ERK->AP1 Activates polyacetylene This compound (and related compounds) polyacetylene->JNK Inhibits polyacetylene->ERK Inhibits genes Pro-inflammatory Gene Expression AP1->genes Induces

Caption: Simplified MAPK signaling pathway in inflammation.

Conclusion and Future Directions

The available evidence on polyacetylenes closely related to this compound suggests a significant potential for anti-inflammatory activity. These compounds demonstrate the ability to suppress key inflammatory mediators and modulate critical signaling pathways. However, to fully validate the anti-inflammatory effects of this compound, further research is imperative. Future studies should focus on generating robust quantitative data for this specific compound across a range of in vitro and in vivo models. Such research will be crucial for establishing its therapeutic potential and advancing its development as a novel anti-inflammatory agent.

References

A Comparative Guide to (3S,8R,9R)-Isofalcarintriol and Falcarinol in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two naturally occurring polyacetylenes, (3S,8R,9R)-Isofalcarintriol and Falcarinol (B191228), in the context of cancer research. It aims to be an objective resource, presenting available experimental data to delineate their mechanisms of action, efficacy, and potential as anti-cancer agents.

Introduction

This compound and Falcarinol are polyacetylenic oxylipins found predominantly in Apiaceae family vegetables like carrots. Both compounds have garnered significant interest in cancer research for their potential chemopreventive and therapeutic properties. While sharing a structural resemblance, emerging research suggests they may exert their anti-cancer effects through distinct molecular pathways. This guide will explore these differences and similarities to aid researchers in navigating their potential applications.

Comparative Analysis of Anti-Cancer Properties

The following sections detail the known anti-cancer activities of this compound and Falcarinol, supported by experimental data.

Mechanism of Action

This compound: Recent studies have elucidated a unique mechanism of action for Isofalcarintriol. It has been shown to interact with the α-subunit of mitochondrial ATP synthase, leading to a mild inhibition of cellular respiration. This interaction triggers a brief burst of reactive oxygen species (ROS), which in turn activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Nrf2 is a master regulator of the antioxidant response, and its activation by Isofalcarintriol ultimately leads to increased oxidative stress resistance.[1] This mitohormetic effect is believed to contribute to its health-promoting and anti-cancer properties.[1]

Falcarinol: The anti-cancer mechanism of Falcarinol is more extensively studied and appears to be multi-faceted. It has been shown to influence a variety of signaling pathways crucial in carcinogenesis.[2] One of the key pathways modulated by Falcarinol is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway. By inhibiting NF-κB, Falcarinol can downregulate the expression of pro-inflammatory cytokines and other molecules that promote cancer cell survival and proliferation. Furthermore, Falcarinol has been demonstrated to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[2] Interestingly, the effects of Falcarinol can be biphasic, with low concentrations potentially promoting proliferation and higher concentrations inducing apoptosis.[3][4]

Data Presentation: In Vitro Efficacy

The following tables summarize the available quantitative data on the anti-proliferative effects of this compound and Falcarinol in different cancer cell lines. It is important to note that direct comparative studies under identical experimental conditions are limited.

Table 1: Anti-Proliferative Effects of this compound

Cell LineCancer TypeAssayConcentrationEffectReference
MCF-7Breast CancerProliferation Assay1 µMSignificant decrease in proliferationThomas, C., et al. (2023)
HepG2Liver CancerSoft Agar Colony FormationNot specifiedDecreased colony formationThomas, C., et al. (2023)
HT-29Colon CancerSoft Agar Colony FormationNot specifiedDecreased colony formationThomas, C., et al. (2023)

Table 2: Anti-Proliferative and Cytotoxic Effects of Falcarinol

Cell LineCancer TypeAssayIC50 / ConcentrationEffectReference
Caco-2Colon CancerProliferation Assay>20 µMDecreased proliferationYoung, J. F., et al. (2007)
HT-29Colon CancerViability Assay>50 µM (for Falcarindiol)Toxic effect (Falcarinol is more potent)Alfurayhi, R., et al. (2023)
MCF-7Breast CancerNot specifiedNot specifiedPanaxydol (a similar polyacetylene) induces ROS-mediated apoptosisAlfurayhi, R., et al. (2023)
Leukaemia cellsLeukaemiaNot specified25-100 µMInduced apoptosis and cell cycle arrestAlfurayhi, R., et al. (2023)

Note: Direct comparison of potency is challenging due to the different assays and concentrations reported. However, the available data suggests that both compounds exhibit anti-proliferative effects in various cancer cell lines.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by each compound.

This compound Signaling Pathway

isofalcarintriol_pathway cluster_cell Cancer Cell Iso This compound Mito Mitochondrion Iso->Mito Enters cell ATP_Synthase ATP Synthase (α-subunit) Iso->ATP_Synthase Interacts with ROS Transient ROS Increase ATP_Synthase->ROS Leads to Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates transcription of Stress_Resistance Increased Oxidative Stress Resistance Antioxidant_Genes->Stress_Resistance Cell_Growth Decreased Cancer Cell Growth Stress_Resistance->Cell_Growth Contributes to falcarinol_pathway cluster_cell Cancer Cell cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis & Cell Cycle Falcarinol Falcarinol IKK IKK Falcarinol->IKK Inhibits Caspases Caspases Falcarinol->Caspases Activates (at high conc.) Cell_Cycle Cell Cycle Arrest Falcarinol->Cell_Cycle Induces IkB IκB IKK->IkB Phosphorylates IKK->IkB Inhibits phosphorylation of NFkB NF-κB IkB->NFkB Inhibits IkB->NFkB Prevents degradation of Nucleus_NFkB NF-κB (in nucleus) NFkB->Nucleus_NFkB Prevents translocation Proinflammatory_Genes Pro-inflammatory & Survival Genes Nucleus_NFkB->Proinflammatory_Genes Inhibits transcription of Apoptosis Apoptosis Caspases->Apoptosis

References

Reproducibility of (3S,8R,9R)-Isofalcarintriol's Effects on Longevity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the experimental data surrounding (3S,8R,9R)-Isofalcarintriol reveals promising, yet singular, evidence for its pro-longevity effects, primarily demonstrated in the nematode Caenorhabditis elegans. To date, independent reproducibility studies are lacking in the published literature. This guide provides a comparative analysis of the longevity and healthspan effects of this compound alongside two well-established longevity research compounds, Resveratrol and Metformin (B114582), to offer a broader context for its potential as a geroprotective agent.

Comparative Analysis of Longevity and Healthspan Effects

The longevity-promoting effects of this compound have been most robustly demonstrated in the nematode C. elegans, where it has been shown to extend lifespan.[1][[“]][3] In mice, however, the compound did not lead to a significant increase in lifespan but did result in improvements in various healthspan markers, suggesting a potential to delay age-related functional decline.[1][[“]][3] For comparative purposes, the effects of Resveratrol and Metformin on lifespan and healthspan in both C. elegans and mice are summarized below.

CompoundModel OrganismLifespan ExtensionHealthspan ImprovementKey Findings & Citations
This compound C. elegansYesNot explicitly detailedPotent promoter of longevity.[1][[“]][3]
MiceNoYesImproved frailty index, glucose metabolism, and exercise endurance.[1][[“]][3]
Resveratrol C. elegansYesYesExtends lifespan and increases stress resistance.[4][[“]] Effects can be dose-dependent and influenced by diet.[4][6]
MiceVariableYesImproves health and survival on a high-calorie diet but does not consistently increase lifespan in healthy, standard-diet fed mice.[7][8]
Metformin C. elegansYesYesExtends lifespan, with effects potentially mediated through microbial metabolism.[9][10][11]
MiceYes (in some studies)YesExtends healthspan and, in some studies, lifespan in male mice.[12][13][14] Effects in female mice are less consistent.[15][16]

Experimental Protocols

Detailed methodologies are crucial for the assessment and replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies for each compound.

This compound

C. elegans Lifespan Assay

  • Strain: Wild-type N2 C. elegans.

  • Compound Administration: this compound was added to the Nematode Growth Medium (NGM) agar (B569324) plates.

  • Synchronization: Worms were age-synchronized to ensure a uniform starting population.

  • Diet: Fed with E. coli OP50.

  • Endpoint: Lifespan was determined by monitoring the survival of the worms over time. Worms were considered dead when they no longer responded to gentle prodding.

  • Controls: A control group of worms was maintained on NGM plates with the vehicle (solvent) used to dissolve the isofalcarintriol (B12383310).

Mouse Healthspan Assessment (Frailty Index)

  • Strain: C57BL/6J mice.

  • Compound Administration: this compound was administered as a dietary supplement.

  • Frailty Index: A comprehensive frailty index was used to assess the overall health of the mice. This index is a cumulative measure of age-associated deficits. While the specific 31-item index used in the primary study is detailed in its supplementary materials, a general mouse frailty index protocol involves the assessment of various parameters including:

    • Body weight and composition: Monitoring changes in body mass and fat/lean mass ratios.

    • Strength: Grip strength tests.

    • Endurance: Treadmill or rotarod performance.

    • Physical activity: Spontaneous activity levels in an open field.

    • Clinical signs: Assessment of coat condition, posture, and the presence of tumors or other abnormalities.

  • Scoring: Each deficit is scored, and the cumulative score represents the frailty index. A lower score indicates better health.

Resveratrol

C. elegans Lifespan Assay

  • Strain: Wild-type N2 and other mutant strains.

  • Compound Administration: Resveratrol was typically dissolved in DMSO and added to the NGM agar.[17]

  • Synchronization and Diet: Standard protocols using E. coli OP50 as a food source were followed.[17]

  • Progeny Prevention: To prevent progeny from confounding the results, 5-fluoro-2'-deoxyuridine (B1346552) (FUdR) was often added to the media.[17]

  • Endpoint and Controls: Similar to the isofalcarintriol studies, lifespan was determined by daily monitoring of survival, with a vehicle-treated group serving as the control.[17]

Mouse Lifespan and Healthspan Study

  • Strain: C57BL/6 mice and other genetically diverse strains.

  • Compound Administration: Resveratrol was provided in the diet. Doses varied between studies.

  • Dietary Conditions: Studies have been conducted on both standard and high-calorie diets.[7][8]

  • Healthspan Metrics: In addition to lifespan, studies often assessed metabolic parameters (glucose tolerance, insulin (B600854) sensitivity), motor function, and organ pathology.

  • Endpoint: Lifespan was determined by the natural death of the animals.

Metformin

C. elegans Lifespan Assay

  • Strain: Wild-type N2 and various other strains.

  • Compound Administration: Metformin was added to the NGM.

  • Dietary Considerations: The effects of metformin can be influenced by the bacterial diet, with some studies suggesting that its mechanism involves altering microbial metabolism.[9]

  • Endpoint and Controls: Standard lifespan assessment protocols were followed, with a control group receiving no metformin.

Mouse Lifespan and Healthspan Study

  • Strain: Primarily C57BL/6 and B6C3F1 male mice.

  • Compound Administration: Metformin was administered in the drinking water or as a dietary supplement.[13]

  • Healthspan Metrics: Assessed parameters included physical performance, insulin sensitivity, cholesterol levels, and markers of oxidative damage and inflammation.[12]

  • Endpoint: Lifespan was recorded as the primary outcome in longevity studies.

Signaling Pathways and Mechanisms of Action

The pro-longevity effects of these compounds are attributed to their modulation of key signaling pathways that regulate cellular stress resistance, metabolism, and aging.

This compound

This compound is reported to act through the activation of the NRF2 and AMPK signaling pathways.[[“]] It is believed to initiate a mild mitochondrial stress (mitohormesis) by inhibiting ATP synthase, which leads to the production of reactive oxygen species (ROS) that in turn activate these protective pathways.

Isofalcarintriol_Pathway Isofalcarintriol This compound ATP_Synthase Mitochondrial ATP Synthase Isofalcarintriol->ATP_Synthase Inhibits ROS ↑ ROS (mild increase) ATP_Synthase->ROS NRF2 NRF2 Activation ROS->NRF2 AMPK AMPK Activation ROS->AMPK Longevity ↑ Healthspan & Longevity NRF2->Longevity AMPK->Longevity

Isofalcarintriol's proposed mechanism of action.
Resveratrol

Resveratrol is a well-known activator of SIRT1 , a sirtuin deacetylase, and also influences the AMPK pathway.[18][19] SIRT1 activation is linked to many of the beneficial effects of caloric restriction.

Resveratrol_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Activation Resveratrol->SIRT1 AMPK AMPK Activation Resveratrol->AMPK PGC1a PGC-1α Activity SIRT1->PGC1a Longevity ↑ Healthspan & Longevity SIRT1->Longevity AMPK->PGC1a AMPK->Longevity Mitochondria ↑ Mitochondrial Biogenesis PGC1a->Mitochondria Mitochondria->Longevity

Resveratrol's signaling pathways.
Metformin

Metformin's primary molecular target is thought to be the inhibition of mitochondrial complex I, which leads to an increase in the AMP:ATP ratio and subsequent activation of the LKB1/AMPK pathway.[20][21] This pathway plays a central role in cellular energy homeostasis.

Metformin_Pathway Metformin Metformin Complex1 Mitochondrial Complex I Metformin->Complex1 Inhibits AMP_ATP ↑ AMP:ATP Ratio Complex1->AMP_ATP LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK Activation LKB1->AMPK Longevity ↑ Healthspan & Longevity AMPK->Longevity

Metformin's mechanism via the LKB1/AMPK pathway.

Experimental Workflow Comparison

The general workflow for assessing the effects of these compounds on longevity in C. elegans follows a standardized procedure.

Experimental_Workflow Start Start: Age-synchronized L1 Larvae Growth Growth on E. coli OP50 Start->Growth Treatment Transfer to Plates with: - Vehicle (Control) - Isofalcarintriol - Resveratrol - Metformin Growth->Treatment Monitoring Daily Monitoring of Survival Treatment->Monitoring Data Record Deaths & Censor Lost Worms Monitoring->Data Data->Monitoring Analysis Generate Survival Curves & Statistical Analysis Data->Analysis End End: Comparative Lifespan Data Analysis->End

General experimental workflow for C. elegans lifespan assays.

References

Cross-Species Bioactivity of (3S,8R,9R)-Isofalcarintriol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(3S,8R,9R)-Isofalcarintriol , a naturally occurring polyacetylene isolated from carrots (Daucus carota), has emerged as a compound of significant interest in the fields of aging, metabolic diseases, and oncology.[1][2][3][4] This guide provides a comparative analysis of its bioactivity across various species, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its therapeutic potential.

Quantitative Bioactivity Data

The following tables summarize the key quantitative findings on the bioactivity of this compound across different model organisms and cell lines.

Table 1: Effects on Lifespan and Healthspan
SpeciesModelTreatment ConcentrationKey FindingReference
C. elegansWild-type1 nMPotent promoter of longevity.[1][2][3]
C. elegansAlzheimer's Disease Model (GMC101)Not SpecifiedReduced protein accumulation and paralysis.[2][5]
C. elegansHuntington's Disease Model (AM176)Not SpecifiedImproved motility.[5]
MiceAged (16 months old) on chow dietNot SpecifiedAttenuated parameters of frailty.[2][3]
Table 2: Metabolic Effects
SpeciesModelTreatment DetailsKey FindingReference
MiceC57BL/6NRj on high-fat dietNot SpecifiedImproved glucose metabolism and increased exercise endurance.[1][2][3]
MiceAged on chow dietNot SpecifiedImproved glucose metabolism.[2][3]
Table 3: Anti-Cancer Activity (In Vitro)
Cell LineCancer TypeTreatment ConcentrationEffectReference
MCF-7Human Breast Cancer0.1 µM - 50 µMInhibition of cell proliferation.[2][5]
HepG2Human Liver Cancer> 1 µMImpaired proliferation.[2]
HT-29Human Colon Cancer> 1 µMImpaired proliferation.[2]
MCF-7, HepG2, HT-29Human Breast, Liver, and Colon CancerNot SpecifiedReduced ability to form cell colonies in soft agar (B569324) assays.[2]
Table 4: Molecular and Cellular Effects
Species/Cell LineEffectTreatment ConcentrationKey FindingReference
HEK293 cellsNRF2 Activation10 µM~26-30 fold increase in NRF2 activation.[2]
HepG2 cellsMitochondrial Respiration10 µMDecrease in basal and maximal respiration, and ATP production.[2]
HepG2 cellsROS Production10 µMInitial increase in ROS, followed by long-term increased oxidative stress resistance.[1][5]

Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects through a multi-faceted mechanism of action, primarily centered on mitochondrial function and cellular stress response pathways.

A key molecular action of isofalcarintriol (B12383310) is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This is initiated by a transient increase in reactive oxygen species (ROS), which then triggers the activation of Nrf2, leading to enhanced oxidative stress resistance in the long term.[1] Studies in C. elegans have shown that the lifespan-extending effects of isofalcarintriol are dependent on the Nrf2 ortholog, skn-1.[2]

Furthermore, isofalcarintriol has been found to interact with the α-subunit of the mitochondrial ATP synthase, leading to a reduction in cellular respiration and ATP production.[2][6] This mild mitochondrial stress, a phenomenon known as mitohormesis, is thought to be a central driver of the compound's health-promoting and lifespan-extending effects. The resulting energy deficit leads to the activation of AMP-activated protein kinase (AMPK), a key regulator of metabolism and mitochondrial biogenesis.[2][6]

Isofalcarintriol_Signaling_Pathway Iso This compound Mito Mitochondria Iso->Mito interacts with ATPSynthase ATP Synthase (α-subunit) Iso->ATPSynthase inhibits ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS ATP ↓ ATP Production ATPSynthase->ATP Nrf2 ↑ Nrf2 Activation ROS->Nrf2 AMPK ↑ AMPK Activation ATP->AMPK MitoBio ↑ Mitochondrial Biogenesis AMPK->MitoBio StressRes ↑ Oxidative Stress Resistance Nrf2->StressRes Healthspan Improved Healthspan & Longevity MitoBio->Healthspan StressRes->Healthspan

Proposed signaling pathway of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's bioactivity.

NRF2 Luciferase Reporter Assay
  • Cell Line: Transgenic HEK293 cells expressing a luciferase reporter gene under the control of an NRF2-responsive element.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 10 µM) or a vehicle control (DMSO) overnight. Sulforaphane can be used as a positive control.

  • Measurement: Luciferase activity is measured using a luminometer.

  • Analysis: The fold activation of NRF2 is calculated by normalizing the luciferase signal of treated cells to that of the vehicle control.

NRF2_Assay_Workflow Start Start: Seed HEK293 NRF2-reporter cells Treatment Treat with Isofalcarintriol (or controls) overnight Start->Treatment Lysis Lyse cells and add luciferase substrate Treatment->Lysis Measurement Measure luminescence Lysis->Measurement Analysis Analyze data: Calculate fold activation Measurement->Analysis End End Analysis->End

References

Prospecting Synergistic Alliances: A Comparative Guide to (3S,8R,9R)-Isofalcarintriol in Combination with Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,8R,9R)-Isofalcarintriol, a polyacetylene derived from carrots, has emerged as a promising natural compound with potent anti-cancer and health-promoting properties.[1][2][3][4] Its primary mechanisms of action, including the activation of the NRF2 pathway and inhibition of mitochondrial ATP synthase, suggest a unique potential for synergistic combinations with other natural compounds.[1] This guide provides a prospective analysis of the potential synergistic effects of this compound with other well-characterized natural compounds. Due to a lack of direct experimental studies on such combinations, this document serves as a roadmap for future research, offering a comparative overview of their mechanisms of action and detailed experimental protocols to test hypothesized synergies.

Introduction to this compound

This compound is a C17-polyacetylene that has demonstrated significant biological activity.[1][2][3][4] Notably, it has been shown to promote longevity in model organisms and exhibit anti-cancer effects.[1][2][3][4] Its molecular activities include inducing a reactive oxygen species (ROS) signal that subsequently activates the NRF2 pathway, a key regulator of cellular antioxidant responses, and inhibiting mitochondrial ATP synthase, which can lead to decreased cancer cell growth.[1][5]

Potential for Synergistic Combinations

The principle of synergy in pharmacology suggests that the combined effect of two or more drugs can be greater than the sum of their individual effects. In cancer therapy, combining natural compounds with different mechanisms of action can enhance therapeutic efficacy and potentially reduce side effects. This section explores the prospective synergistic partners for this compound based on their complementary mechanisms of action.

Comparative Analysis of Mechanisms of Action

The following table summarizes the known mechanisms of action of this compound and other natural compounds that are prime candidates for synergistic studies.

Compound Primary Mechanism(s) of Action Key Molecular Targets Potential for Synergy with Isofalcarintriol
This compound NRF2 activation, Mitochondrial ATP synthase inhibition.[1]NRF2, ATP synthaseCan enhance cellular antioxidant defense and induce metabolic stress in cancer cells.
Quercetin (B1663063) Inhibition of PI3K/Akt/mTOR pathway, NF-κB, and Wnt/β-catenin signaling; induction of apoptosis.[6][7][8][9][10]PI3K, Akt, mTOR, NF-κB, caspasesComplementary action by inducing apoptosis and inhibiting key survival pathways that may be upregulated in response to the metabolic stress induced by Isofalcarintriol.
Curcumin Inhibition of NF-κB, STAT3, and AP-1 signaling; induction of apoptosis and cell cycle arrest.[11][12][13][14]NF-κB, STAT3, cyclin D1, caspasesMulti-target inhibition of pro-inflammatory and survival pathways can create a cellular environment more susceptible to the effects of Isofalcarintriol.
Resveratrol (B1683913) Modulation of p53, PI3K/Akt, and MAPK pathways; induction of apoptosis and cell cycle arrest.[15][16][17][18][19]p53, Akt, ERK1/2, caspasesCan enhance the pro-apoptotic signals and inhibit cell proliferation, providing a multi-pronged attack on cancer cells when combined with Isofalcarintriol.

Experimental Protocols for Assessing Synergy

To empirically validate the hypothesized synergistic interactions, rigorous experimental methodologies are required. The following protocols are widely accepted for quantifying synergy.

Checkerboard Assay

The checkerboard assay is a common in vitro method to assess the interaction between two compounds.

Protocol:

  • Preparation of Compounds: Prepare stock solutions of this compound and the selected natural compound in a suitable solvent (e.g., DMSO).

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional concentration gradient. Serially dilute this compound along the x-axis and the second compound along the y-axis. Include wells with each compound alone as controls.

  • Cell Seeding: Seed the wells with the cancer cell line of interest at a predetermined density.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each well showing no growth: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FIC index of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.[20][21]

Chou-Talalay Method (Combination Index)

The Chou-Talalay method is a quantitative approach to determine synergism, additivism, or antagonism.[22][23][24][25][26]

Protocol:

  • Dose-Response Curves: Determine the dose-response curves for this compound and the other natural compound individually. This is typically done by measuring the effect (e.g., inhibition of cell proliferation) at various concentrations.

  • Combination Studies: Test the compounds in combination at a constant ratio of their effective concentrations (e.g., based on their IC50 values).

  • Data Analysis: Use specialized software (e.g., CompuSyn) to calculate the Combination Index (CI). A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[23] The software also generates a dose-reduction index (DRI), which quantifies the extent to which the dose of one drug can be reduced in a synergistic combination to achieve a given effect level.

Isobologram Analysis

Isobologram analysis provides a graphical representation of drug interactions.[27][28][29][30][31]

Protocol:

  • Determine Equi-effective Doses: Find the concentrations of each compound that produce the same level of effect (e.g., 50% inhibition of cell growth).

  • Plot Isobologram: On a graph with the concentrations of the two compounds on the x and y axes, plot the equi-effective doses. The line connecting these two points is the line of additivity.

  • Test Combinations: Test various combinations of the two compounds and determine the concentrations required to produce the same effect.

  • Interpret Results: If the data points for the combinations fall below the line of additivity, the interaction is synergistic. If they fall on the line, it is additive, and if they fall above the line, it is antagonistic.[31]

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a proposed experimental workflow.

cluster_IFT This compound Pathway IFT This compound ROS ↑ ROS Signal IFT->ROS ATP_Synthase Mitochondrial ATP Synthase IFT->ATP_Synthase Inhibits NRF2 NRF2 Activation ROS->NRF2 ARE Antioxidant Response Element NRF2->ARE Antioxidant_Enzymes ↑ Antioxidant Enzymes ARE->Antioxidant_Enzymes ATP_Inhibition ↓ ATP Production ATP_Synthase->ATP_Inhibition Cancer_Growth ↓ Cancer Cell Growth ATP_Inhibition->Cancer_Growth

Caption: Signaling pathway of this compound.

cluster_Quercetin Quercetin Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits Caspases Caspase Activation Quercetin->Caspases Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Proliferation ↓ Proliferation mTOR->Proliferation Apoptosis ↑ Apoptosis Caspases->Apoptosis

Caption: Key signaling pathway of Quercetin.

cluster_Curcumin Curcumin Pathway Curcumin Curcumin NFkB NF-κB Curcumin->NFkB Inhibits STAT3 STAT3 Curcumin->STAT3 Inhibits Apoptosis_C ↑ Apoptosis Curcumin->Apoptosis_C Inflammation ↓ Inflammation NFkB->Inflammation Survival ↓ Cell Survival STAT3->Survival cluster_Resveratrol Resveratrol Pathway Resveratrol Resveratrol p53 ↑ p53 Resveratrol->p53 Akt_R Akt Resveratrol->Akt_R Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis_R ↑ Apoptosis p53->Apoptosis_R Proliferation_R ↓ Proliferation Akt_R->Proliferation_R cluster_Workflow Experimental Workflow for Synergy Assessment A Select Natural Compounds (e.g., Quercetin, Curcumin, Resveratrol) B Determine IC50 of Individual Compounds on Cancer Cell Lines A->B C Perform Checkerboard Assay B->C E Perform Chou-Talalay Analysis B->E G Conduct Isobologram Analysis B->G D Calculate Fractional Inhibitory Concentration (FIC) Index C->D H Mechanistic Studies on Synergistic Combinations (e.g., Western Blot, Apoptosis Assays) D->H F Calculate Combination Index (CI) and Dose-Reduction Index (DRI) E->F F->H G->H I In Vivo Validation in Animal Models H->I

References

Head-to-head comparison of different (3S,8R,9R)-Isofalcarintriol extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of (3S,8R,9R)-Isofalcarintriol, a bioactive polyacetylene found in plants of the Apiaceae family such as carrots (Daucus carota), efficient extraction is a critical first step. This guide provides a head-to-head comparison of various extraction methodologies, supported by available experimental data, to aid in the selection of the most suitable method based on desired outcomes like yield, purity, and processing time.

Executive Summary

The extraction of this compound and related falcarinol-type polyacetylenes can be achieved through several methods, ranging from traditional to modern techniques. Conventional methods like Maceration and Soxhlet extraction are simple but often time-consuming and require large solvent volumes. Modern methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significantly reduced extraction times and solvent consumption with comparable or improved yields. Supercritical Fluid Extraction (SFE) stands out as a green technology providing high purity extracts, though it requires specialized equipment.

This comparison guide delves into the quantitative performance and experimental protocols of these key extraction methods.

Quantitative Data Comparison

The following table summarizes the performance of different extraction methods for falcarinol-type polyacetylenes from Daucus carota. It is important to note that direct comparative studies for this compound are limited; therefore, data for the closely related and more studied compounds, falcarinol (B191228) and falcarindiol, are included to provide a comparative framework.

Extraction MethodTarget Compound(s)YieldSolvent ConsumptionExtraction TimeKey Findings & Citations
Maceration Phenolic Compounds~30% of total extractHigh8 hoursA simple, albeit slow, method. Yields are generally lower compared to more advanced techniques[1].
Soxhlet Extraction CarotenoidsNot specifiedHigh16-24 hoursA continuous and exhaustive method, but the prolonged exposure to heat can degrade thermolabile compounds[2][3].
Ultrasound-Assisted Extraction (UAE) FalcarindiolRecovery of 93%Moderate10 minutesSignificantly reduces extraction time and improves efficiency compared to traditional stirring methods[4]. Optimal conditions for related compounds have been determined[5].
Microwave-Assisted Extraction (MAE) Total Phenolic Content28.80 mg GAE/gLow to Moderate~3 minutesOffers the highest extraction efficiency for total phenolics in some studies, with very short extraction times[6][7].
Supercritical Fluid Extraction (SFE) Essential Oils1.17% - 2.99%Very Low (CO2)30 minutesA green extraction method that provides high-purity extracts. Yield is dependent on pressure and temperature[8].

Note: The yields reported are highly dependent on the specific plant material, solvent system, and experimental conditions. GAE = Gallic Acid Equivalents.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for extracting polyacetylenes from plant materials and can be adapted for the specific extraction of this compound from Daucus carota.

Maceration

Objective: To extract this compound using a simple solid-liquid extraction process at room temperature.

Protocol:

  • Sample Preparation: Fresh carrot roots are thoroughly washed, peeled, and grated. The grated material is then freeze-dried to remove water content and ground into a fine powder.

  • Extraction: A known weight of the powdered carrot material (e.g., 10 g) is placed in a sealed container with a suitable solvent (e.g., 200 mL of a 4:1 mixture of petroleum ether and diethyl ether).

  • Incubation: The mixture is left to macerate for an extended period (e.g., 24-48 hours) at room temperature with occasional agitation to ensure thorough mixing.

  • Filtration: The mixture is filtered through a Buchner funnel with filter paper to separate the extract from the solid plant material.

  • Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.

  • Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC).

Soxhlet Extraction

Objective: To continuously extract this compound from a solid matrix using a recycling solvent system.

Protocol:

  • Sample Preparation: Prepare dried and powdered carrot material as described for maceration.

  • Thimble Loading: A known amount of the powdered sample (e.g., 20 g) is placed into a cellulose (B213188) extraction thimble.

  • Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor. The extractor is fitted onto a round-bottom flask containing the extraction solvent (e.g., 250 mL of n-hexane) and a boiling chip. A condenser is attached to the top of the extractor.

  • Extraction: The solvent is heated to its boiling point. The solvent vapor travels up the distillation arm and condenses in the condenser. The condensed solvent drips into the thimble, gradually filling it. Once the solvent reaches the top of the siphon tube, the entire content of the extractor chamber is siphoned back into the round-bottom flask. This cycle is repeated for a prolonged period (e.g., 16-24 hours) to ensure exhaustive extraction[3][9].

  • Solvent Evaporation and Purification: The solvent is evaporated, and the crude extract is purified as described in the maceration protocol.

Ultrasound-Assisted Extraction (UAE)

Objective: To accelerate the extraction of this compound using the mechanical effects of ultrasonic waves.

Protocol:

  • Sample Preparation: Prepare dried and powdered carrot material.

  • Extraction Mixture: A known quantity of the powdered sample (e.g., 1 g) is suspended in a specific volume of solvent (e.g., 20 mL of ethanol) in a beaker or flask.

  • Ultrasonication: The vessel containing the mixture is placed in an ultrasonic bath or an ultrasonic probe is immersed into the mixture. The sample is subjected to ultrasonication at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 10-30 minutes) and temperature[5].

  • Filtration and Solvent Evaporation: The extract is separated from the solid residue by filtration, and the solvent is removed using a rotary evaporator.

  • Purification: The resulting crude extract is then ready for further purification.

Microwave-Assisted Extraction (MAE)

Objective: To rapidly extract this compound using microwave energy to heat the solvent and plant matrix.

Protocol:

  • Sample Preparation: Prepare dried and powdered carrot material.

  • Extraction Mixture: A known amount of the sample is mixed with a suitable solvent in a microwave-transparent vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extraction system and irradiated at a set power (e.g., 300-800 W) for a short duration (e.g., 1-5 minutes)[6]. The temperature and pressure can be monitored and controlled.

  • Cooling and Filtration: After irradiation, the vessel is cooled, and the extract is filtered to remove the solid plant material.

  • Solvent Evaporation and Purification: The solvent is evaporated from the filtrate, and the crude extract can be purified.

Supercritical Fluid Extraction (SFE)

Objective: To extract this compound using a supercritical fluid, typically carbon dioxide, as a green solvent.

Protocol:

  • Sample Preparation: Prepare dried and ground carrot material.

  • Extractor Loading: The ground sample is packed into the extraction vessel of the SFE system.

  • Extraction: Supercritical CO2, often with a co-solvent like ethanol, is pumped through the extraction vessel at a specific temperature (e.g., 40-60°C) and pressure (e.g., 100-350 bar)[8].

  • Separation: The extract-laden supercritical fluid flows to a separator where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collection: The precipitated extract is collected from the separator. The CO2 can be recycled and reused.

  • Purification: The obtained extract is typically of high purity but can be further purified if necessary.

Visualization of Experimental Workflow and Signaling Pathway

To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_downstream Downstream Processing Carrot Roots Carrot Roots Washing & Peeling Washing & Peeling Carrot Roots->Washing & Peeling Grating Grating Washing & Peeling->Grating Freeze-Drying Freeze-Drying Grating->Freeze-Drying Grinding Grinding Freeze-Drying->Grinding Powdered Carrot Powdered Carrot Maceration Maceration Powdered Carrot->Maceration Solvent, RT, 24-48h Soxhlet Soxhlet Powdered Carrot->Soxhlet Solvent, Heat, 16-24h UAE UAE Powdered Carrot->UAE Solvent, Ultrasound, 10-30min MAE MAE Powdered Carrot->MAE Solvent, Microwaves, 1-5min SFE SFE Powdered Carrot->SFE scCO2, T, P, 30min Filtration Filtration Maceration->Filtration Solvent Evaporation Solvent Evaporation Soxhlet->Solvent Evaporation UAE->Filtration MAE->Filtration Separation Separation SFE->Separation Filtration->Solvent Evaporation Crude Extract Crude Extract Solvent Evaporation->Crude Extract Separation->Crude Extract Purification (Chromatography) Purification (Chromatography) Crude Extract->Purification (Chromatography) Isofalcarintriol Isofalcarintriol Purification (Chromatography)->Isofalcarintriol

Caption: General experimental workflow for the extraction and isolation of Isofalcarintriol.

This compound and related polyacetylenes have been shown to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. The diagram below illustrates this mechanism.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Isofalcarintriol Isofalcarintriol Keap1 Keap1 Isofalcarintriol->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds & promotes ubiquitination Cul3_E3_Ligase Cul3 E3 Ligase Keap1->Cul3_E3_Ligase associates with Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Maf Maf Nrf2_n->Maf dimerizes with ARE Antioxidant Response Element Maf->ARE binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates

Caption: Activation of the Nrf2 signaling pathway by Isofalcarintriol.

Conclusion

The choice of an extraction method for this compound depends on the specific research goals. For rapid screening and smaller scale extractions, UAE and MAE are highly efficient. For larger scale production where purity and solvent-free extracts are paramount, SFE is an excellent, albeit more capital-intensive, option. Traditional methods like maceration and Soxhlet extraction remain viable for laboratories without access to specialized equipment, though they come with trade-offs in time and solvent usage. The provided protocols and diagrams offer a foundational guide for researchers to embark on the extraction and study of this promising bioactive compound.

References

A Comparative Analysis of the Gene Expression Effects of (3S,8R,9R)-Isofalcarintriol and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of (3S,8R,9R)-Isofalcarintriol and resveratrol (B1683913) on gene expression, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in understanding the molecular mechanisms of these two natural compounds.

Introduction

This compound is a polyacetylene found in plants of the Apiaceae family, such as carrots, that has shown potential health benefits, including the promotion of longevity and reduction of inflammation[1]. Resveratrol, a well-studied polyphenol found in grapes and red wine, is known for its anti-inflammatory, antioxidant, and anti-cancer properties[2]. Both compounds modulate signaling pathways that are critical in cellular responses to stress and in the regulation of lifespan. This guide compares their known effects on gene expression, drawing from a range of in vitro and in vivo studies. It is important to note that the volume of research on resveratrol's impact on gene expression is substantially larger than that for this compound, and this is reflected in the data presented.

Comparative Data on Gene Expression and Signaling Pathways

The following tables summarize the current understanding of how this compound and resveratrol affect key signaling pathways and the expression of specific genes.

Table 1: Comparison of Modulated Signaling Pathways

Signaling PathwayThis compound & Related PolyacetylenesResveratrol
Nrf2/ARE Pathway Potent activator[3].Activates via SIRT1[4].
AMPK Pathway Activator[3].Activator[1][5][6][7][8].
SIRT1 Pathway No direct evidence found.Potent activator[4][9][10].
NF-κB Pathway Inhibitor (as falcarindiol)[11].Inhibitor[10][11].
Androgen Receptor (AR) Pathway No direct evidence found.Inhibitor[2][12][13][14][15].
p53 Pathway No direct evidence found.Activator[13].
mTOR Pathway No direct evidence found.Inhibitor (downstream of AMPK)[7][8][10].

Table 2: Comparative Effects on Gene Expression from Microarray and qPCR Studies

Compound Experimental Model Upregulated Genes Downregulated Genes Reference
This compound HEK293 cells (Nrf2 reporter assay)Nrf2-dependent luciferaseNot specified[3]
Falcarindiol Rat model of colorectal neoplasia (RT-qPCR)PPARγNF-κβ, TNFα, IL-6, COX-2Not applicable
Resveratrol MCF-7 breast cancer cells (Microarray)518 genes (2-fold or more), including CASP2, LSM4693 genes (2-fold or more), including DNA repair genes (RAD51, NBS1, MRE11)[16]
Resveratrol LNCaP prostate cancer cells (Microarray)p53-responsive genes (p21, PIG7, Apaf-1), CDKN1AAndrogen-responsive genes (PSA), AR, NF-kB p65, IGF-1R[2][12][13][14][15]
Resveratrol Monocytes (in vitro, from T1DM patients)SIRT1, FOXO3ap47phox[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.

Microarray Analysis of Resveratrol's Effect on Gene Expression in MCF-7 Breast Cancer Cells

  • Cell Culture and Treatment: Human breast cancer cells (MCF-7) were cultured under standard conditions. Cells were treated with resveratrol at concentrations of 150 µM (IC50) and 250 µM for 48 hours.

  • RNA Isolation and Microarray Hybridization: Total RNA was extracted from the treated and control cells. The quality and quantity of RNA were assessed. The mRNA expression levels of 19,734 genes were determined using Affymetrix microarrays.

  • Data Analysis: The microarray data was analyzed to identify genes with altered mRNA expression levels of two-fold or more in the resveratrol-treated groups compared to the control group. A total of 1211 genes (518 upregulated and 693 downregulated) were identified in the 150 µM treated group, and 2412 genes (651 upregulated and 1761 downregulated) in the 250 µM treated group[16].

Gene Expression Analysis of Resveratrol in LNCaP Prostate Cancer Cells

  • Cell Culture and Treatment: Androgen-sensitive human prostate cancer cells (LNCaP) were treated with 10⁻⁵ M resveratrol for 48 hours.

  • Gene Expression Analysis:

    • DNA Microarray: Global gene expression changes were assessed using DNA microarrays to identify modulated pathways.

    • RT-PCR, Western Blot, and Immunofluorescence: The expression of specific genes, including prostate-specific antigen (PSA), androgen receptor (AR) co-activator ARA 24, NF-kB p65, and p53-responsive genes (p53, PIG 7, p21, p300/CBP, Apaf-1), were validated using these techniques[13].

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

  • RNA Isolation and Reverse Transcription: Total RNA is extracted from cells or tissues of interest. The RNA is then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme. This can be done using oligo(dT) primers, random primers, or sequence-specific primers[18].

  • Real-Time PCR: The cDNA is used as a template for PCR amplification with gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (e.g., TaqMan). The fluorescence is measured in real-time during the PCR cycles[18][19].

  • Quantification: The cycle number at which the fluorescence signal crosses a threshold (Ct value) is determined. The relative gene expression is calculated by comparing the Ct values of the target gene to a reference (housekeeping) gene[18].

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental processes can aid in understanding the complex interactions involved.

experimental_workflow cluster_sample_prep Sample Preparation cluster_rna_extraction RNA Processing cluster_microarray Microarray Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture/ Tissue Sample treatment Treatment with Compound (e.g., Resveratrol) cell_culture->treatment control Control (Vehicle) cell_culture->control rna_extraction Total RNA Extraction treatment->rna_extraction control->rna_extraction rna_qc RNA Quality Control (e.g., Spectrophotometry) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis labeling Fluorescent Labeling of cDNA cdna_synthesis->labeling hybridization Hybridization to Microarray Chip labeling->hybridization scanning Scanning of Microarray hybridization->scanning data_extraction Data Extraction and Normalization scanning->data_extraction diff_expression Differential Gene Expression Analysis data_extraction->diff_expression pathway_analysis Pathway and Functional Analysis diff_expression->pathway_analysis

Figure 1: A generalized workflow for a microarray experiment to analyze gene expression changes.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound or Resveratrol keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 induces dissociation keap1_nrf2->keap1_nrf2 nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocation are Antioxidant Response Element (ARE) nrf2_nuc->are binds to target_genes Target Gene Expression (e.g., HO-1, NQO1) are->target_genes activates transcription

Figure 2: The Nrf2 signaling pathway activated by both compounds.

Resveratrol_SIRT1_AMPK cluster_sirt1 SIRT1 Pathway cluster_ampk AMPK Pathway resveratrol Resveratrol sirt1 SIRT1 resveratrol->sirt1 activates ampk AMPK resveratrol->ampk activates p53 p53 sirt1->p53 deacetylates foxo FOXO sirt1->foxo deacetylates nfkb NF-κB sirt1->nfkb deacetylates sirt1_effects ↓ Apoptosis ↑ Stress Resistance ↓ Inflammation p53->sirt1_effects foxo->sirt1_effects nfkb->sirt1_effects mtor mTOR ampk->mtor ampk_effects ↑ Autophagy ↓ Protein Synthesis ↑ Mitochondrial Biogenesis mtor->ampk_effects

Figure 3: Key signaling pathways modulated by resveratrol.

Conclusion

The available evidence indicates that both this compound and resveratrol exert significant effects on gene expression through the modulation of critical cellular signaling pathways. Resveratrol has been extensively studied, and a large body of data from microarray and other gene expression analyses demonstrates its ability to alter the expression of hundreds of genes involved in cancer, inflammation, and metabolism. Key pathways modulated by resveratrol include SIRT1, AMPK, NF-κB, and the androgen receptor signaling cascade.

In contrast, the direct effects of this compound on global gene expression are not yet well-documented. The primary known mechanism of action is the potent activation of the Nrf2 antioxidant response pathway. Studies on related polyacetylenes, such as falcarindiol, suggest a potential role in the inhibition of the NF-κB pathway.

While both compounds show promise in modulating pathways relevant to health and disease, further research, particularly genome-wide expression studies, is needed to fully elucidate the molecular mechanisms of this compound and to enable a more direct and comprehensive comparison with resveratrol.

References

Safety Operating Guide

Navigating the Disposal of (3S,8R,9R)-Isofalcarintriol: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal guidelines for (3S,8R,9R)-Isofalcarintriol necessitates a cautious approach, treating it as a potent, biologically active compound. Researchers and laboratory personnel must adhere to stringent safety protocols, drawing from established procedures for cytotoxic and hazardous waste management to ensure personal and environmental safety.

This compound, a polyacetylene naturally occurring in carrots, has garnered significant interest in the scientific community for its potential health-promoting and anti-aging properties.[1][2][3] Studies have shown its ability to affect cellular respiration and decrease mammalian cancer cell growth, highlighting its biological activity.[1][2][3] Given its potent effects, all materials that come into contact with this compound should be handled as hazardous waste.[4]

Personal Protective Equipment (PPE): The First Line of Defense

When handling this compound, appropriate personal protective equipment is mandatory. This includes, but is not limited to:

  • Gloves: Nitrile gloves are recommended. For handling contaminated material, double gloving is a good practice.[5]

  • Eye Protection: Safety goggles or chemical-resistant glasses are essential to protect against splashes and dust particles.

  • Lab Coat/Gown: A dedicated lab coat or gown should be worn to prevent contamination of personal clothing.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a suitable particulate filter respirator should be used.

Step-by-Step Disposal Protocol

The disposal of this compound waste must be conducted in accordance with local and institutional regulations. The following is a general guide based on best practices for cytotoxic waste disposal.

  • Segregation at Source: All waste contaminated with this compound must be segregated from general laboratory waste at the point of generation.[6] This is the most critical step in ensuring proper disposal.

  • Waste Categorization:

    • Solid Waste: This includes contaminated personal protective equipment (gloves, gowns), absorbent pads, and other solid materials.[7] These should be placed in a designated, leak-proof container lined with a thick plastic bag (e.g., a purple cytotoxic waste bag).[5][6]

    • Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a dedicated, sealed, and shatterproof container. Do not mix with other chemical waste unless compatibility has been verified.

    • Sharps Waste: Needles, syringes, pipette tips, and any other contaminated items that can puncture the skin must be disposed of in a designated sharps container that is clearly labeled as containing cytotoxic waste.[7]

  • Container Labeling and Storage:

    • All waste containers must be clearly labeled with the words "Cytotoxic Waste" and the universal cytotoxic symbol.[5][8]

    • Containers should be sealed when not in use and stored in a designated, secure area away from general laboratory traffic.

    • Do not overfill containers; they should be sealed when three-quarters full.[6]

  • Final Disposal:

    • The final disposal of cytotoxic waste is typically through high-temperature incineration.[6][8]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the waste.

Decontamination of Surfaces and Equipment

Any surfaces or equipment that come into contact with this compound must be thoroughly decontaminated.

  • Initial Cleaning: Use a detergent solution to wipe the contaminated surface.[4]

  • Rinsing: Wipe the surface with a new wipe moistened with sterile water to remove any residual detergent.[4]

  • Disinfection/Deactivation: While specific deactivating agents for this compound are not documented, 70% isopropyl alcohol can be used for disinfection and to remove additional chemical residues.[4] Allow the surface to air dry completely.

Decontamination Agent Efficacy (General)

Decontamination AgentEfficacy Notes
Detergent Solution (e.g., 10⁻² M Sodium Dodecyl Sulfate) Effective for initial cleaning to remove gross contamination.[4]
70% Isopropyl Alcohol Used for disinfection and removal of residual chemical traces.[4]
Sterile Water Used for rinsing away detergent residues.[4]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation Point cluster_1 Segregation cluster_2 Containment cluster_3 Final Disposal Generate Generation of This compound Waste Solid Solid Waste (PPE, wipes) Generate->Solid Segregate Liquid Liquid Waste (solutions) Generate->Liquid Segregate Sharps Sharps Waste (needles, tips) Generate->Sharps Segregate SolidContainer Labeled, Leak-Proof Solid Waste Container Solid->SolidContainer LiquidContainer Labeled, Sealed Liquid Waste Container Liquid->LiquidContainer SharpsContainer Labeled, Puncture-Proof Sharps Container Sharps->SharpsContainer EHS Contact EHS for Pickup SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS Incineration High-Temperature Incineration EHS->Incineration

Caption: Workflow for the segregation and disposal of this compound laboratory waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.